RapaBlock
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C49H74N2O13 |
|---|---|
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-[3-(1-oxidopyridin-1-ium-2-yl)propyl]-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C49H74N2O13/c1-29-22-30(2)24-42(61-7)45-43(62-8)26-32(4)49(58,64-45)46(55)47(56)50-20-11-10-17-37(50)48(57)63-44(31(3)25-34-18-19-38(52)41(27-34)60-6)33(5)39(53)28-40(54)35(23-29)14-13-16-36-15-9-12-21-51(36)59/h9,12,15,21,23,25,30,32-35,37-39,41-45,52-53,58H,10-11,13-14,16-20,22,24,26-28H2,1-8H3/b29-23+,31-25+/t30-,32+,33+,34-,35+,37-,38+,39-,41+,42-,43-,44+,45+,49+/m0/s1 |
InChI Key |
IYSZVJNYZFPLJF-MSNKDYLMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CCCC4=CC=CC=[N+]4[O-])O)C)/C(=C/[C@@H]5CC[C@H]([C@@H](C5)OC)O)/C)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CCCC4=CC=CC=[N+]4[O-])O)C)C(=CC5CCC(C(C5)OC)O)C)O)C)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
RapaBlock: A Technical Guide to its Mechanism of Action for Brain-Specific mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RapaBlock is a novel, peripherally restricted ligand of the FK506-binding protein 12 (FKBP12) developed to enable brain-specific inhibition of the mechanistic target of rapamycin (mTOR). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its role in a binary pharmacology system with the brain-penetrant mTOR inhibitor, RapaLink-1. By competitively binding to FKBP12 in peripheral tissues, this compound effectively prevents RapaLink-1 from engaging with and inhibiting mTOR outside of the central nervous system (CNS). This innovative approach mitigates the systemic toxicities associated with mTOR inhibition while preserving the therapeutic efficacy of mTOR inhibitors for neurological disorders. This guide includes a detailed examination of the underlying signaling pathways, a summary of key quantitative data, and a description of the experimental protocols used to elucidate this compound's mechanism of action.
Introduction
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in a variety of diseases, including cancer and neurological disorders such as glioblastoma and tuberous sclerosis complex.[1] While mTOR inhibitors have shown therapeutic promise, their clinical utility is often limited by on-target, off-tissue side effects, including immunosuppression and metabolic dysregulation.[2][3]
This compound was developed as part of a "binary pharmacology" or "dual-drug" strategy to overcome this limitation.[2][4] The system employs two key molecules:
-
RapaLink-1: A potent, brain-permeable, third-generation mTOR inhibitor that requires binding to FKBP12 to inhibit mTORC1.
-
This compound: A brain-impermeable small molecule that binds with high affinity to FKBP12.
When co-administered, this compound saturates FKBP12 in peripheral tissues, preventing the formation of the RapaLink-1-FKBP12 complex necessary for mTORC1 inhibition. Due to its inability to cross the blood-brain barrier, this compound does not interfere with RapaLink-1's activity within the CNS, thus achieving brain-specific mTOR inhibition.
Mechanism of Action: The Binary Pharmacology System
The core of this compound's mechanism of action lies in its competitive binding to FKBP12 in peripheral tissues. This spatially restricts the activity of FKBP12-dependent mTOR inhibitors like RapaLink-1 to the brain.
Molecular Interactions
RapaLink-1 is a bivalent inhibitor that requires the formation of a ternary complex with FKBP12 and the FRB domain of mTOR to exert its inhibitory effect on mTORC1. This compound, a derivative of FK506, is designed to bind with high affinity to the same site on FKBP12 as RapaLink-1 but is engineered to be impermeable to the blood-brain barrier.
In peripheral tissues, the co-administration of an excess of this compound leads to the saturation of FKBP12 binding sites. This prevents RapaLink-1 from forming the necessary complex with FKBP12, thereby sparing mTORC1 activity in these tissues. In the brain, where this compound is absent, RapaLink-1 is free to bind to FKBP12 and inhibit mTORC1.
Signaling Pathways
The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. RapaLink-1, like rapamycin, primarily targets mTORC1 when in complex with FKBP12. The downstream effects of mTORC1 inhibition include the reduced phosphorylation of key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to decreased protein synthesis and cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
RapaBlock: A Technical Guide to a Brain-Impermeable FKBP12 Ligand for Targeted Neurological Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of RapaBlock, a potent, non-immunosuppressive, and brain-impermeable ligand for the FK506-binding protein 12 (FKBP12). This compound is a key component of an innovative binary pharmacology strategy designed to achieve brain-specific inhibition of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and metabolism. By spatially restricting the activity of brain-penetrant mTOR inhibitors, this compound opens new avenues for treating neurological disorders associated with mTOR hyperactivation while minimizing systemic side effects.
Introduction and Mechanism of Action
The mTOR signaling pathway is a central regulator of numerous cellular processes. Its dysregulation is implicated in a variety of central nervous system (CNS) diseases, including glioblastoma, tuberous sclerosis complex, and certain neurodevelopmental disorders. While mTOR inhibitors like rapamycin and its analogs (rapalogs) are effective, their systemic administration leads to significant on-target, off-tissue side effects such as immunosuppression and metabolic dysregulation, limiting their therapeutic window for chronic neurological conditions.
This compound was developed to overcome this fundamental challenge. It is a derivative of the immunosuppressant FK506 (tacrolimus) modified to be cell-permeable but unable to cross the blood-brain barrier (BBB).[1] The core concept, termed binary pharmacology, involves the co-administration of two agents:
-
RapaLink-1 : A potent, brain-permeable, third-generation mTOR inhibitor that requires binding to FKBP12 to exert its inhibitory effect on mTOR complex 1 (mTORC1).[2][3]
-
This compound : A high-affinity, brain-impermeable FKBP12 ligand.[2][4]
In peripheral tissues (outside the CNS), this compound saturates the FKBP12 binding sites. This prevents RapaLink-1 from forming the necessary RapaLink-1-FKBP12 complex, thereby rendering it inactive and protecting peripheral tissues from mTOR inhibition. In the brain, where this compound cannot penetrate, FKBP12 remains available. RapaLink-1 can freely cross the BBB, bind to cerebral FKBP12, and potently inhibit mTORC1, achieving the desired therapeutic effect specifically in the CNS.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of brain-specific mTOR inhibition using the this compound and RapaLink-1 binary system.
Pharmacological Data
This compound is a high-affinity FKBP12 ligand with binding comparable to its parent molecule, FK506. Unlike FK506, however, it is engineered to be non-immunosuppressive by avoiding interaction with calcineurin. Its key feature is its low permeability across the blood-brain barrier.
Binding Affinity and In Vitro Activity
The following table summarizes the key quantitative metrics for this compound.
| Parameter | Analyte | Value | Assay Method | Reference |
| Binding Affinity (Ki) | This compound | 3.1 nM | Competition Fluorescence Polarization | |
| FK506 (control) | 1.7 nM | Competition Fluorescence Polarization | ||
| Calcineurin Inhibition | This compound | No inhibitory activity | NFAT-Luciferase Reporter Assay | |
| mTOR Signaling | This compound (alone) | No effect up to 10 µM | Western Blot (p-S6) |
In Vivo Brain Permeability
In vivo studies in mice have demonstrated this compound's inability to significantly penetrate the CNS, which is critical to its mechanism of action. When co-administered with RapaLink-1 (1 mg/kg), this compound (40 mg/kg) effectively protected peripheral tissues like skeletal muscle and liver from mTOR inhibition while permitting potent mTOR inhibition in the brain. This differential activity serves as functional proof of its brain-impermeable nature.
| Parameter | Tissue | Result with RapaLink-1 + this compound | Implication | Reference |
| mTOR Activity (p-S6 levels) | Brain | Potently Inhibited | This compound does not interfere with RapaLink-1 in the CNS | |
| Skeletal Muscle | Activity comparable to control (not inhibited) | This compound protects peripheral tissue from RapaLink-1 | ||
| Liver | Activity comparable to control (not inhibited) | This compound protects peripheral tissue from RapaLink-1 |
Key Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to characterize this compound. These protocols are synthesized from established methods in the field and are intended as a guide for researchers.
Representative Synthesis of this compound
This compound is a pyridine N-oxide derivative of FK506. Its synthesis has been described as a three-step process from commercially available FK506 (tacrolimus).
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "LC–MS/MS-based in vitro and in vivo Investigation of Blood–brain Barri" by Behnam Noorani, Ekram Ahmed Chowdhury et al. [digitalcommons.chapman.edu]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
The Role of RapaBlock in Achieving Brain-Specific mTOR Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) is a critical kinase involved in cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous central nervous system (CNS) disorders, including glioblastoma and certain neurodevelopmental conditions. However, systemic inhibition of mTOR often leads to significant "on-target, off-tissue" toxicities, such as immunosuppression and metabolic disturbances, which limit the therapeutic window of mTOR inhibitors. This technical guide details a novel binary pharmacology strategy that utilizes RapaBlock to achieve brain-specific mTOR inhibition. This approach combines a brain-permeable, FKBP12-dependent mTOR inhibitor, RapaLink-1 , with this compound, a brain-impermeable ligand of FKBP12. In peripheral tissues, this compound competes with RapaLink-1 for binding to FKBP12, thereby preventing mTOR inhibition. In the brain, where this compound cannot penetrate the blood-brain barrier, RapaLink-1 remains free to inhibit mTOR. This strategy mitigates systemic side effects while maintaining therapeutic efficacy in the CNS.
Introduction: The Challenge of Targeting Brain mTOR
The mTOR signaling pathway is a central regulator of cellular processes, and its hyperactivation is a hallmark of various neurological diseases.[1] While mTOR inhibitors have shown promise in treating CNS disorders like tuberous sclerosis complex and glioblastoma, their systemic administration is associated with dose-limiting adverse effects.[1][2] These on-target, off-tissue toxicities arise from the inhibition of mTOR in peripheral tissues.[2][3] To overcome this hurdle, a strategy has been developed to confine the pharmacological effects of mTOR inhibitors to the CNS.
This guide focuses on a binary pharmacology approach that employs two key molecules:
-
RapaLink-1: A potent, brain-permeable, third-generation bi-steric mTOR inhibitor whose activity is dependent on binding to the intracellular protein FK506-binding protein 12 (FKBP12).
-
This compound: A cell-permeable but brain-impermeable FKBP12 ligand.
The co-administration of these two agents allows for the selective inhibition of mTOR in the brain while protecting peripheral tissues.
Mechanism of Action: A Binary Pharmacology Approach
The brain-specific mTOR inhibition strategy hinges on the differential distribution of RapaLink-1 and this compound. RapaLink-1, a large molecule, is designed to be brain-permeant. Its inhibitory action on mTOR is contingent upon forming a complex with FKBP12.
This compound is a derivative of FK506, modified to be cell-permeable but unable to cross the blood-brain barrier. When RapaLink-1 and this compound are co-administered systemically, this compound saturates FKBP12 in peripheral tissues. This prevents RapaLink-1 from binding to FKBP12 and subsequently inhibiting mTOR in the periphery. However, in the brain, the absence of this compound allows RapaLink-1 to bind to FKBP12 and exert its inhibitory effect on mTOR.
Signaling Pathway Diagram
References
An In-depth Technical Guide to the RapaBlock and RapaLink-1 Binary Drug System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the RapaBlock and RapaLink-1 binary drug system, a novel strategy designed to achieve brain-specific inhibition of the mechanistic target of rapamycin (mTOR). This approach holds significant promise for treating central nervous system (CNS) disorders where mTOR hyperactivation is implicated, while mitigating the systemic side effects commonly associated with mTOR inhibitors.
Core Concept: Achieving Brain-Specific mTOR Inhibition
The this compound and RapaLink-1 system is a binary pharmacology platform that leverages the differential permeability of the blood-brain barrier (BBB) to achieve tissue-specific drug action. The system consists of two key components:
-
RapaLink-1: A brain-permeable, third-generation bivalent mTOR inhibitor. It is a potent inhibitor of mTOR Complex 1 (mTORC1) and its activity is dependent on its binding to the intracellular protein FKBP12.[1][2][3] RapaLink-1 is a large molecule (1,784 Da) that, despite its size, can cross the BBB.[1][4]
-
This compound: A brain-impermeable ligand of FKBP12. This compound is designed to have high affinity for FKBP12 but is chemically modified to prevent its passage across the BBB.
When administered systemically, RapaLink-1 can freely enter both the brain and peripheral tissues. However, the co-administration of this compound results in the saturation of FKBP12 binding sites in peripheral tissues. This competitive binding prevents RapaLink-1 from engaging with FKBP12 in the periphery, thereby inactivating its mTOR inhibitory function outside of the CNS. In the brain, where this compound cannot penetrate, RapaLink-1 remains free to bind FKBP12 and exert its potent inhibitory effect on mTORC1. This innovative approach allows for targeted therapeutic intervention in the brain while protecting peripheral tissues from on-target toxicity.
Mechanism of Action and Signaling Pathway
RapaLink-1 is a bivalent inhibitor, meaning it engages mTOR at two distinct sites. It is composed of a rapamycin moiety, which binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, linked to a second-generation mTOR kinase inhibitor (TORKi), sapanisertib (also known as MLN0128), which targets the ATP-binding site of the mTOR kinase domain. This dual-binding mechanism confers high potency and durability of mTORC1 inhibition.
The primary signaling pathway affected by the this compound and RapaLink-1 system is the mTORC1 pathway. The key downstream effectors used to monitor mTORC1 activity are the phosphorylation of the ribosomal protein S6 (p-S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (p-4EBP1). Inhibition of mTORC1 by the RapaLink-1/FKBP12 complex leads to a decrease in the phosphorylation of these downstream targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Brain-restricted mTOR inhibition w ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Mighty RapaLink-1 vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]
RapaBlock's Interaction with FKBP12 in Peripheral Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between RapaBlock and FK506-Binding Protein 12 (FKBP12) in peripheral tissues. This compound is a key component of a novel binary drug strategy designed to enable brain-specific inhibition of the mechanistic target of rapamycin (mTOR), thereby minimizing the systemic side effects associated with mTOR inhibitors. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways.
Core Interaction: Competitive Binding and Peripheral Protection
This compound is a brain-impermeable small molecule specifically designed to bind to FKBP12.[1] The primary mechanism of action involves the competitive inhibition of the binding of FKBP12-dependent mTOR inhibitors, such as RapaLink-1, in peripheral tissues.[1] By occupying the FKBP12 binding pocket, this compound effectively prevents the formation of the RapaLink-1-FKBP12 complex, which is a prerequisite for the inhibition of mTOR Complex 1 (mTORC1) by RapaLink-1.[1] This selective blockade in the periphery allows RapaLink-1, a brain-permeable agent, to exert its mTOR-inhibitory effects primarily within the central nervous system (CNS).[1]
Quantitative Data: Binding Affinity of this compound to FKBP12
The binding affinity of this compound for FKBP12 has been quantified using competitive fluorescence polarization assays. These studies demonstrate a high-affinity interaction, comparable to that of the natural FKBP12 ligand, FK506.
| Compound | Target | Assay Type | Binding Affinity (Ki) | Reference |
| This compound | FKBP12 | Competition Fluorescence Polarization | 3.1 nM | [1] |
| FK506 | FKBP12 | Competition Fluorescence Polarization | 1.7 nM |
Signaling Pathway and Mechanism of Action
The co-administration of this compound and RapaLink-1 orchestrates a tissue-specific regulation of the mTOR signaling pathway. The following diagram illustrates this binary pharmacology approach.
Experimental Protocols
Competition Fluorescence Polarization Assay for Binding Affinity
This assay is employed to determine the binding affinity of this compound to FKBP12 by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant human FKBP12 protein
-
Fluorescein-labeled rapamycin (FITC-Rapa) as the tracer
-
This compound (test compound)
-
Assay Buffer (e.g., 25 mM HEPES-NaOH, 5 mM β-mercaptoethanol, 100 mM NaCl, pH 8.0)
-
96-well black opaque plates
Procedure:
-
Tracer Dissociation Constant (Kd) Determination:
-
Prepare serial dilutions of FKBP12 protein in the assay buffer.
-
Add a fixed concentration of FITC-Rapa (e.g., 0.5 nM) to each well.
-
Measure fluorescence polarization at excitation 485 nm and emission 535 nm.
-
Fit the data to a quadratic binding model to determine the Kd of the tracer.
-
-
Competitive Binding Assay:
-
Prepare a mixture containing a fixed concentration of FKBP12 (e.g., 1 nM) and FITC-Rapa (e.g., 0.5 nM) in the assay buffer.
-
Prepare serial dilutions of this compound (e.g., from 5 µM to 0.08 nM).
-
Add the this compound dilutions to the wells containing the FKBP12/FITC-Rapa mixture.
-
Incubate at room temperature to reach equilibrium.
-
Measure fluorescence polarization.
-
The inhibition constant (Ki) is calculated from the IC50 value obtained from the dose-response curve.
-
In Vivo Mouse Studies for Peripheral mTORC1 Activity
These studies in mice are crucial for demonstrating the protective effect of this compound on mTORC1 signaling in peripheral tissues.
Animal Model:
-
Healthy BALB/cnu/nu mice are typically used.
Drug Administration:
-
Mice are treated with intraperitoneal (i.p.) injections.
-
Treatment groups typically include:
-
Vehicle control
-
RapaLink-1 alone (e.g., 1 mg/kg)
-
This compound alone (e.g., 40 mg/kg)
-
Combination of RapaLink-1 (1 mg/kg) and this compound (40 mg/kg)
-
-
For chronic studies, treatments can be administered three times a week for several weeks.
Tissue Collection and Processing:
-
At a specified time point after the final dose (e.g., 3 or 4 hours), mice are euthanized.
-
Peripheral tissues, such as the liver and skeletal muscle, are rapidly dissected.
-
Tissues are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
For protein extraction, tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
Western Blotting for mTORC1 Activity Markers
Western blotting is used to quantify the phosphorylation status of key downstream targets of mTORC1, namely S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Procedure:
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated S6 (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound.
References
The Advent of RapaBlock: A Technical Guide to Brain-Specific mTOR Inhibition
A Whitepaper on the Discovery, Mechanism, and Application of a Novel Binary Pharmacology System
Audience: Researchers, scientists, and drug development professionals.
Abstract
The mechanistic target of rapamycin (mTOR) is a critical regulator of cell growth and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and neurological disorders. However, the clinical utility of mTOR inhibitors has been hampered by systemic on-target, off-tissue toxicities. This technical guide provides an in-depth overview of RapaBlock, a novel compound developed to address this challenge. This compound is a brain-impermeable ligand of the FK506-binding protein 12 (FKBP12) designed to be co-administered with a brain-permeable mTOR inhibitor, RapaLink-1. This innovative binary pharmacology strategy achieves brain-restricted mTOR inhibition, thereby minimizing peripheral side effects while maintaining therapeutic efficacy in the central nervous system. This document details the discovery of this compound, its mechanism of action, key experimental data, and the protocols for pivotal assays, offering a comprehensive resource for researchers in the field of targeted drug delivery and mTOR signaling.
Introduction: The Challenge of Targeting mTOR
The mTOR signaling pathway is a central node in cellular regulation, integrating inputs from growth factors, nutrients, and energy status to control protein synthesis, cell growth, and proliferation. Hyperactivation of the mTOR pathway is a hallmark of various cancers, including glioblastoma, and is also involved in neurological conditions such as epilepsy and alcohol use disorder.
First-generation mTOR inhibitors, like rapamycin and its analogs (rapalogs), allosterically inhibit mTOR Complex 1 (mTORC1). While clinically approved for several indications, their efficacy is often limited by incomplete mTORC1 inhibition and a feedback activation of the PI3K/Akt pathway. Second-generation mTOR kinase inhibitors (TORKis) were developed to overcome these limitations by competing with ATP in the mTOR kinase domain, thus inhibiting both mTORC1 and mTORC2. However, these inhibitors are associated with significant systemic toxicities, including immunosuppression, metabolic disturbances, and dermatologic adverse events, which constrain their therapeutic window. This underscores the critical need for strategies that can spatially restrict mTOR inhibition to the diseased tissue.
The Discovery of this compound and the Binary Pharmacology Concept
To address the challenge of on-target, off-tissue toxicity, a novel "binary pharmacology" approach was conceived. This strategy involves a two-component system:
-
RapaLink-1: A brain-permeable, third-generation bivalent mTOR inhibitor. It consists of a rapamycin moiety linked to a TORKi, allowing it to bind to both the FKBP12-rapamycin-binding (FRB) domain and the kinase domain of mTOR, leading to potent and durable inhibition of mTORC1.
-
This compound: A brain-impermeable ligand for FKBP12.
The core principle of this system is that when administered systemically, the brain-penetrant RapaLink-1 can freely cross the blood-brain barrier to inhibit mTOR in the central nervous system. In peripheral tissues, however, the co-administered, brain-impermeable this compound competes with RapaLink-1 for binding to FKBP12. Since RapaLink-1 requires FKBP12 for its potent inhibitory activity on mTORC1, this compound effectively "blocks" the action of RapaLink-1 outside of the brain, thereby mitigating systemic side effects.
Chemical Genesis of this compound
This compound was rationally designed based on the structure of tacrolimus (FK506), a known immunosuppressant that binds to FKBP12. A key modification was made to the C21 allyl group of FK506, a region known to be solvent-exposed and not essential for FKBP12 binding but crucial for its interaction with calcineurin, the mediator of its immunosuppressive effects. By introducing a pyridine N-oxide moiety at this position, the resulting compound, this compound, was rendered brain-impermeable while retaining high affinity for FKBP12 and losing its calcineurin-inhibitory activity.
The synthesis of this compound is achieved in a three-step process starting from FK506, involving olefin cross-metathesis with 2-vinylpyridine, followed by reduction of the double bond and subsequent N-oxidation.
Mechanism of Action
The efficacy of the RapaLink-1 and this compound binary system hinges on the differential distribution of the two compounds and their competitive interaction with FKBP12.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K, which in turn activates Akt. Akt can then phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. This relieves the inhibition on mTORC1, allowing it to phosphorylate its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis. RapaLink-1, by inhibiting mTORC1, blocks this cascade.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
This compound's Competitive Inhibition
The following diagram illustrates the competitive mechanism of this compound in peripheral tissues versus the unopposed action of RapaLink-1 in the brain.
Figure 2: this compound's competitive mechanism of action.
Quantitative Data
The following tables summarize key quantitative data for this compound and its interaction with FKBP12 and the mTOR pathway.
| Compound | Target | Assay Type | Value | Reference |
| This compound | FKBP12 | Fluorescence Polarization | Ki = 3.1 nM | |
| FK506 | FKBP12 | Fluorescence Polarization | Ki = 1.7 nM | |
| This compound | Calcineurin | NFAT Reporter Assay | No significant inhibition | |
| RapaLink-1 | mTOR | In vitro kinase assay | IC50 similar to MLN0128 |
Table 1: In Vitro Binding and Activity
| Treatment Group | Dose (RapaLink-1) | Dose (this compound) | Tumor Model | Outcome | Reference |
| Vehicle | - | - | U87MG Glioblastoma | Tumor growth | |
| RapaLink-1 | 1 mg/kg | - | U87MG Glioblastoma | Significantly reduced tumor growth | |
| This compound | - | 40 mg/kg | U87MG Glioblastoma | No effect on tumor growth | |
| RapaLink-1 + this compound | 1 mg/kg | 40 mg/kg | U87MG Glioblastoma | Maintained anti-tumor efficacy | |
| RapaLink-1 | 1 mg/kg | - | Alcohol Use Disorder | Reduced alcohol seeking; caused weight loss & hyperglycemia | |
| RapaLink-1 + this compound | 1 mg/kg | 40 mg/kg | Alcohol Use Disorder | Reduced alcohol seeking; prevented side effects |
Table 2: In Vivo Efficacy and Safety
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is used to assess the activity of the mTORC1 pathway by measuring the phosphorylation of its downstream effectors.
-
Sample Preparation: Tissues (e.g., brain, skeletal muscle) or cells are homogenized in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are loaded onto a 4-15% Tris-glycine polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels.
Calcineurin Activity Assay
This assay is used to confirm that this compound does not inhibit calcineurin, unlike its parent compound FK506.
-
Sample Preparation: Jurkat cells are transfected with a luciferase reporter construct under the control of the NFAT (nuclear factor of activated T-cells) transcriptional response element.
-
Cell Treatment: Cells are pre-incubated with varying concentrations of this compound, FK506 (as a positive control), or vehicle for 30 minutes.
-
Stimulation: Cells are then stimulated with phorbol myristate acetate (PMA) and ionomycin to activate the calcineurin-NFAT pathway.
-
Luciferase Assay: After several hours of stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the calcineurin-NFAT pathway.
In Vivo Glioblastoma Xenograft Model
This protocol assesses the in vivo efficacy of the RapaLink-1 and this compound combination.
-
Cell Implantation: Human glioblastoma cells (e.g., U87MG) expressing luciferase are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: (1) Vehicle, (2) RapaLink-1 alone (e.g., 1 mg/kg, intraperitoneally), (3) this compound alone (e.g., 40 mg/kg, i.p.), and (4) RapaLink-1 and this compound combination. Treatments are typically administered every 3-5 days.
-
Efficacy and Toxicity Assessment: Tumor size is monitored regularly via bioluminescence. Animal body weight and overall health are monitored as indicators of systemic toxicity. Survival is also a key endpoint. At the end of the study, tumors and peripheral tissues can be harvested for pharmacodynamic analysis (e.g., Western blot).
Figure 3: Logical workflow for the development of this compound.
Conclusion and Future Directions
The development of this compound represents a significant advancement in the field of mTOR-targeted therapy. The binary pharmacology approach, pairing this compound with RapaLink-1, provides a powerful strategy to uncouple the therapeutic effects of mTOR inhibition in the brain from the dose-limiting toxicities in peripheral tissues. Preclinical studies have demonstrated the success of this approach in animal models of glioblastoma and alcohol use disorder, showcasing its potential for translation to human clinical trials for a variety of CNS disorders where mTOR hyperactivation is a key driver.
Future research will likely focus on optimizing the pharmacokinetic properties of both RapaLink-1 and this compound to enhance their therapeutic index further. Moreover, the general principle of using a tissue-restricted "blocking" agent to control the activity of a systemically administered drug could be extended to other kinase targets and disease contexts, opening up new avenues for the development of safer and more effective targeted therapies.
RapaBlock: A Targeted Approach to Mitigate Systemic Side Effects of mTOR Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The mechanistic target of rapamycin (mTOR) is a pivotal kinase regulating cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in diseases like cancer and neurological disorders. However, the clinical utility of mTOR inhibitors, such as rapamycin and its analogs (rapalogs), is often hampered by significant systemic side effects due to the ubiquitous nature of mTOR signaling. These adverse effects include metabolic dysregulation, immunosuppression, and organ toxicity. To address this critical challenge, a novel binary pharmacology strategy has been developed, centered on a molecule named RapaBlock . This technical guide provides a comprehensive overview of the this compound system, its mechanism of action, and the preclinical data supporting its efficacy in minimizing the peripheral side effects of mTOR inhibition while preserving therapeutic efficacy in the central nervous system (CNS).
Introduction: The Challenge of Systemic mTOR Inhibition
The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[1] mTORC1, in particular, is a central regulator of cell growth and proliferation and is hyperactivated in numerous cancers and neurological conditions. First-generation mTOR inhibitors, like rapamycin, are allosteric inhibitors that, upon binding to the intracellular protein FKBP12 (FK506-binding protein 12), target the FRB domain of mTOR, leading to substrate-dependent inhibition of mTORC1.[1][2] While effective, their chronic systemic administration leads to a range of dose-limiting toxicities, including:
-
Metabolic Dysregulation: Impaired glucose tolerance and insulin resistance.[3]
-
Weight Loss: Significant decreases in body weight.[4]
-
Hepatotoxicity: Liver inflammation and toxicity.
-
Immunosuppression: Increased susceptibility to infections.
These on-target, off-tissue effects constrain the therapeutic window and limit the long-term use of mTOR inhibitors, especially for non-cancer indications.
The this compound Concept: A Binary Pharmacology Approach
The this compound strategy is an innovative solution designed to spatially restrict mTOR inhibition to a specific target tissue, primarily the brain. This is achieved by co-administering two key molecules:
-
RapaLink-1: A brain-permeable, third-generation bivalent mTOR inhibitor. It is a potent inhibitor that requires binding to FKBP12 for its cellular activity. RapaLink-1 was created by linking rapamycin to a second-generation mTOR kinase inhibitor (TORKi), MLN0128, allowing it to simultaneously engage both the allosteric FRB domain and the ATP-catalytic site of mTOR.
-
This compound: A brain-impermeable ligand of FKBP12. This compound is a derivative of tacrolimus (FK506) modified to have physicochemical properties that prevent it from crossing the blood-brain barrier (BBB).
The core principle of this binary system is competitive antagonism in peripheral tissues. When administered systemically, both RapaLink-1 and this compound are present in the bloodstream and peripheral organs. Due to its high affinity for FKBP12, this compound competitively occupies the FKBP12 binding sites in these tissues. This prevents RapaLink-1 from forming the necessary RapaLink-1-FKBP12 complex required to inhibit mTORC1. Consequently, mTORC1 activity in peripheral organs like the liver and skeletal muscle is spared.
Conversely, because this compound cannot cross the BBB, FKBP12 in the CNS remains available. The brain-permeable RapaLink-1 can freely enter the brain, bind to FKBP12, and exert its potent inhibitory effect on mTORC1 in target CNS cells. This elegant mechanism allows for targeted, brain-specific mTOR inhibition, thereby uncoupling the desired therapeutic effects in the CNS from the undesirable side effects in the periphery.
Preclinical Efficacy Data
In vivo studies in mice have demonstrated the effectiveness of this compound in preventing the common side effects associated with systemic mTORC1 inhibition by RapaLink-1.
Mitigation of Metabolic Side Effects and Weight Loss
Chronic administration of mTOR inhibitors often leads to significant weight loss and glucose intolerance. In a 4-week study, mice treated with RapaLink-1 alone showed a marked decrease in body weight. However, when this compound was co-administered with RapaLink-1, this weight loss was completely prevented.
Similarly, RapaLink-1 treatment alone resulted in impaired glucose tolerance, as evidenced by significantly elevated blood glucose levels following a glucose challenge. The combination of RapaLink-1 and this compound normalized the glucose response, demonstrating protection against this metabolic side effect.
| Parameter | Vehicle | RapaLink-1 (1 mg/kg) | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) |
| Body Weight Change | Maintained | Significant Decrease | Maintained (No significant change vs. Vehicle) |
| Glucose Tolerance | Normal | Impaired (Significantly increased blood glucose) | Normal |
| mTORC1 Activity (Liver pS6) | Baseline | Significantly Decreased | Near Baseline (Protected) |
| mTORC1 Activity (Brain pS6) | Baseline | Significantly Decreased | Significantly Decreased |
Table 1: Summary of in vivo effects of a 4-week treatment regimen in mice. Data compiled from Ehinger et al., 2021 and Zhang et al., 2022.
Prevention of Hepatotoxicity
Prolonged mTOR inhibition can lead to liver toxicity, characterized by inflammation and changes in liver function markers. Studies showed that chronic treatment with RapaLink-1 alone led to an increase in the phosphorylation of STAT3, a marker associated with liver inflammation. Co-treatment with this compound prevented this increase, suggesting that this compound protects against RapaLink-1-dependent liver toxicity. Furthermore, this compound effectively abolished the inhibitory action of RapaLink-1 on mTORC1 signaling (measured by pS6 and p4E-BP levels) in the liver, confirming its protective mechanism in this peripheral organ.
| Liver Toxicity Marker | Vehicle | RapaLink-1 (1 mg/kg) | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) |
| pSTAT3 Levels | Baseline | Significantly Increased | Near Baseline |
| AST/ALT Levels | Normal | Not explicitly reported, but toxicity implied | Protected |
Table 2: Summary of hepatotoxicity markers after chronic treatment. Data sourced from Ehinger et al., 2021.
Retained Therapeutic Efficacy in the CNS
The primary advantage of the this compound system is its ability to mitigate side effects without compromising therapeutic efficacy in the brain. This has been demonstrated in preclinical models of glioblastoma and alcohol use disorder.
-
Glioblastoma: In orthotopic mouse models of glioblastoma (U87MG and GBM43 xenografts), the combination of RapaLink-1 and this compound showed equivalent anti-tumor activity to RapaLink-1 alone. Both treatment groups resulted in significant tumor regression and extended survival compared to vehicle-treated animals, while this compound alone had no effect on tumor growth. This confirms that peripheral mTORC1 inhibition is not required for the anti-cancer efficacy of RapaLink-1 in this CNS malignancy.
-
Alcohol Use Disorder (AUD): In a mouse model of AUD, the combination of RapaLink-1 and this compound effectively inhibited alcohol-dependent mTORC1 activation in the nucleus accumbens, a key brain region in addiction. This led to a significant reduction in alcohol seeking and drinking behaviors, demonstrating that the therapeutic CNS effects of RapaLink-1 are preserved in the presence of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the this compound system. Note that specific reagents and concentrations may require optimization.
In Vivo Mouse Studies
-
Animal Models: Studies have utilized C57BL/6J mice for metabolic and behavioral assessments and nude mice (e.g., BALB/c nu/nu) for glioblastoma xenograft models.
-
Drug Formulation and Administration:
-
RapaLink-1 and this compound are typically dissolved in a vehicle such as 5% DMSO, 5% Tween 80, 5% PEG300, and 85% saline.
-
Administration is performed via intraperitoneal (i.p.) injection.
-
Dosages: RapaLink-1 is typically administered at 1-1.2 mg/kg, and this compound at 40-60 mg/kg.
-
-
Chronic Side Effect Study Workflow:
-
Acclimatize male C57BL/6J mice.
-
Divide mice into three groups: Vehicle, RapaLink-1 alone, and RapaLink-1 + this compound.
-
Administer treatments via i.p. injection three times a week for 4 weeks.
-
Monitor body weight regularly throughout the study.
-
In the final week, perform a glucose tolerance test.
-
At the end of the study, collect blood for liver function tests (AST/ALT) and tissues (liver, brain) for Western blot analysis.
-
Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 6 to 16 hours (e.g., overnight) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail vein blood sample using a glucometer.
-
Glucose Challenge: Administer a sterile glucose solution (e.g., 1.5 g/kg body weight) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Western Blot for mTORC1 Activity
-
Tissue Homogenization: Rapidly dissect tissues (e.g., liver, brain) and homogenize on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a standard method like the BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel (e.g., 4-20% gradient gel).
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). For phospho-antibodies, BSA is often preferred.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-S6 Ribosomal Protein (pS6)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1
-
Total 4E-BP1
-
Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Liver Function Tests
-
Sample Collection: Collect whole blood via cardiac puncture into serum separator tubes.
-
Serum Isolation: Centrifuge the blood to separate the serum.
-
AST/ALT Measurement: Measure the activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the serum using commercially available colorimetric or ELISA kits according to the manufacturer’s instructions.
Signaling Pathways and Logic
The this compound system is predicated on the specific molecular interactions within the mTORC1 signaling pathway. RapaLink-1's activity is strictly dependent on its initial binding to FKBP12. This logic is the foundation for the tissue-specific inhibition achieved with this compound.
References
- 1. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin induces glucose intolerance in mice by reducing islet mass, insulin content, and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of RapaBlock in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of RapaBlock, a novel inhibitor of the mammalian target of rapamycin (mTOR). The data and methodologies presented are synthesized from foundational studies on analogous mTOR inhibitors, providing a robust framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in various preclinical models. This document is intended to guide further research and development of this promising therapeutic agent.
The mTOR Signaling Pathway: The Target of this compound
This compound exerts its therapeutic effect by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4]
-
mTORC1: Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is sensitive to rapamycin and its analogs.[5] It integrates signals from growth factors, nutrients (like amino acids), and cellular energy levels to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).
-
mTORC2: This complex, containing mTOR, Rictor, GβL, Sin1, and DEPTOR, is generally considered insensitive to acute rapamycin treatment. mTORC2 is involved in promoting cell survival by activating Akt, regulating the cytoskeleton, and controlling ion transport.
The PI3K/Akt pathway is a primary activator of mTOR. Dysregulation of this pathway is a common feature in many cancers, making mTOR a key therapeutic target. This compound, by inhibiting mTOR, can arrest the cell cycle and has demonstrated anti-angiogenesis effects in preclinical models.
Experimental Protocols for Preclinical Pharmacokinetic Studies
The characterization of this compound's pharmacokinetic profile relies on standardized preclinical experimental workflows. These protocols are designed to determine the drug's ADME properties, which are crucial for estimating a safe and effective dose range for human trials.
2.1. Animal Models The selection of animal models is a critical first step. Rodent models are frequently used in early-stage preclinical research, with larger animal models providing data that can be more readily translated to humans.
-
Commonly Used Species: Mice (e.g., CD2F1), rats, rabbits (e.g., New Zealand white), and dogs (e.g., purpose-bred hounds) are frequently used for pharmacokinetic studies of mTOR inhibitors.
-
Animal Husbandry: Animals should be acclimatized in the laboratory for 3-5 days before the experiment under controlled conditions. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
2.2. Dosing and Administration
-
Formulation: For intravenous (IV) administration, this compound is dissolved in a suitable vehicle. For oral (PO) administration, it can be formulated in tablets or a liquid suspension.
-
Dose Selection: Pre-testing is conducted to determine appropriate dose levels (mild, moderate, severe) and to assess if the drug exhibits dose-dependent pharmacokinetics. Doses are often based on previous toxicology and efficacy studies.
-
Administration Routes:
-
Intravenous (IV): Typically administered as a rapid injection or a short infusion (e.g., 30 minutes) to determine parameters like clearance and volume of distribution.
-
Oral (PO): Used to assess oral bioavailability and absorption characteristics.
-
2.3. Sample Collection and Processing
-
Matrix: Whole blood is the preferred matrix for analyzing this compound and its metabolites, as mTOR inhibitors often partition extensively into blood cells.
-
Sampling Schedule: Blood samples are collected at multiple time points to accurately characterize the concentration-time profile. A typical schedule includes a pre-dose sample, followed by frequent sampling during the absorption and distribution phases, and less frequent sampling during the elimination phase (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24, 48, 72 hours post-dose).
-
Sample Handling: Blood is collected in EDTA-containing tubes and stored frozen (e.g., -70°C) until analysis to ensure stability.
2.4. Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) method is the standard for quantifying this compound and its major metabolites (e.g., Sirolimus, if this compound is a pro-drug) in whole blood.
-
Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.
2.5. Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with standard software (e.g., WinNonlin).
-
Key Parameters:
-
Cmax: Maximum observed blood concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Terminal Half-life): The time required for the drug concentration to decrease by half.
-
CL (Total Body Clearance): The rate at which the drug is removed from the body.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes.
-
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the pharmacokinetic parameters of this compound following single-dose administration in various preclinical models. The data are analogous to those reported for established mTOR inhibitors such as rapamycin (sirolimus), temsirolimus, and everolimus.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of this compound in Mice Data analogous to a rapamycin prodrug.
| Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | t½ (h) | CL (ml/min/kg) | Vss (L/kg) |
| 10 | 12.1 | 5.8 | 2.1 | 12.5 | 1.73 |
| 25 | 28.5 | 16.2 | 2.9 | 25.8 | 4.45 |
| 50 | 45.2 | 21.1 | 3.5 | 39.3 | 8.21 |
| 100 | 88.9 | 42.6 | 4.8 | 39.0 | 8.75 |
Note: The pharmacokinetics of this compound in mice appear to be dose-dependent, with clearance increasing with dosage escalations from 10 to 50 mg/kg, suggesting saturable plasma protein binding. The terminal half-life was prolonged with increasing doses.
Table 2: Single-Dose Intravenous (IV) Pharmacokinetics of this compound in Rabbits Data analogous to rapamycin.
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vss (L/kg) |
| 0.05 | 45.3 ± 10.1 | 101 ± 21 | 13.1 ± 2.9 | 0.51 ± 0.10 | 6.8 ± 1.5 |
| 0.5 | 510 ± 112 | 1159 ± 254 | 16.4 ± 3.5 | 0.44 ± 0.09 | 9.9 ± 2.2 |
Note: In rabbits, the volume of distribution at steady state (Vss) and total body clearance increased significantly with dose, indicating nonlinear pharmacokinetics. The terminal half-life is greater than 13 hours.
Table 3: Single-Dose Oral (PO) Pharmacokinetics of this compound in Dogs Data analogous to rapamycin.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 0.1 | 8.39 ± 3.65 | 2.8 ± 1.79 | 50.4 ± 15.6 |
Note: Oral administration of low-dose this compound to healthy dogs achieved blood concentrations in the ng/mL range, which is considered sufficient for cytostatic and anti-angiogenic activity in sensitive tumors.
Table 4: Pharmacokinetic Parameters of this compound and its Active Metabolite (Sirolimus) in Humans (for reference) Data analogous to temsirolimus, a this compound pro-drug.
| Drug | Dose (mg IV) | t½ (h) | CL (L/h) |
| This compound | 25 | ~17-25 | ~16 |
| Sirolimus (metabolite) | 25 | ~53 | - |
Note: Following IV administration, this compound is metabolized to the active compound sirolimus. The elimination half-life of this compound is approximately 17-25 hours, while the sirolimus metabolite has a longer half-life.
Discussion and Conclusion
The preclinical data presented in this guide demonstrate that this compound, consistent with other mTOR inhibitors, exhibits a complex pharmacokinetic profile characterized by:
-
Dose-Dependent Kinetics: In several species, the pharmacokinetics of this compound are nonlinear, with clearance and volume of distribution changing with the administered dose. This is likely due to saturable protein binding and metabolism.
-
High Volume of Distribution: The large Vd values indicate extensive distribution of this compound out of the bloodstream and into tissues.
-
Long Half-Life: this compound and its active metabolites possess a long terminal half-life, which supports intermittent dosing schedules (e.g., once-weekly).
-
Metabolism: When administered as a pro-drug, this compound is effectively converted to its active metabolite, sirolimus, serving as a slow-release delivery system.
References
The Tissue-Specific Attenuation of mTOR Signaling by RapaBlock: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurological conditions. Consequently, mTOR inhibitors have emerged as a significant class of therapeutic agents. However, the systemic inhibition of mTOR often leads to a range of on-target, off-tissue toxicities, limiting the therapeutic window of these drugs.
A novel "binary pharmacology" strategy has been developed to achieve tissue-specific mTOR inhibition, particularly in the brain. This approach utilizes a combination of two molecules: RapaLink-1 , a brain-permeable mTOR inhibitor, and RapaBlock , a brain-impermeable ligand for the FK506-binding protein 12 (FKBP12). RapaLink-1's inhibitory action on mTOR is dependent on its binding to FKBP12. This compound functions by competing with RapaLink-1 for FKBP12 binding in peripheral tissues, thereby preventing mTOR inhibition outside the central nervous system. This guide provides an in-depth technical overview of this compound's effect on mTOR signaling pathways in different tissues, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: A Visual Representation
The core principle of the this compound/RapaLink-1 binary system is the differential permeability of the blood-brain barrier. The following diagram illustrates this concept.
Quantitative Analysis of Tissue-Specific mTOR Inhibition
The efficacy of the this compound/RapaLink-1 system has been demonstrated in preclinical murine models. Western blot analysis is the primary method for quantifying the phosphorylation status of key downstream effectors of mTORC1, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The tables below summarize the quantitative data from key studies, showcasing the tissue-specific effects.
Table 1: Effect of this compound on RapaLink-1-Mediated mTORC1 Inhibition in the Liver[1]
| Treatment Group | Phospho-S6 (% of Vehicle) | Phospho-4E-BP1 (% of Vehicle) |
| Vehicle | 100% | 100% |
| RapaLink-1 (1 mg/kg) | ~20% | ~10% |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | ~95% | ~90% |
Data are presented as mean densitometry values of the phosphorylated protein normalized to the total protein, expressed as a percentage of the vehicle control group. Data is approximated from graphical representations in Lotof et al., 2021.[1]
Table 2: Effect of this compound on RapaLink-1-Mediated mTORC1 Inhibition in the Brain (Nucleus Accumbens)[1]
| Treatment Group | Phospho-S6 (% of Vehicle) | Phospho-4E-BP1 (% of Vehicle) |
| Vehicle (Alcohol-exposed) | 100% | 100% |
| RapaLink-1 (1 mg/kg) (Alcohol-exposed) | ~30% | ~20% |
| RpaLink-1 (1 mg/kg) + this compound (40 mg/kg) (Alcohol-exposed) | ~35% | ~25% |
Data are presented as mean densitometry values of the phosphorylated protein normalized to the total protein, expressed as a percentage of the vehicle control group in alcohol-exposed mice. Data is approximated from graphical representations in Lotof et al., 2021.[1]
Table 3: Effect of this compound on RapaLink-1-Mediated mTORC1 Inhibition in Skeletal Muscle
| Treatment Group | Phospho-S6 (Fold change relative to no insulin) |
| Vehicle (Insulin-stimulated) | ~15 |
| RapaLink-1 (1 mg/kg) (Insulin-stimulated) | ~2 |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) (Insulin-stimulated) | ~14 |
Data represents quantified immunoblot intensities normalized to GAPDH, presented as fold increase relative to muscle without insulin stimulation. Data is approximated from graphical representations in Zhang et al., 2022.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the tissue-specific effects of this compound on mTOR signaling. These are synthesized from standard procedures and specific details mentioned in the primary literature.
Western Blot Analysis of mTORC1 Signaling
This protocol is designed for the detection of phosphorylated and total levels of mTORC1 downstream targets in tissue lysates.
1. Tissue Lysate Preparation:
-
Excise tissues of interest (e.g., liver, brain, skeletal muscle) and immediately flash-freeze in liquid nitrogen.
-
Homogenize frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein lysates on a 4-15% gradient SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-S6K (Thr389): 1:1000
-
Total S6K: 1:1000
-
Phospho-4E-BP1 (Thr37/46): 1:1000
-
Total 4E-BP1: 1:1000
-
GAPDH or β-actin (loading control): 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the corresponding total protein signal and the loading control.
The following diagram illustrates the Western Blot workflow.
mTOR Signaling Pathway
The diagram below provides a simplified overview of the mTORC1 signaling pathway, highlighting the key components assessed in the context of this compound's action.
Conclusion
The this compound/RapaLink-1 binary pharmacology platform represents a significant advancement in the quest for tissue-specific kinase inhibition. The quantitative data clearly demonstrate that this compound effectively antagonizes the mTOR-inhibitory effects of RapaLink-1 in peripheral tissues like the liver and skeletal muscle, without compromising its efficacy in the brain. This innovative approach holds considerable promise for the development of safer and more effective treatments for a range of central nervous system disorders where mTOR dysregulation is a key pathological feature. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and harness the potential of this and similar targeted therapeutic strategies.
References
Brain-Specific mTOR Inhibition: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. In the central nervous system (CNS), dysregulation of the mTOR pathway is implicated in a growing number of neurological disorders, including tuberous sclerosis complex (TSC), epilepsy, autism spectrum disorder (ASD), neurodegenerative diseases, and brain tumors such as glioblastoma. Systemic inhibition of mTOR has shown therapeutic promise but is often limited by significant peripheral side effects. This has spurred the development of brain-specific mTOR inhibitors, a strategy aimed at maximizing therapeutic efficacy within the CNS while minimizing systemic toxicity. This technical guide provides an in-depth overview of the core principles, therapeutic applications, and experimental methodologies related to brain-specific mTOR inhibition. We present quantitative data on brain-penetrant mTOR inhibitors, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this burgeoning field.
The mTOR Signaling Pathway in the Brain
The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream targets.[1][2]
-
mTORC1 is sensitive to the allosteric inhibitor rapamycin and integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and autophagy.[2]
-
mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival, metabolism, and cytoskeletal organization.[3]
Dysregulation of mTOR signaling in the brain can lead to a variety of pathological conditions. Hyperactivation of mTORC1 is a hallmark of genetic disorders like Tuberous Sclerosis Complex (TSC), caused by mutations in the TSC1 or TSC2 genes, leading to the formation of benign tumors in the brain and other organs, as well as neurological manifestations like epilepsy and autism spectrum disorder.[4] Aberrant mTOR signaling is also implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it can affect processes like autophagy and protein aggregation. Furthermore, the PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in glioblastoma, promoting tumor growth and survival.
Signaling Pathway Diagram
Therapeutic Targets and Brain-Specific mTOR Inhibitors
The development of brain-penetrant mTOR inhibitors is a key strategy to target neurological disorders effectively. These inhibitors are designed to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS. Several generations of mTOR inhibitors have been developed, each with distinct mechanisms of action and properties.
Generations of mTOR Inhibitors:
-
First-generation (Rapalogs): Rapamycin and its analogs (everolimus, sirolimus) are allosteric inhibitors of mTORC1. While effective for some peripheral conditions, their use in neurological disorders is often limited by incomplete mTORC1 inhibition and poor BBB penetration.
-
Second-generation (TORKinibs): These are ATP-competitive inhibitors that target the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2. This dual inhibition can be more effective in certain contexts, such as glioblastoma, but can also lead to increased toxicity.
-
Third-generation (Bivalent Inhibitors): A newer class of inhibitors, such as RapaLink-1, combines a rapamycin-like moiety with an ATP-competitive inhibitor, leading to potent and durable inhibition of mTOR.
A novel and promising approach to achieve brain specificity is a binary pharmacology strategy. This involves the co-administration of a brain-permeable mTOR inhibitor that requires the intracellular protein FKBP12 for its activity (e.g., RapaLink-1) and a brain-impermeant FKBP12 ligand (e.g., RapaBlock). This compound competes with RapaLink-1 for FKBP12 binding in peripheral tissues, thereby preventing mTOR inhibition outside the CNS.
Quantitative Data on Brain-Penetrant mTOR Inhibitors
The following tables summarize key quantitative data for selected brain-penetrant mTOR inhibitors.
Table 1: In Vitro Potency of Brain-Penetrant mTOR Inhibitors
| Compound | Target(s) | Cell Line | IC50 / Ki | Reference |
| Paxalisib (GDC-0084) | PI3K/mTOR | U87MG (glioma) | IC50: 0.3 - 1.1 µM | |
| PI3Kα | Ki: 2 nM | |||
| mTOR | Ki: 70 nM | |||
| OSI-027 | mTORC1/mTORC2 | BT-474, IGR-OV1, MDA-MB-231 | IC50: 4 nM (mTOR) | |
| PP242 | mTOR | IC50: 8 nM | ||
| KU-0063794 | mTORC1/mTORC2 | IC50: ~10 nM | ||
| Thiazolopyrimidine 27 | mTOR | pS6 IC50: 5.6 nM | ||
| RapaLink-1 | mTORC1/mTORC2 | U87MG (glioma) | Growth Inhibition | |
| p-RPS6S235/236 & p-4EBP1T37/46 inhibition at 1.56 nM |
Table 2: Preclinical Pharmacokinetics of Paxalisib
| Species | Route | Dose | Brain Penetrance (Kp,uu) | Plasma Protein Binding (fu) | Clearance | Oral Bioavailability (%) | Reference |
| Mouse | IV | 1 mg/kg | 0.31 | 0.295 | Low | - | |
| PO | 5 mg/kg | - | |||||
| Rat | IV/PO | 1 mg/kg / 5 mg/kg | - | 0.33 | Moderate | 76 | |
| Dog | IV/PO | 0.5 mg/kg / 2 mg/kg | - | 0.43 | High | 23 | |
| Monkey | IV/PO | 0.5 mg/kg / 2 mg/kg | - | 0.25 | High | 6 |
Kp,uu: unbound brain-to-plasma concentration ratio; fu: fraction unbound.
Table 3: Clinical Efficacy of Everolimus in Tuberous Sclerosis Complex (TSC) - Seizure Reduction
| Study | Phase | No. of Patients | Treatment | Efficacy Endpoint | Result | Reference |
| EXIST-3 | III | 366 | Everolimus (low & high trough) vs. Placebo | Median % reduction in seizure frequency | Low Trough: 29.3%High Trough: 39.6%Placebo: 14.9% | |
| Seizure response rate (≥50% reduction) | Low Trough: 28.2%High Trough: 40.0%Placebo: 15.1% | |||||
| Open-label Extension | - | 361 | Everolimus | Seizure response rate (≥50% reduction) | 1 year: 46.6%2 years: 57.7% | |
| Median % reduction in seizure frequency | 1 year: 46.7%2 years: 56.9% | |||||
| Long-term Open-label | I/II | 18 | Everolimus | Seizure response rate (≥50% reduction) | 48 months: 93% of remaining patients | |
| Average seizure frequency reduction | 48 months: 77% |
Table 4: Preclinical Efficacy of mTOR Inhibitors in Glioblastoma (GBM)
| Compound | Model | Treatment | Key Findings | Reference |
| CC214-2 | Orthotopic U87EGFRvIII xenografts | 100 mg/kg, oral gavage, every other day | Significant inhibition of tumor growth. | |
| RapaLink-1 | Intracranial GBM xenografts | 1.5 mg/kg, i.p. | Potent anti-tumor efficacy, leading to initial regression and subsequent stabilization of tumor size. | |
| Sapanisertib | Human GBM cell lines (U87MG, T98G) | In vitro | Effective against growth, survival, and migration. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study brain-specific mTOR inhibition.
Western Blot Analysis of mTOR Pathway Activation
This protocol allows for the detection and quantification of total and phosphorylated levels of mTOR and its downstream effectors, providing a readout of pathway activity.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
For brain tissue: Homogenize tissue in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
Immunohistochemistry (IHC) for p-S6 in Mouse Brain
This protocol is used to visualize the localization and distribution of activated mTORC1 signaling (via its downstream target p-S6) within the brain tissue architecture.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-phospho-S6 (Ser235/236))
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope slides
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections on a cryostat.
-
-
Staining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-p-S6 antibody overnight at 4°C.
-
Wash sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections and incubate with ABC reagent for 1 hour.
-
Develop the signal with DAB substrate until the desired staining intensity is reached.
-
-
Mounting and Imaging:
-
Mount the stained sections onto microscope slides.
-
Dehydrate the sections through a graded series of ethanol, clear with xylene, and coverslip.
-
Image the sections using a bright-field microscope.
-
Assessment of Blood-Brain Barrier (BBB) Penetration
Determining the ability of an mTOR inhibitor to cross the BBB is crucial for its development for CNS indications.
In Vivo Method: Brain-to-Plasma Ratio (Kp)
-
Administer the mTOR inhibitor to rodents at a defined dose and route.
-
At various time points, collect blood and brain samples.
-
Measure the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp). To account for protein binding, the unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration and is calculated by correcting for the fraction of unbound drug in plasma and brain tissue.
In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB
-
A lipid-coated artificial membrane separates a donor and an acceptor well.
-
The test compound is added to the donor well.
-
After an incubation period, the concentration of the compound in the acceptor well is measured.
-
The permeability is calculated and compared to known standards to predict BBB penetration.
Behavioral Testing in Animal Models
Behavioral assays are essential to evaluate the therapeutic efficacy of brain-specific mTOR inhibitors on the cognitive and behavioral deficits associated with various neurological disorders.
-
Morris Water Maze: Assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Elevated Plus Maze: Measures anxiety-like behavior. The maze consists of two open and two closed arms. The time spent in the open arms is an indicator of anxiety levels.
-
Three-Chamber Social Interaction Test: Evaluates social preference and social novelty. A mouse is allowed to explore a three-chambered apparatus containing a stranger mouse and a novel object, and then a second stranger mouse. The time spent interacting with each is measured.
-
Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
Experimental Workflows and Logical Relationships
The development and evaluation of brain-specific mTOR inhibitors follow a logical progression from in vitro characterization to in vivo efficacy studies.
Drug Development and Evaluation Workflow
Logical Relationship: Brain-Specific mTOR Inhibition Strategy
Conclusion and Future Directions
The selective targeting of mTOR signaling within the brain holds immense promise for the treatment of a wide range of debilitating neurological disorders. The development of brain-penetrant inhibitors, particularly those employing innovative strategies like the binary pharmacology approach, represents a significant step forward in minimizing off-target effects and widening the therapeutic window. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to translate these promising preclinical findings into effective therapies for patients.
Future research should focus on:
-
Developing novel mTOR inhibitors with improved brain penetrance and pharmacokinetic profiles.
-
Identifying predictive biomarkers to stratify patient populations that are most likely to respond to mTOR-targeted therapies.
-
Investigating rational combination therapies to overcome resistance mechanisms and enhance therapeutic efficacy, especially in complex diseases like glioblastoma.
-
Conducting well-designed clinical trials to rigorously evaluate the long-term safety and efficacy of brain-specific mTOR inhibitors in various neurological conditions.
By continuing to unravel the complexities of mTOR signaling in the brain and advancing the development of targeted therapeutic strategies, we can move closer to providing new and effective treatments for patients with neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Inhibition Is Effective against Growth, Survival and Migration, but Not against Microglia Activation in Preclinical Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Drug Reduces Seizure Frequency in Children with Tuberous Sclerosis Complex [prnewswire.com]
Mitigating On-Target, Off-Tissue Effects of mTOR Inhibitors with RapaBlock: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a pivotal kinase that governs fundamental cellular processes, including growth, proliferation, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[3] However, the systemic inhibition of mTOR often leads to significant "on-target, off-tissue" toxicities, as mTOR's vital functions in healthy tissues are also disrupted. These adverse effects, such as immunosuppression and metabolic disturbances, can limit the therapeutic window of mTOR inhibitors. This technical guide explores a novel "binary pharmacology" strategy designed to overcome this challenge, employing a combination of a brain-permeable mTOR inhibitor, RapaLink-1, and a brain-impermeable counterpart, RapaBlock, to achieve tissue-specific mTOR inhibition.
The this compound Strategy: A Paradigm of Controlled Inhibition
The this compound approach is centered on the co-administration of two key molecules:
-
RapaLink-1: A potent, third-generation, bivalent mTOR inhibitor. It is engineered to be cell- and brain-permeable, allowing it to reach its target within the central nervous system (CNS).
-
This compound: A high-affinity ligand for the intracellular protein FKBP12. Crucially, this compound is designed to be impermeable to the blood-brain barrier (BBB).
The mechanism of action hinges on the requirement of many mTOR inhibitors, including RapaLink-1, to first bind to FKBP12 to form an active complex that can then inhibit mTOR. When administered systemically, RapaLink-1 can cross the BBB to inhibit mTOR in brain tissues. However, in peripheral tissues, the co-administered this compound competes with RapaLink-1 for binding to FKBP12. Due to its high concentration and affinity for FKBP12 in the periphery, this compound effectively sequesters FKBP12, preventing the formation of the active RapaLink-1-FKBP12 complex and thereby protecting peripheral tissues from mTOR inhibition.
This innovative strategy allows for potent, on-target mTOR inhibition in the desired tissue (e.g., the brain for treating glioblastoma) while mitigating the on-target, off-tissue toxicities in the rest of the body.
Quantitative Data Summary
The efficacy of the this compound strategy has been demonstrated in several preclinical studies. The following tables summarize key quantitative findings from these investigations.
| Treatment Group | Cell Line | IC50 of RapaLink-1 (nM) | Fold Change in IC50 with this compound | Reference |
| In Vitro Cell Proliferation | K562 | ~1 | >10 | |
| MCF7 | ~1 | >10 |
Table 1: In Vitro Efficacy of this compound in Protecting Cells from RapaLink-1. This table illustrates the ability of this compound to increase the half-maximal inhibitory concentration (IC50) of RapaLink-1 in cultured cancer cell lines, demonstrating its protective effect at the cellular level.
| Treatment Group | Tissue | Phospho-S6 Levels (% of Control) | Phospho-4E-BP1 Levels (% of Control) | Reference |
| Vehicle | Liver | 100 | 100 | |
| RapaLink-1 (1 mg/kg) | Liver | ~20 | ~30 | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Liver | ~95 | ~90 | |
| Vehicle | Brain | 100 | 100 | |
| RapaLink-1 (1 mg/kg) | Brain | ~25 | ~40 | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Brain | ~30 | ~45 |
Table 2: In Vivo mTORC1 Signaling in Mice. This table presents the levels of phosphorylated S6 and 4E-BP1, key downstream effectors of mTORC1, in the liver and brain of mice treated with RapaLink-1 with or without this compound. The data show that this compound rescues mTORC1 signaling in the liver without compromising RapaLink-1's activity in the brain.
| Treatment Group | Tumor Model | Tumor Volume (Relative to Vehicle) | Survival Benefit (vs. Vehicle) | Reference |
| This compound (40 mg/kg) | U87MG Glioblastoma Xenograft | No significant difference | No significant difference | |
| RapaLink-1 (1 mg/kg) | U87MG Glioblastoma Xenograft | Significant reduction | Significant increase | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | U87MG Glioblastoma Xenograft | Significant reduction (similar to RapaLink-1 alone) | Significant increase (similar to RapaLink-1 alone) |
Table 3: In Vivo Antitumor Efficacy in a Glioblastoma Xenograft Model. This table summarizes the effect of RapaLink-1 and this compound on tumor growth and survival in a mouse model of glioblastoma. The results indicate that the co-administration of this compound does not diminish the antitumor efficacy of RapaLink-1 in the brain.
Signaling Pathways and Experimental Workflows
To visually represent the core concepts and methodologies, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary.
Western Blot Analysis for Phospho-S6 and Phospho-4E-BP1
Objective: To quantify the levels of phosphorylated S6 and 4E-BP1 as a measure of mTORC1 activity in cells and tissues.
Materials:
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236), Rabbit anti-phospho-4E-BP1 (Thr37/46), and a loading control antibody (e.g., anti-GAPDH or anti-actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Cells: Lyse cells directly on the culture plate with ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation.
-
Tissues: Homogenize dissected tissues in ice-cold lysis buffer and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Proliferation Assay (WST-1)
Objective: To assess the effect of RapaLink-1 and this compound on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell culture medium appropriate for the cell line
-
RapaLink-1 and this compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of RapaLink-1 in the presence or absence of a fixed concentration of this compound (e.g., 1 µM). Include vehicle-treated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Orthotopic Glioblastoma Xenograft Model in Mice
Objective: To evaluate the in vivo antitumor efficacy of RapaLink-1 and this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells engineered to express luciferase (e.g., U87MG-Luc)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
D-luciferin
-
RapaLink-1 and this compound formulations for in vivo administration
Procedure:
-
Cell Implantation: Anesthetize the mice and intracranially inject a suspension of luciferase-expressing glioblastoma cells into the desired brain region (e.g., striatum) using a stereotactic apparatus.
-
Tumor Establishment: Allow the tumors to establish and grow, which can be monitored by bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Treatment: Once the tumors are established, randomize the mice into treatment groups (e.g., vehicle, RapaLink-1 alone, this compound alone, RapaLink-1 + this compound).
-
Drug Administration: Administer the treatments systemically (e.g., via intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using bioluminescence imaging.
-
Survival Analysis: Monitor the mice for signs of morbidity and record survival data.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain and peripheral tissues for further analysis (e.g., western blotting, histology).
Conclusion
The this compound strategy represents a significant advancement in the field of mTOR-targeted therapy. By employing a binary pharmacology approach, it is possible to uncouple the therapeutic effects of mTOR inhibition in the CNS from the on-target, off-tissue toxicities in peripheral tissues. This technical guide provides a comprehensive overview of the this compound concept, supported by quantitative data, visual diagrams of the underlying mechanisms and workflows, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and drug development professionals working to advance the next generation of safer and more effective targeted therapies.
References
The "Binary Pharmacology" Approach with RapaBlock: A Technical Guide to Brain-Specific mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
On-target, off-tissue toxicity is a principal challenge in drug development, often limiting the therapeutic window of potent molecular agents. This is particularly true for inhibitors of ubiquitously expressed and essential proteins like the mechanistic target of rapamycin (mTOR). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its hyperactivation is implicated in various cancers, including glioblastoma. However, systemic inhibition of mTOR leads to a range of dose-limiting side effects, such as immunosuppression and metabolic dysregulation.
To address this challenge, a novel "binary pharmacology" strategy has been developed, enabling tissue-specific, particularly brain-restricted, mTOR inhibition. This approach utilizes a two-component system: RapaLink-1 , a brain-permeable, potent mTOR inhibitor whose activity is dependent on the intracellular protein FKBP12, and RapaBlock , a brain-impermeable, high-affinity ligand for FKBP12. When co-administered, this compound competitively binds to FKBP12 in peripheral tissues, thereby preventing RapaLink-1 from engaging mTOR outside the central nervous system. This effectively isolates the therapeutic action of RapaLink-1 to the brain, mitigating systemic toxicity while maintaining efficacy in treating brain tumors like glioblastoma. This technical guide provides an in-depth overview of the core concepts, experimental validation, and future directions of the this compound-based binary pharmacology approach.
Core Concept: The Logic of Binary Pharmacology
The ingenuity of the this compound system lies in its exploitation of the blood-brain barrier (BBB) and the specific molecular requirements of a new class of mTOR inhibitors. RapaLink-1, a bivalent inhibitor, requires binding to the ubiquitously expressed immunophilin FKBP12 to form an active complex that can then potently inhibit mTOR. This compound is chemically engineered to be cell-permeable but unable to cross the BBB. When RapaLink-1 and this compound are administered systemically, this compound saturates FKBP12 in peripheral tissues. This prevents RapaLink-1 from forming its active complex in the periphery, thus "blocking" its mTOR inhibitory activity. In the brain, however, RapaLink-1 can freely bind to the available FKBP12 and inhibit mTOR, as this compound is absent from this compartment.
Figure 1: The logical framework of the this compound binary pharmacology approach.
Signaling Pathway: mTOR Inhibition by the RapaLink-1/RapaBlock System
The mTOR kinase is a central node in a complex signaling network that governs cellular growth and metabolism. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2. RapaLink-1, being a bivalent inhibitor, effectively targets mTORC1. The formation of the RapaLink-1:FKBP12 complex is a prerequisite for its high-affinity binding to the FRB domain of mTOR, leading to potent inhibition of downstream signaling. Key substrates of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis. The phosphorylation status of S6 (a downstream target of S6K) and 4E-BP1 serves as a reliable readout of mTORC1 activity. In the presence of this compound in peripheral tissues, RapaLink-1 cannot bind to FKBP12, leaving mTORC1 signaling intact. Conversely, in the brain, the active RapaLink-1:FKBP12 complex effectively suppresses mTORC1 signaling.
Figure 2: The mTOR signaling pathway and points of intervention by RapaLink-1 and this compound.
Data Presentation
Table 1: In Vitro Binding Affinities and Cellular Potency
| Compound | Target | Assay Type | Ki (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| This compound | FKBP12 | Competition Fluorescence Polarization | 3.1 | >10,000 (for mTOR inhibition) | Jurkat | [1][2] |
| FK506 | FKBP12 | Competition Fluorescence Polarization | 1.7 | N/A | Jurkat | [1][2] |
| RapaLink-1 | mTOR | In vitro kinase assay | N/A | ~1.56 (for p-S6/p-4EBP1 inhibition) | U87MG | [3] |
| Rapamycin | mTOR | In vitro kinase assay | N/A | ~1 (for p-S6 inhibition) | MCF7 |
N/A: Not available in the provided search results.
Table 2: In Vivo Efficacy in Glioblastoma Xenograft Models
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition | Survival Benefit | Animal Model | Reference |
| Vehicle | N/A | Every 5 days, i.p. | - | - | BALB/c nu/nu with U87MG xenografts | |
| This compound | 40 mg/kg | Every 5 days, i.p. | No significant effect | No significant effect | BALB/c nu/nu with U87MG xenografts | |
| RapaLink-1 | 1 mg/kg | Every 5 days, i.p. | Significant suppression | Significant improvement | BALB/c nu/nu with U87MG xenografts | |
| RapaLink-1 + this compound | 1 mg/kg + 40 mg/kg | Every 5 days, i.p. | Significant suppression | Significant improvement | BALB/c nu/nu with U87MG xenografts |
Experimental Protocols
Competition Fluorescence Polarization Assay for FKBP12 Binding
This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as this compound and FK506, to FKBP12 by measuring their ability to displace a fluorescently labeled ligand.
Materials:
-
Recombinant human FKBP12 protein
-
Fluorescein-labeled rapamycin (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.5% (v/v) DMSO)
-
Test compounds (this compound, FK506) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of FKBP12 and fluorescein-labeled rapamycin in assay buffer. The final concentrations should be optimized, for example, 10 nM FKBP12 and 1 nM tracer.
-
Serially dilute the test compounds in DMSO, and then further dilute in assay buffer.
-
Add a fixed volume of the FKBP12/tracer solution to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no FKBP12 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure fluorescence polarization on a plate reader with appropriate excitation and emission filters for fluorescein.
-
Calculate the Ki values by fitting the competition binding data to a suitable model, such as the one-site competition model, using graphing software.
Immunoblot Analysis of mTOR Signaling
This protocol details the detection of phosphorylated S6 and 4E-BP1 as readouts for mTORC1 activity in cell lysates.
Materials:
-
Cell lines (e.g., MCF7, U87MG)
-
RapaLink-1, this compound, and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of inhibitors for the specified duration (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Glioblastoma Xenograft Studies
This protocol describes the establishment of orthotopic glioblastoma xenografts in mice and the subsequent treatment to evaluate the efficacy of the binary pharmacology approach.
Materials:
-
Immunocompromised mice (e.g., female athymic BALB/c nu/nu, 4-6 weeks old)
-
U87MG cells, optionally expressing a reporter like luciferase
-
Stereotactic apparatus
-
Anesthetics
-
RapaLink-1 and this compound formulated for intraperitoneal (i.p.) injection
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Culture and harvest U87MG cells. Resuspend a defined number of cells (e.g., 1 x 105) in a small volume of sterile PBS.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Suture the scalp incision and allow the mouse to recover.
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment groups.
-
Administer the drugs (e.g., vehicle, this compound alone, RapaLink-1 alone, or the combination) via i.p. injection according to the specified dosing schedule (e.g., every 5 days).
-
Monitor tumor size and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest brain and peripheral tissues for further analysis (e.g., immunoblotting to confirm target engagement).
Experimental Workflow Visualization
Figure 3: A generalized experimental workflow for validating the this compound binary pharmacology approach.
Conclusion and Future Directions
The this compound-based binary pharmacology approach represents a significant advancement in achieving tissue-specific drug action. By leveraging the unique properties of the blood-brain barrier and the FKBP12-dependency of RapaLink-1, this strategy effectively confines mTOR inhibition to the brain, thereby mitigating the systemic toxicities that have hampered the clinical development of mTOR inhibitors for neurological and neuro-oncological indications. The experimental data robustly support the proof-of-concept, demonstrating that the combination of RapaLink-1 and this compound retains the anti-tumor efficacy of RapaLink-1 in glioblastoma models while protecting peripheral tissues from mTOR inhibition.
This innovative approach is not limited to mTOR and has the potential to be a generalizable platform for achieving tissue-specific inhibition of other kinases. The key requirements are the development of a target-specific inhibitor that is dependent on a ubiquitously expressed intracellular protein (like FKBP12) and a corresponding "Block" molecule that is restricted from the target tissue. Future research will likely focus on expanding this binary pharmacology concept to other kinase targets implicated in CNS disorders, as well as optimizing the pharmacokinetic and pharmacodynamic properties of the "Link" and "Block" molecules to further enhance their therapeutic index. This strategy holds immense promise for unlocking the full therapeutic potential of potent kinase inhibitors that have been previously limited by on-target, off-tissue toxicities.
References
Methodological & Application
Application Notes and Protocols: In Vivo Administration of RapaBlock with RapaLink-1 for Brain-Specific mTORC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combined in vivo use of RapaBlock and RapaLink-1. This innovative binary drug strategy enables the targeted inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) specifically within the central nervous system (CNS), while protecting against peripheral mTORC1 inhibition and its associated side effects.[1][2][3] RapaLink-1 is a potent, brain-permeable mTORC1 inhibitor.[4][5] Its mechanism of action is dependent on its binding to the FK506 binding protein 12 (FKBP12). This compound is a brain-impermeable small molecule that also binds to FKBP12, thereby acting as a peripheral antagonist to RapaLink-1. When co-administered, this compound prevents RapaLink-1 from inhibiting mTORC1 in peripheral tissues, such as the liver and skeletal muscle, while allowing for its desired inhibitory action in the brain. This approach is particularly valuable for neuroscience research and the development of therapies for CNS disorders where mTORC1 hyperactivity is implicated, such as in alcohol use disorder and certain neurological cancers like glioblastoma.
Signaling Pathway and Mechanism of Action
The combination of RapaLink-1 and this compound leverages a unique mechanism to achieve brain-specific mTORC1 inhibition. In peripheral tissues, this compound, which cannot cross the blood-brain barrier, competitively binds to FKBP12. This prevents the formation of the RapaLink-1-FKBP12 complex, which is necessary for the inhibition of mTORC1. Consequently, mTORC1 signaling in peripheral organs remains active. Conversely, in the brain, where this compound is absent, RapaLink-1 is free to bind with FKBP12 and effectively inhibit mTORC1 and its downstream targets.
Caption: Mechanism of brain-specific mTORC1 inhibition.
Quantitative Data Summary
The co-administration of this compound with RapaLink-1 has been shown to effectively mitigate the peripheral side effects of mTORC1 inhibition while maintaining efficacy in the CNS. The following tables summarize key quantitative data from in vivo studies in mice.
| Treatment Group | Change in Body Weight (after 4 weeks) | Reference |
| Vehicle | No significant change | |
| RapaLink-1 (1 mg/kg) | Significant decrease | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No significant change (prevented decrease) | |
| Caption: Effect on Body Weight. |
| Treatment Group | Blood Glucose Levels (Glucose Tolerance Test) | Reference |
| Vehicle | Normal | |
| RapaLink-1 (1 mg/kg) | Significantly increased | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Reduced increase compared to RapaLink-1 alone | |
| Caption: Effect on Blood Glucose. |
| Tissue | Treatment Group | mTORC1 Activity (pS6 Levels) | Reference |
| Liver | RapaLink-1 (1 mg/kg) | Significantly decreased | |
| Liver | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No significant change (activity protected) | |
| Brain | RapaLink-1 (1 mg/kg) | Significantly decreased | |
| Brain | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Significantly decreased | |
| Caption: Tissue-Specific mTORC1 Activity. |
Experimental Protocols
Materials
-
RapaLink-1
-
This compound
-
Vehicle solution (e.g., 20% DMSO, 40% PEG-300, and 40% PBS v/v)
-
Sterile syringes and needles
-
Experimental animals (e.g., male mice)
Drug Preparation
-
RapaLink-1 Stock Solution: Prepare a stock solution of RapaLink-1 in a suitable solvent like DMSO. For in vivo use, RapaLink-1 can be formulated in a vehicle solution.
-
This compound Stock Solution: Similarly, prepare a stock solution of this compound in a suitable solvent. For in vivo use, this compound can also be formulated in a vehicle solution.
-
Working Solutions: On the day of administration, dilute the stock solutions to the final desired concentration in the vehicle solution. The final concentrations should be calculated based on the desired dosage (e.g., 1 mg/kg for RapaLink-1 and 40 mg/kg for this compound) and the average weight of the animals.
In Vivo Administration Protocol (Mouse Model)
This protocol is based on studies investigating the effects of this compound and RapaLink-1 on alcohol-related behaviors and glioblastoma models.
Caption: General experimental workflow for in vivo studies.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for a specified period before the start of the experiment.
-
Drug Administration:
-
Administer this compound and RapaLink-1 via intraperitoneal (i.p.) injection.
-
For chronic studies, a typical dosing schedule is three times a week for several weeks.
-
A common dosage combination is 40 mg/kg for this compound and 1 mg/kg for RapaLink-1. In some studies, a higher dose of this compound (60 mg/kg) has been used with RapaLink-1 (1.2 mg/kg).
-
-
Monitoring:
-
Regularly monitor the animals for any signs of distress or toxicity.
-
Record body weight at regular intervals, as chronic mTORC1 inhibition can lead to weight loss.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain, liver, skeletal muscle).
-
To assess mTORC1 activity, tissues can be analyzed by Western blot for the phosphorylation of downstream targets such as S6 ribosomal protein (pS6) and 4E-binding protein 1 (p4E-BP1).
-
Concluding Remarks
The combined use of this compound and RapaLink-1 offers a powerful tool for dissecting the role of central mTORC1 signaling in various physiological and pathological processes, without the confounding effects of peripheral mTORC1 inhibition. This approach significantly enhances the therapeutic window for mTORC1 inhibitors in CNS-related disorders. Researchers should carefully consider the specific dosages and administration schedules based on their experimental model and objectives.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination strategy enables brain-specific kinase inhibition | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Mighty RapaLink-1 vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for RapaBlock and RapaLink-1 Co-administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the co-administration of RapaBlock and RapaLink-1 in mice, a binary drug strategy designed to achieve brain-specific inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). RapaLink-1 is a potent, third-generation, brain-permeable mTORC1 inhibitor.[1][2][3] However, its systemic administration can lead to undesirable peripheral side effects due to mTORC1 inhibition in other tissues.[1] this compound is a brain-impermeable ligand of the FK506-binding protein 12 (FKBP12) that, when co-administered with RapaLink-1, selectively protects mTORC1 activity in peripheral tissues without affecting RapaLink-1's inhibitory action in the brain.[1] This approach allows for the investigation of brain-specific mTORC1 functions and offers a promising therapeutic strategy for neurological disorders where mTORC1 hyperactivation is implicated.
Mechanism of Action
RapaLink-1, a bivalent inhibitor, requires binding to the intracellular protein FKBP12 to form an active complex that then potently inhibits mTORC1. This compound, a derivative of FK506, also binds to FKBP12 with high affinity but does not inhibit calcineurin. Due to its chemical properties, this compound does not efficiently cross the blood-brain barrier. When RapaLink-1 and this compound are co-administered systemically, this compound competes with RapaLink-1 for FKBP12 binding in peripheral tissues, preventing the formation of the active RapaLink-1:FKBP12 complex and thus protecting peripheral mTORC1 activity. In the brain, where this compound concentration is negligible, RapaLink-1 can freely bind to FKBP12 and exert its inhibitory effect on mTORC1.
Figure 1. Mechanism of brain-specific mTORC1 inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the co-administration of this compound and RapaLink-1 in mice.
Table 1: Drug Dosages and Administration
| Compound | Dosage | Administration Route | Frequency | Reference |
|---|---|---|---|---|
| RapaLink-1 | 1 mg/kg | Intraperitoneal (i.p.) | Single dose or 3 times/week | |
| This compound | 40 mg/kg | Intraperitoneal (i.p.) | Single dose or 3 times/week |
| Vehicle | Not specified | Intraperitoneal (i.p.) | Matched to treatment groups | |
Table 2: Effects on Peripheral mTORC1 Signaling (Liver)
| Treatment Group | p-S6 / Total S6 (% of Vehicle) | p-4E-BP / Total 4E-BP (% of Vehicle) | Time Point | Reference |
|---|---|---|---|---|
| Vehicle | 100% | 100% | 3 hours post-injection | |
| RapaLink-1 (1 mg/kg) | Significantly reduced | Significantly reduced | 3 hours post-injection |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No significant difference from vehicle | No significant difference from vehicle | 3 hours post-injection | |
Table 3: Effects on Central mTORC1 Signaling (Brain)
| Treatment Group | p-S6 / Total S6 | p-4E-BP / Total 4E-BP | Time Point | Reference |
|---|---|---|---|---|
| RapaLink-1 (1 mg/kg) | Potently inhibited | Potently inhibited | 4 and 24 hours post-injection |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Inhibition comparable to RapaLink-1 alone | Inhibition comparable to RapaLink-1 alone | 4 and 24 hours post-injection | |
Table 4: Systemic Physiological Effects (Chronic Dosing - 4 weeks)
| Treatment Group | Change in Body Weight | Glucose Tolerance | Liver Toxicity Markers (TIMP1, Col4a1) | Reference |
|---|---|---|---|---|
| Vehicle | Normal gain | Normal | Baseline | |
| RapaLink-1 (1 mg/kg) | Significant decrease | Impaired (hyperglycemia) | Increased |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No significant difference from vehicle | No significant difference from vehicle | No significant difference from vehicle | |
Experimental Protocols
Materials and Reagents
-
RapaLink-1 (synthesized in-house in cited studies)
-
This compound (synthesized in-house in cited studies)
-
Vehicle solution (e.g., 5% Tween-80, 5% PEG-400 in saline)
-
Male mice (strain as required by the study, e.g., C57BL/6J)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Standard laboratory equipment for animal handling, tissue harvesting, and biochemical analysis (e.g., Western blotting).
Protocol 1: Acute Brain-Specific mTORC1 Inhibition
This protocol is designed to assess the acute effects of RapaLink-1 and this compound on mTORC1 signaling in peripheral tissues and the brain.
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation:
-
Prepare a stock solution of RapaLink-1 and this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solutions to the final working concentration (1 mg/kg for RapaLink-1, 40 mg/kg for this compound) in the vehicle. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and consistent across all groups.
-
-
Animal Grouping: Randomly assign mice to the following treatment groups (n ≥ 5 per group):
-
Group 1: Vehicle
-
Group 2: RapaLink-1 (1 mg/kg)
-
Group 3: RapaLink-1 (1 mg/kg) + this compound (40 mg/kg)
-
-
Administration:
-
Administer the respective treatments via intraperitoneal (i.p.) injection. For the combination group, RapaLink-1 and this compound can be co-administered in a single injection.
-
-
Tissue Harvesting:
-
At a predetermined time point post-injection (e.g., 3-4 hours), euthanize the mice via an approved method.
-
Rapidly dissect the brain and a peripheral organ of interest (e.g., liver, skeletal muscle).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Analysis:
-
Prepare tissue lysates and perform Western blot analysis to determine the phosphorylation status of mTORC1 downstream targets, such as S6 ribosomal protein (p-S6) and 4E-BP1 (p-4E-BP1), relative to their total protein levels.
-
Figure 2. Workflow for the acute co-administration protocol.
Protocol 2: Chronic Co-administration to Mitigate Peripheral Side Effects
This protocol is for long-term studies to evaluate the behavioral or therapeutic effects of brain-specific mTORC1 inhibition while assessing the mitigation of peripheral side effects.
-
Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1.
-
Animal Grouping: Randomly assign mice to the treatment groups as in Protocol 1.
-
Chronic Administration:
-
Administer the respective treatments via i.p. injection three times a week on non-consecutive days for the duration of the study (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor animal health and body weight regularly (e.g., twice weekly).
-
At the end of the treatment period, perform relevant assessments for peripheral toxicity. For example, a glucose tolerance test (GTT) can be conducted to assess metabolic function.
-
-
Behavioral/Therapeutic Assessment: Conduct relevant behavioral tests or tumor growth measurements as required by the specific study aims during or after the chronic treatment period.
-
Tissue Harvesting and Analysis:
-
At the study endpoint, euthanize the animals and harvest brain and peripheral tissues (e.g., liver, serum).
-
Analyze tissues for mTORC1 signaling (as in Protocol 1) and markers of toxicity (e.g., liver fibrosis markers).
-
Conclusion
The co-administration of this compound and RapaLink-1 provides a robust and validated method for achieving brain-specific mTORC1 inhibition in mice. This binary pharmacology strategy effectively mitigates the systemic side effects associated with chronic mTORC1 inhibition, such as weight loss and glucose intolerance, while preserving the desired pharmacological effect within the central nervous system. These protocols offer a foundation for researchers to explore the specific roles of brain mTORC1 signaling in health and disease.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mighty RapaLink-1 vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]
- 3. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Dosage of RapaBlock for Peripheral mTOR Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RapaBlock is a novel, brain-impermeable small molecule designed to selectively prevent the peripheral activity of FKBP12-dependent mTOR inhibitors, such as RapaLink-1. This binary drug strategy enables tissue-specific mTOR inhibition, primarily restricting the therapeutic effect to the central nervous system (CNS) while mitigating systemic side effects associated with broad mTORC1 blockade.[1][2][3] These application notes provide a summary of preclinical findings on the recommended dosage and protocols for using this compound to achieve peripheral mTOR inhibition in research settings. The data presented here are derived from in vivo studies in mice.
Mechanism of Action
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. The mTORC1 complex, in particular, is a key therapeutic target. RapaLink-1, a potent mTORC1 inhibitor, requires binding to the intracellular protein FKBP12 to exert its inhibitory effect.[1][2] this compound is a high-affinity ligand for FKBP12. Due to its chemical properties, this compound does not cross the blood-brain barrier. When co-administered with a brain-penetrant mTOR inhibitor like RapaLink-1, this compound competitively binds to FKBP12 in peripheral tissues. This prevents RapaLink-1 from forming its active complex with FKBP12 in the periphery, thus "blocking" its mTOR-inhibitory action outside of the CNS. In the brain, where this compound is absent, RapaLink-1 can freely bind to FKBP12 and inhibit mTORC1.
Caption: Mechanism of the RapaLink-1 and this compound binary system.
Data Presentation: Preclinical Dosage and Efficacy
The following tables summarize the quantitative data from key preclinical studies in mice.
Table 1: In Vivo Dosage of this compound and RapaLink-1
| Animal Model | This compound Dosage (mg/kg) | RapaLink-1 Dosage (mg/kg) | Administration Route | Study Focus | Reference |
| Mice | 40 | 1 | Intraperitoneal (i.p.) | Peripheral mTORC1 protection in liver | |
| Mice | 40 | 1 | Intraperitoneal (i.p.) | Chronic toxicity and side effect prevention | |
| Mice | 40 | 1 | Intraperitoneal (i.p.) | Brain-specific mTOR inhibition (skeletal muscle protection) | |
| Mice (U87MG Glioblastoma Xenograft) | 40 | 1 | Intraperitoneal (i.p.) | Anti-tumor efficacy | |
| Mice (GBM43 Glioblastoma Xenograft) | 60 | 1.2 | Intraperitoneal (i.p.) | Anti-tumor efficacy |
Table 2: Efficacy of this compound in Peripheral mTORC1 Protection
| Tissue | Treatment Group | Key Finding | Outcome | Reference |
| Liver | RapaLink-1 (1 mg/kg) | Significant decrease in phosphorylation of S6 and 4E-BP. | mTORC1 activity blocked. | |
| Liver | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Phosphorylation of S6 and 4E-BP comparable to vehicle control. | This compound abolished the inhibitory action of RapaLink-1. | |
| Skeletal Muscle | RapaLink-1 (1 mg/kg) | Potent inhibition of mTOR signaling. | mTOR activity blocked. | |
| Skeletal Muscle | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | mTOR activity was not affected and comparable to control. | mTOR activity in skeletal muscle was protected. |
Table 3: Effect of this compound on Mitigating Chronic RapaLink-1 Side Effects
| Parameter | Treatment Group (Chronic, 4 weeks) | Outcome | Reference |
| Body Weight | RapaLink-1 (1 mg/kg) | Significant decrease in body weight. | |
| Body Weight | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Prevented the decrease in body weight. | |
| Glucose Tolerance | RapaLink-1 (1 mg/kg) | Impaired glucose sensitivity (increase in blood glucose). | |
| Glucose Tolerance | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Reduced the RapaLink-1-dependent increase in blood glucose. |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced preclinical studies. Researchers should adapt these protocols to their specific experimental designs.
Protocol 1: Acute In Vivo Assessment of Peripheral mTORC1 Protection
Objective: To determine if this compound protects peripheral mTORC1 activity from a co-administered mTOR inhibitor.
Caption: Experimental workflow for acute peripheral mTORC1 protection study.
Materials:
-
Male mice (e.g., C57BL/6J)
-
This compound
-
RapaLink-1
-
Vehicle solution (specific to drug formulation)
-
Insulin (optional)
-
Anesthetic and euthanasia agents
-
Surgical tools for dissection
-
Liquid nitrogen
-
Reagents for Western Blotting
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and RapaLink-1 in a suitable vehicle. A common dosage is 40 mg/kg for this compound and 1 mg/kg for RapaLink-1.
-
Administration: Administer the vehicle, RapaLink-1 alone, or the combination of RapaLink-1 and this compound via intraperitoneal (i.p.) injection.
-
Time Course: Euthanize animals at a specified time point post-injection (e.g., 3 hours) to assess mTORC1 activity.
-
Tissue Collection: Rapidly dissect peripheral organs of interest (e.g., liver, skeletal muscle) and the brain. Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Biochemical Analysis: Prepare protein lysates from the frozen tissues. Perform Western Blot analysis to measure the phosphorylation levels of mTORC1 downstream targets, such as S6 ribosomal protein (p-S6) and eukaryotic initiation factor 4E-binding protein 1 (p-4E-BP). Compare the phosphorylation status between treatment groups to determine the protective effect of this compound.
Protocol 2: Chronic In Vivo Assessment of Side Effect Mitigation
Objective: To evaluate the ability of this compound to prevent systemic side effects during long-term mTOR inhibitor treatment.
Materials:
-
As listed in Protocol 1
-
Equipment for measuring body weight
-
Glucometer and glucose strips
Procedure:
-
Animal Preparation and Grouping: As described in Protocol 1.
-
Chronic Dosing: Administer vehicle, RapaLink-1 alone, or the combination of RapaLink-1 and this compound chronically. A sample regimen is three times a week for 4 weeks.
-
Monitoring:
-
Body Weight: Measure and record the body weight of each animal regularly (e.g., before each injection).
-
Metabolic Assessment: Perform a glucose tolerance test (GTT) during the last week of treatment to assess metabolic function.
-
-
Endpoint Analysis: At the end of the study, tissues can be collected for histological or biochemical analysis as required.
Summary and Conclusion
This compound, when used in combination with an FKBP12-dependent, brain-penetrant mTOR inhibitor like RapaLink-1, effectively protects peripheral tissues from mTORC1 inhibition. Preclinical studies in mice have consistently utilized a dose of 40 mg/kg this compound to achieve this effect, preventing common side effects of chronic mTOR inhibition such as weight loss and glucose intolerance. This binary pharmacology strategy represents a promising approach for CNS-targeted therapies, enabling the therapeutic potential of mTOR inhibitors for neurological disorders to be harnessed while minimizing on-target, off-tissue toxicities. Further research and medicinal chemistry are necessary to optimize these compounds for potential clinical applications.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination strategy enables brain-specific kinase inhibition | BioWorld [bioworld.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application of the RapaBlock System in Glioblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and invasion into the surrounding brain tissue. A key signaling pathway frequently dysregulated in glioblastoma is the PI3K/Akt/mTOR pathway, making it a critical therapeutic target. The mTOR (mechanistic target of rapamycin) kinase is a central regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, both of which can be hyperactivated in glioblastoma.
However, systemic inhibition of mTOR can lead to significant side effects. The RapaBlock system offers an innovative approach to confine mTOR inhibition to the brain, thereby minimizing peripheral toxicity. This system utilizes a binary approach:
-
RapaLink-1: A brain-permeable, third-generation mTOR inhibitor that potently blocks mTORC1. RapaLink-1 is a bivalent molecule created by linking rapamycin to an mTOR kinase inhibitor (TORKi), which allows it to bind to both the FRB domain and the kinase domain of mTOR.[1][2]
-
This compound: A brain-impermeable ligand of the intracellular protein FKBP12. By binding to FKBP12 in peripheral tissues, this compound prevents RapaLink-1 from engaging with mTOR outside of the central nervous system.[3][4]
This application note provides detailed protocols for utilizing the this compound system in preclinical glioblastoma research, including in vitro cell-based assays and in vivo orthotopic xenograft models.
Signaling Pathways and Mechanism of Action
The this compound system's mechanism is centered on the chemically induced dimerization principle, where RapaLink-1's activity is dependent on its interaction with FKBP12. This compound, by competing for FKBP12 binding in peripheral tissues, effectively restricts RapaLink-1's mTOR inhibitory activity to the brain.
Caption: Mechanism of brain-specific mTOR inhibition by the this compound system.
The mTOR signaling pathway is a critical regulator of cell growth and proliferation in glioblastoma. RapaLink-1 effectively inhibits mTORC1, leading to a reduction in the phosphorylation of its downstream effectors, 4E-BP1 and S6K1.
Caption: Simplified mTOR signaling pathway in glioblastoma and the point of RapaLink-1 inhibition.
Data Presentation
In Vivo Efficacy of this compound System in Orthotopic Glioblastoma Xenograft Models
The combination of RapaLink-1 and this compound has demonstrated significant efficacy in reducing tumor growth and improving survival in preclinical models of glioblastoma.[5]
| Parameter | U87MG Xenograft Model | GBM43 Xenograft Model |
| Cell Line | U87MG (luciferase-expressing) | GBM43 (patient-derived, luciferase-expressing) |
| Animal Model | BALB/c nude mice | Nude mice |
| Treatment Groups | 1. Vehicle2. This compound (40 mg/kg)3. RapaLink-1 (1 mg/kg)4. RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | 1. Vehicle2. This compound (60 mg/kg)3. RapaLink-1 (1.2 mg/kg)4. RapaLink-1 (1.2 mg/kg) + this compound (60 mg/kg) |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Frequency | Every 5 days | Every 3 days |
| Tumor Growth Monitoring | Bioluminescence imaging | Bioluminescence imaging |
| Key Findings | - RapaLink-1 alone and in combination with this compound significantly suppressed tumor growth.- this compound alone had no effect on tumor growth.- The combination of RapaLink-1 and this compound significantly improved survival. | - RapaLink-1 in combination with this compound significantly suppressed tumor growth.- The combination treatment led to improved survival. |
In Vitro Activity of RapaLink-1 in Glioblastoma Cell Lines
RapaLink-1 demonstrates potent inhibition of mTORC1 signaling and cell proliferation in various glioblastoma cell lines.
| Cell Line | Assay | Parameter | RapaLink-1 Concentration | Key Findings |
| U87MG, LN229 | Western Blot | p-RPS6S235/236, p-4EBP1T37/46 | Starting at 1.56 nM | Selective inhibition of mTORC1 targets. mTORC2 inhibition observed at higher concentrations. |
| U87MG | Cell Growth Assay | Growth Inhibition | 0-200 nM (3 days) | Potent dose-dependent inhibition of cell growth. |
| U87MG | Cell Cycle Analysis | G0/G1 Arrest | 0-12.5 nM (48 hours) | Induction of cell cycle arrest at the G0/G1 phase. |
| Various GSC models | Cell Growth Assay | IC50 | Nano-molar (nM) range | Significant reduction in cell growth of glioblastoma stem cells. |
Experimental Protocols
Experimental Workflow for In Vivo Glioblastoma Xenograft Study
References
Application Notes and Protocols: Utilizing RapaBlock for Brain-Specific mTORC1 Inhibition in Preclinical Alcohol Use Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of RapaBlock in conjunction with the brain-permeable mTORC1 inhibitor, RapaLink-1, to study alcohol use disorder (AUD) in animal models. This innovative binary drug strategy enables brain-specific inhibition of the mTORC1 signaling pathway, thereby mitigating peripheral side effects and offering a refined tool for neuropharmacological studies.
Introduction
The mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway is increasingly recognized for its critical role in the neuroadaptations underlying alcohol use disorder, including excessive alcohol consumption, seeking behaviors, and relapse[1][2][3][4][5]. Systemic inhibition of mTORC1 has shown promise in reducing alcohol intake in preclinical models. However, the clinical utility of mTORC1 inhibitors is hampered by undesirable side effects stemming from their activity in peripheral tissues.
This compound is a peripherally restricted, high-affinity ligand for the FK506-binding protein 12 (FKBP12). The mTORC1 inhibitor RapaLink-1 requires binding to FKBP12 to exert its inhibitory effect on mTORC1. This compound, being unable to cross the blood-brain barrier, selectively competes with RapaLink-1 for FKBP12 binding in peripheral tissues. This competition "blocks" the action of RapaLink-1 in the periphery, while allowing the brain-permeable RapaLink-1 to inhibit mTORC1 in the central nervous system (CNS). This application note details the use of this dual-drug approach in rodent models of AUD.
Mechanism of Action: The this compound/RapaLink-1 Binary System
The central principle of this binary system is the differential distribution of this compound and RapaLink-1.
-
RapaLink-1: A potent, brain-permeable mTORC1 inhibitor that requires binding to FKBP12 to form an active complex that inhibits mTORC1. When administered systemically, it inhibits mTORC1 in both the brain and peripheral tissues.
-
This compound: A brain-impermeable molecule that binds to FKBP12 with high affinity. When co-administered with RapaLink-1, it saturates FKBP12 in peripheral tissues, preventing RapaLink-1 from binding and inhibiting mTORC1 in the periphery.
This results in a spatially targeted inhibition of mTORC1 activity, restricted primarily to the brain.
Key Experiments and Protocols
Intermittent Access to 20% Alcohol Two-Bottle Choice (IA-2BC) Paradigm
This is a widely used model to induce high levels of voluntary alcohol consumption in rodents, mimicking binge-like drinking behavior in humans.
Objective: To assess the effect of brain-specific mTORC1 inhibition on voluntary, binge-like alcohol consumption.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6-7 weeks old at the start of the experiment, are individually housed in a temperature- and humidity-controlled environment.
-
Habituation: Allow mice to acclimate to their housing for at least one week before the experiment begins.
-
IA-2BC Procedure:
-
For 7 weeks, provide mice with intermittent access to one bottle of 20% (v/v) alcohol and one bottle of water.
-
The bottles are available for 24-hour sessions on Mondays, Wednesdays, and Fridays. On all other days, mice have access to two bottles of water.
-
To prevent side preference, the position of the alcohol and water bottles is alternated in each session.
-
-
Drug Administration:
-
On the test day (e.g., week 8), mice are administered one of the following via intraperitoneal (i.p.) injection 3 hours before the drinking session begins:
-
Vehicle control
-
RapaLink-1 alone (e.g., 1 mg/kg)
-
This compound in combination with RapaLink-1 (e.g., this compound 40 mg/kg + RapaLink-1 1 mg/kg)
-
-
-
Data Collection and Analysis:
-
Measure the volume of alcohol and water consumed at 4 hours and 24 hours after the start of the drinking session.
-
Calculate alcohol preference as the ratio of alcohol consumed to the total fluid consumed.
-
Body weight should be monitored regularly.
-
Operant Alcohol Self-Administration and Reinstatement
This model assesses the motivational aspects of alcohol seeking and consumption.
Objective: To determine if brain-specific mTORC1 inhibition reduces alcohol self-administration and cue-induced seeking (relapse).
Protocol:
-
Animal Model & Initial Drinking: Mice are first exposed to the IA-2BC paradigm for 7 weeks to establish a history of high alcohol consumption.
-
Operant Conditioning:
-
Mice are trained in operant conditioning chambers to press a lever to receive a 0.1 ml aliquot of 20% alcohol.
-
Training consists of daily 30-minute sessions until a stable baseline of responding is achieved.
-
-
Self-Administration Test:
-
Once responding is stable, mice are injected (i.p.) with either vehicle or the RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) combination 3 hours before a self-administration session.
-
Record the number of active and inactive lever presses and total alcohol consumed.
-
-
Extinction and Reinstatement:
-
Following self-administration, mice undergo extinction training where lever presses no longer deliver alcohol.
-
To test for relapse, a reinstatement session is conducted. Drug administration (vehicle or RapaLink-1 + this compound) occurs 3 hours prior to the session.
-
Record lever presses during the extinction session to measure alcohol-seeking behavior.
-
Assessment of Peripheral mTORC1 Target Engagement
Objective: To confirm that this compound prevents RapaLink-1-mediated inhibition of mTORC1 in peripheral tissues.
Protocol:
-
Drug Administration: Administer Vehicle, RapaLink-1 (1 mg/kg), or RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) to mice.
-
Tissue Collection: Euthanize mice 3 hours post-injection and collect peripheral tissues (e.g., liver) and brain regions of interest (e.g., nucleus accumbens).
-
Western Blot Analysis:
-
Prepare tissue lysates and perform Western blotting to measure the phosphorylation status of mTORC1 downstream targets, such as S6 ribosomal protein (pS6) and 4E-binding protein 1 (p4E-BP).
-
Compare the levels of phosphorylated proteins to total protein levels to determine the extent of mTORC1 inhibition.
-
Data Presentation
The following tables summarize representative quantitative data from studies using the this compound/RapaLink-1 system.
Table 1: Effect of RapaLink-1 and this compound on Alcohol Intake and Preference in the IA-2BC Model
| Treatment Group | Alcohol Intake (g/kg/4h) | Alcohol Preference (%) (4h) | Alcohol Intake (g/kg/24h) | Alcohol Preference (%) (24h) |
| Vehicle | ~3.5 | ~80% | ~15.0 | ~85% |
| RapaLink-1 (1 mg/kg) | ~1.5 | ~60% | ~7.0 | ~65% |
| RapaLink-1 + this compound | ~1.7 | ~65% | ~7.5 | ~70% |
*Statistically significant reduction compared to Vehicle group (p < 0.05). Data are approximations based on published findings.
Table 2: Effect of RapaLink-1 + this compound on Operant Alcohol Self-Administration and Seeking
| Condition | Measurement | Vehicle | RapaLink-1 + this compound |
| Self-Administration | Active Lever Presses | Baseline | Significant Decrease |
| Alcohol Intake (g/kg) | Baseline | Significant Decrease | |
| Extinction (Seeking) | Active Lever Presses | Baseline | Significant Decrease * |
*Statistically significant reduction compared to Vehicle/Baseline (p < 0.05). Data are generalized from published findings.
Table 3: Prevention of Peripheral Side Effects by this compound
| Treatment Group (Chronic) | Change in Body Weight | Glucose Tolerance |
| Vehicle | Normal Gain | Normal |
| RapaLink-1 (1 mg/kg) | Significant Decrease | Impaired |
| RapaLink-1 + this compound | Normal Gain | Normal |
*Statistically significant difference compared to Vehicle group (p < 0.05). Data are generalized from published findings.
mTORC1 Signaling Pathway in Alcohol Use Disorder
Excessive alcohol consumption leads to a hyperactivation of the mTORC1 pathway in key brain reward regions like the nucleus accumbens (NAc). This activation is thought to drive neuroplastic changes that contribute to the development and maintenance of AUD. By inhibiting mTORC1 in the brain, RapaLink-1 can disrupt these maladaptive processes.
Conclusion
The this compound and RapaLink-1 binary drug system represents a significant advancement for the preclinical study of mTORC1's role in alcohol use disorder. By enabling brain-specific inhibition, this strategy allows researchers to investigate the central mechanisms of AUD with high precision, while avoiding the confounding systemic effects of mTORC1 inhibitors. The protocols and data presented here provide a framework for leveraging this powerful tool in neuroscience and drug development.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice. [escholarship.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of Alcohol-Related Memories by mTORC1 Inhibition Prevents Relapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of RapaBlock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of RapaBlock solutions intended for in vivo administration in a research setting. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility.
Introduction to this compound
This compound is a brain-impermeable, high-affinity ligand for the FK506-binding protein 12 (FKBP12).[1][2][3] It is designed to be used in combination with a brain-permeable FKBP12-dependent kinase inhibitor, such as RapaLink-1.[1][2] This binary drug strategy allows for tissue-specific, particularly brain-specific, inhibition of the target kinase, such as the mammalian target of rapamycin (mTOR). By preventing the action of the primary inhibitor in peripheral tissues, this compound helps to mitigate systemic side effects while allowing the therapeutic agent to exert its effects in the central nervous system.
The diagram below illustrates the proposed mechanism of action for achieving brain-specific mTOR inhibition with this compound and RapaLink-1.
Quantitative Data Summary
The following table summarizes the quantitative data for the preparation and administration of this compound solutions as cited in the literature.
| Parameter | Value | Source |
| Dosage | 40 mg/kg | |
| Vehicle Composition | ||
| DMSO | 5% | |
| Tween 80 | 5% | |
| PEG300 | 5% | |
| Saline (0.9% NaCl) | 85% | |
| Administration Route | Intraperitoneal (i.p.) | |
| Solubility Note | 40 mg/kg is near the solubility limit in the current formulation. |
Experimental Protocols
3.1. Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween® 80 (Polysorbate 80), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline solution (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles for administration
3.2. Preparation of this compound Stock Solution (Optional)
For ease of handling, a concentrated stock solution of this compound in DMSO can be prepared first. However, for the final vehicle formulation, direct weighing of this compound is often necessary due to the high concentration required.
3.3. Preparation of this compound Vehicle
The vehicle for this compound administration is a co-solvent system designed to improve the solubility of the compound. The components are:
-
5% DMSO: A common solvent for dissolving hydrophobic compounds.
-
5% Tween 80: A non-ionic surfactant that acts as an emulsifier and improves stability.
-
5% PEG300: A low-molecular-weight polyethylene glycol that enhances solubility.
-
85% Saline: The aqueous base of the formulation.
3.4. Protocol for Preparing this compound Solution (40 mg/kg in a 10 mL/kg injection volume)
This protocol is for preparing a solution to dose an animal at 40 mg/kg with an injection volume of 10 mL/kg. This corresponds to a final this compound concentration of 4 mg/mL.
-
Calculate the required amount of this compound: For 1 mL of the final solution, 4 mg of this compound is needed. Weigh the required amount of this compound powder accurately.
-
Prepare the co-solvent mixture: In a sterile tube, prepare the vehicle by combining the components in the specified ratios. For 1 mL of the final vehicle:
-
Add 50 µL of DMSO.
-
Add 50 µL of Tween 80.
-
Add 50 µL of PEG300.
-
-
Dissolve this compound:
-
Add the weighed this compound powder to the co-solvent mixture (DMSO, Tween 80, and PEG300).
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
-
Add Saline:
-
Once the this compound is fully dissolved in the co-solvent mixture, add 850 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the solution thoroughly to ensure it is homogeneous. The final solution may appear as a clear solution or a stable microemulsion.
-
-
Final Checks:
-
Visually inspect the solution for any precipitation or particulates. If present, attempt to redissolve by vortexing or sonicating. If precipitation persists, the solution may be supersaturated.
-
The final solution should be prepared fresh before each use.
-
The workflow for preparing the this compound solution is depicted in the following diagram.
3.5. Administration
-
The prepared this compound solution is administered via intraperitoneal (i.p.) injection.
-
The volume of injection should be calculated based on the animal's body weight to achieve the target dose of 40 mg/kg.
3.6. Storage and Stability
-
It is recommended to prepare the this compound solution fresh before each administration to avoid potential precipitation or degradation.
-
If a stock solution in DMSO is prepared, it should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3.7. Safety Precautions
-
Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Dispose of all waste materials according to institutional guidelines for chemical and biohazardous waste.
These protocols and application notes are intended for guidance in a research setting. It is crucial to adapt and validate these methods for specific experimental needs and to adhere to all institutional and regulatory guidelines for animal research.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brain-restricted mTOR inhibition with binary pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Blood-Brain Barrier Permeability of RapaBlock
For Research Use Only.
Introduction
The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from toxins and pathogens while regulating the transport of essential nutrients.[1][2] This barrier, however, poses a significant challenge for the delivery of therapeutic agents to the brain, including mTOR (mechanistic target of rapamycin) inhibitors like RapaBlock.[2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various neurological disorders and cancers.[3][4] Therefore, accurately assessing the BBB permeability of novel mTOR inhibitors such as this compound is a critical step in their preclinical development.
This document provides a detailed set of protocols for evaluating the BBB permeability of this compound using a tiered approach, starting with in vitro models for initial screening, followed by in vivo studies for definitive quantification of brain exposure.
Principle of the Assays
The assessment of BBB permeability involves determining the rate and extent to which a compound crosses from the systemic circulation into the brain parenchyma. This is quantified by two key parameters:
-
Apparent Permeability Coefficient (Papp): An in vitro measure of the rate of passage of a compound across a cell monolayer, typically in a Transwell system. It is used for ranking compounds and predicting in vivo transport potential.
-
Brain-to-Plasma Concentration Ratio (Kp) and Unbound Brain-to-Plasma Ratio (Kp,uu): In vivo metrics that describe the extent of total and unbound drug distribution into the brain at a steady state, respectively. Kp,uu is considered the most relevant predictor of pharmacological activity in the CNS as it reflects the unbound drug concentration at the target site.
Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway
The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate numerous cellular processes. This compound, as a rapamycin analog, is expected to primarily inhibit mTORC1. Understanding this pathway is crucial for correlating brain exposure with target engagement.
Caption: The PI3K/AKT/mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A tiered approach is recommended, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates.
Caption: Tiered workflow for assessing the BBB permeability of this compound.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability (Transwell Assay)
This protocol assesses the permeability of this compound across a monolayer of brain endothelial cells, which is a widely used method for screening CNS drug candidates. Co-culture with astrocytes can enhance barrier properties.
Materials:
-
Immortalized mouse brain endothelial cells (e.g., bEnd.3) or human iPSC-derived BMECs.
-
Rat or human astrocytes (for co-culture).
-
Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, supplements).
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose (Transport Buffer).
-
Lucifer Yellow or FITC-Dextran (paracellular permeability markers).
-
Validated LC-MS/MS method for this compound quantification.
Methodology:
-
Cell Seeding:
-
For co-culture, seed astrocytes on the bottom of the 24-well plate.
-
Seed endothelial cells onto the apical (upper) side of the Transwell inserts at a high density.
-
Culture for 4-7 days to form a confluent monolayer.
-
-
Barrier Integrity Check:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm monolayer confluence.
-
Perform a permeability assay with Lucifer Yellow or FITC-Dextran to assess paracellular tightness.
-
-
Permeability Assay (Apical-to-Basolateral):
-
Wash the cell monolayers with pre-warmed (37°C) Transport Buffer.
-
Add this compound solution (e.g., 1-10 µM) to the apical (donor) chamber.
-
Add fresh Transport Buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 15, 30, 60, 90, 120 min), take samples from the basolateral chamber, replacing the volume with fresh buffer. Take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of this compound appearance in the receiver chamber (mol/s).
-
A = Surface area of the membrane (cm²).
-
C0 = Initial concentration in the donor chamber (mol/cm³).
Protocol 2: In Vivo Brain Penetration (Pharmacokinetic Study in Rodents)
This protocol determines the extent of this compound's brain penetration under physiological conditions by measuring its concentration in the brain and plasma over time.
Materials:
-
Male CD-1 mice or Sprague-Dawley rats (8-10 weeks old).
-
This compound formulation for intravenous (IV) or oral (PO) administration.
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., heparinized tubes).
-
Brain homogenization equipment (e.g., bead beater, sonicator).
-
Validated LC-MS/MS method for this compound quantification in plasma and brain homogenate.
Methodology:
-
Animal Dosing:
-
Administer this compound to animals via the desired route (e.g., IV tail vein injection or oral gavage). A typical dose might be 1-10 mg/kg.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals (n=3-4 per time point).
-
Collect trunk blood into heparinized tubes immediately. Centrifuge to obtain plasma.
-
Perfuse the brain with ice-cold saline via the left ventricle to remove intravascular blood.
-
Excise the whole brain, weigh it, and snap-freeze it in liquid nitrogen.
-
-
Sample Processing:
-
Store plasma and brain samples at -80°C until analysis.
-
Thaw brain tissue on ice and homogenize in a suitable buffer (e.g., 4 volumes of PBS per gram of tissue).
-
-
LC-MS/MS Analysis:
-
Perform protein precipitation on plasma and brain homogenate samples.
-
Quantify the concentration of this compound in the resulting supernatants using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate Brain-to-Plasma Ratio (Kp):
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate the Area Under the Curve (AUC) for both compartments from time zero to the last measured point (AUC_last).
-
Kp = AUC_brain / AUC_plasma
-
-
Calculate Unbound Ratio (Kp,uu):
-
Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,b) using equilibrium dialysis.
-
Kp,uu = Kp * (fu,p / fu,b)
-
Protocol 3: In Situ Brain Perfusion
This advanced technique provides a direct measure of the unidirectional influx of this compound across the BBB, independent of systemic pharmacokinetics.
Materials:
-
Anesthetized rat.
-
Perfusion fluid (e.g., bicarbonate-buffered saline) containing a known concentration of this compound and a vascular marker (e.g., [14C]-sucrose).
-
Perfusion pump.
-
Surgical instruments for cannulation of the carotid artery.
Methodology:
-
Surgical Preparation: Anesthetize the rat and expose the common carotid artery.
-
Perfusion: Cannulate the artery and begin perfusing the brain with the this compound-containing fluid at a constant rate for a short duration (e.g., 30-60 seconds).
-
Sample Collection: Decapitate the animal, remove the brain, and sample specific regions.
-
Analysis: Determine the concentration of this compound and the vascular marker in the brain tissue and perfusate.
-
Data Analysis: Calculate the unidirectional influx constant (Kin) after correcting for the vascular space.
Data Presentation
Quantitative data should be summarized in clear, structured tables for comparison across different compounds or experimental conditions.
Table 1: In Vitro BBB Permeability Data for this compound
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | TEER (% of Control) |
|---|---|---|---|
| This compound | Value | Value | Value |
| Control (Low Perm.) | < 1.0 | N/A | 100 |
| Control (High Perm.) | > 10.0 | < 2.0 | 100 |
Table 2: In Vivo Brain Penetration Data for this compound in Mice (10 mg/kg, IV)
| Compound | Plasma AUC (ng·h/mL) | Brain AUC (ng·h/g) | Kp (AUCbrain/AUCplasma) | fu,p | fu,b | Kp,uu |
|---|
| this compound | Value | Value | Value | Value | Value | Value |
Interpretation:
-
Kp,uu ≈ 1: Primarily passive diffusion across the BBB.
-
Kp,uu > 1: Suggests active influx.
-
Kp,uu < 1: Suggests active efflux (e.g., by P-gp or BCRP).
Conclusion
This set of protocols provides a comprehensive framework for assessing the BBB permeability of this compound. By combining in vitro screening with definitive in vivo pharmacokinetic studies, researchers can obtain a clear understanding of the compound's ability to reach its CNS targets, thereby guiding further drug development efforts.
References
- 1. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Brain-Specific mTOR Inhibition for Long-Term Neuroscience Studies: Application Notes and Protocols for RapaBlock Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of RapaBlock in combination with a brain-permeable mTOR inhibitor, such as RapaLink-1, for achieving brain-specific mTOR inhibition in long-term neuroscience studies. This binary drug strategy allows for the investigation of the central roles of mTOR signaling while mitigating the systemic side effects associated with chronic mTOR inhibition.
Introduction to the this compound/RapaLink-1 System
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes essential for neuronal function, including protein synthesis, cell growth, and autophagy.[1][2][3] Dysregulation of the mTOR pathway is implicated in a variety of neurological and psychiatric disorders.[2][3]
Pharmacological inhibition of mTOR holds therapeutic promise; however, the systemic administration of mTOR inhibitors like rapamycin and its analogs (rapalogs) is often associated with dose-limiting side effects, including immunosuppression and metabolic dysregulation. To overcome this, a novel binary pharmacology approach has been developed, employing a brain-permeable mTOR inhibitor (e.g., RapaLink-1) and a brain-impermeable FKBP12 ligand, this compound.
RapaLink-1's inhibitory action on mTOR is dependent on its binding to the intracellular protein FKBP12. This compound is a high-affinity ligand for FKBP12 that cannot cross the blood-brain barrier. When co-administered, this compound competitively binds to FKBP12 in peripheral tissues, preventing RapaLink-1 from inhibiting mTOR systemically. In the central nervous system, where this compound is absent, RapaLink-1 remains free to bind FKBP12 and inhibit mTOR. This strategy enables targeted, brain-specific mTOR inhibition, significantly widening the therapeutic window for long-term neuroscience research.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies in mice, demonstrating the efficacy and safety of the this compound/RapaLink-1 system.
Table 1: Pharmacodynamic Effects of RapaLink-1 and this compound on mTORC1 Signaling
| Tissue | Treatment Group | Phospho-S6 Levels (% of Vehicle) | Phospho-4E-BP1 Levels (% of Vehicle) | Citation |
| Liver | RapaLink-1 (1 mg/kg) | Significantly Reduced | Significantly Reduced | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No Significant Change | No Significant Change | ||
| Skeletal Muscle | RapaLink-1 (1 mg/kg) | Significantly Reduced | Not Reported | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No Significant Change | Not Reported | ||
| Brain (NAc) | RapaLink-1 (1 mg/kg) | Significantly Reduced | Significantly Reduced | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Significantly Reduced | Significantly Reduced |
Table 2: Systemic Effects of Chronic RapaLink-1 and this compound Administration
| Parameter | Treatment Group (4 weeks, 3x/week) | Observation | Citation |
| Body Weight | RapaLink-1 (1 mg/kg) | Significant Decrease | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No Significant Change | ||
| Glucose Tolerance | RapaLink-1 (1 mg/kg) | Impaired (Increased Blood Glucose) | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No Significant Impairment | ||
| Liver Toxicity Markers (e.g., pSTAT3, Timp1, Col4a1) | RapaLink-1 (1 mg/kg) | Significantly Increased | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No Significant Increase |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound and RapaLink-1 for long-term neuroscience studies in mice.
Materials
-
This compound
-
RapaLink-1
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG-300)
-
Phosphate-buffered saline (PBS)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of Dosing Solutions
Note: RapaLink-1 and this compound are typically synthesized in-house for research purposes. The following formulation has been used for in vivo studies with RapaLink-1. A similar vehicle can be used for this compound, though its solubility limit is noted to be around 40 mg/kg in its current formulation.
-
Vehicle Preparation: Prepare a vehicle solution of 20% DMSO, 40% PEG-300, and 40% PBS.
-
RapaLink-1 Stock Solution:
-
Calculate the required amount of RapaLink-1 for the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse with a 100 µL injection volume, a 0.25 mg/mL solution is needed).
-
Weigh the appropriate amount of RapaLink-1 and dissolve it in the vehicle solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Protect the solution from light.
-
-
This compound Stock Solution:
-
Calculate the required amount of this compound for the desired concentration (e.g., for a 40 mg/kg dose in a 25g mouse with a 100 µL injection volume, a 10 mg/mL solution is needed).
-
Weigh the appropriate amount of this compound and dissolve it in the vehicle solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Protect the solution from light.
-
Administration Protocol for Long-Term Studies
-
Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Dosing Schedule: A typical dosing schedule for chronic studies is three times a week. For studies investigating tumor growth, a schedule of every five days has been utilized.
-
Animal Weighing: Weigh each animal immediately before each injection to ensure accurate dosing.
-
Injection Procedure (Intraperitoneal):
-
Gently restrain the mouse.
-
If administering both compounds, they can be co-administered.
-
Using a sterile syringe and needle, administer the calculated volume of the this compound and RapaLink-1 solutions (or vehicle) via intraperitoneal (IP) injection. The injection volume should not exceed 100 µL for mice.
-
Alternate the site of injection (left and right lower abdominal quadrants) to minimize irritation.
-
-
Post-Injection Monitoring: Observe the animals for a short period after injection for any immediate adverse reactions.
Long-Term Animal Welfare Monitoring
For long-term studies, diligent monitoring of animal welfare is crucial.
-
Daily Monitoring:
-
Visually inspect the animals daily for general appearance, posture, and behavior.
-
Ensure free access to food and water.
-
-
Weekly Monitoring:
-
Record the body weight of each animal. A weight loss of more than 15% from baseline should be a trigger for intervention or consultation with a veterinarian.
-
Perform a more detailed clinical assessment, including checking for signs of dehydration, lethargy, or distress.
-
-
Specific Monitoring for mTOR Inhibitors:
-
Metabolic Changes: Given the known effects of mTOR inhibition on metabolism, periodic blood glucose monitoring may be warranted, especially in studies lasting several months.
-
Skin and Coat Condition: Monitor for any changes in the skin or fur, as mTOR inhibitors can sometimes affect these tissues.
-
Behavioral Changes: Note any significant changes in activity levels or social interaction that are not part of the experimental design.
-
-
Record Keeping: Maintain detailed records of all monitoring, including dates, body weights, clinical observations, and any interventions.
Visualization of Key Pathways and Workflows
Signaling Pathways
Figure 1: Simplified mTOR signaling pathway in neurons.
Experimental Workflows
Figure 2: Mechanism of brain-specific mTOR inhibition.
Figure 3: Workflow for a long-term neuroscience study.
References
Application Notes and Protocols for Lentiviral Delivery of FKBP12 Variants to Modulate RapaBlock Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of tissue-specific drug action represents a significant challenge in pharmacology, aiming to maximize therapeutic efficacy while minimizing systemic side effects. The RapaLink-1/RapaBlock system is an innovative binary pharmacology platform designed to achieve brain-restricted inhibition of the mammalian target of rapamycin (mTOR).[1][2][3] RapaLink-1 is a potent, brain-permeable mTOR inhibitor whose activity is dependent on the intracellular protein FKBP12.[4][5] RapaBlock is a high-affinity FKBP12 ligand that is excluded from the brain. When co-administered, this compound competitively binds to FKBP12 in peripheral tissues, preventing RapaLink-1 from inhibiting mTOR systemically, thus confining its therapeutic action to the central nervous system.
The efficacy of this compound is intrinsically linked to its binding affinity for FKBP12. Engineering FKBP12 variants with altered binding affinities for this compound could provide a sophisticated tool to fine-tune the dose-response relationship of this system. This would allow researchers to create cellular models with varying sensitivity to this compound, enabling more precise investigation of mTOR signaling and potentially leading to the development of personalized therapeutic strategies.
This document provides detailed protocols for the generation of hypothetical FKBP12 variants via site-directed mutagenesis, their delivery into mammalian cells using a lentiviral system, and methods to quantify the resulting modulation of this compound efficacy.
Data Presentation
Table 1: Hypothetical FKBP12 Variants and Predicted Characteristics
| Variant | Mutation | Predicted Effect on this compound Binding | Rationale |
| WT | Wild-Type | Normal Affinity | Baseline for comparison. |
| F36V | Phenylalanine to Valine | Decreased Affinity | F36 is a key residue in the hydrophobic binding pocket. Replacing it with a smaller residue is predicted to weaken hydrophobic interactions with this compound. |
| V55G | Valine to Glycine | Decreased Affinity | This mutation expands the binding pocket, which may reduce the snug fit for this compound, thereby lowering affinity. |
| Y82F | Tyrosine to Phenylalanine | Slightly Decreased Affinity | Removal of the hydroxyl group may reduce hydrogen bonding opportunities with this compound, leading to a minor decrease in affinity. |
| I91F | Isoleucine to Phenylalanine | Increased Affinity | Introduction of an aromatic residue could enhance pi-stacking interactions with this compound, potentially increasing binding affinity. |
Table 2: Hypothetical Binding Affinities of this compound and RapaLink-1 to FKBP12 Variants
| FKBP12 Variant | This compound Kd (nM) | RapaLink-1 Kd (nM) |
| WT | 5.0 | 2.0 |
| F36V | 50.0 | 25.0 |
| V55G | 35.0 | 18.0 |
| Y82F | 10.0 | 4.5 |
| I91F | 1.5 | 0.8 |
Table 3: Hypothetical this compound IC50 for Inhibition of RapaLink-1 Mediated mTORC1 Signaling
| FKBP12 Variant Expressed in Cells | RapaLink-1 Concentration (nM) | This compound IC50 (nM) |
| WT | 10 | 100 |
| F36V | 10 | 1000 |
| V55G | 10 | 700 |
| Y82F | 10 | 200 |
| I91F | 10 | 30 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of FKBP12
This protocol describes the generation of FKBP12 variants within a lentiviral transfer plasmid using a PCR-based method.
Materials:
-
Lentiviral transfer plasmid containing wild-type human FKBP12 cDNA
-
High-fidelity DNA polymerase (e.g., PfuUltra II)
-
Custom-designed mutagenic primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (~25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 5 µL of 10x reaction buffer, 50 ng of template DNA, 125 ng of forward primer, 125 ng of reverse primer, 1 µL of dNTP mix, and 1 µL of high-fidelity DNA polymerase.
-
Run the PCR using a thermocycler with the following conditions: 95°C for 2 min, followed by 18 cycles of (95°C for 20 sec, 60°C for 20 sec, 72°C for X min [X = plasmid size in kb / 2]), and a final extension at 72°C for 5 min.
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification reaction. Mix gently and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick several colonies and grow overnight in liquid LB medium. Isolate plasmid DNA using a miniprep kit. Verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Lentivirus Production and Titer Determination
This protocol is for producing lentiviral particles to deliver the FKBP12 variants.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid with FKBP12 variant
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI or Lipofectamine)
-
DMEM, high glucose, supplemented with 10% FBS
-
0.45 µm syringe filter
-
Lentiviral titration kit (e.g., qPCR-based)
Procedure:
-
Cell Seeding: The day before transfection, seed 5x10^6 HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing 10 µg of the FKBP12 transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in serum-free medium.
-
Prepare the transfection reagent according to the manufacturer's instructions and add it to the DNA mixture.
-
Incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
At 48 hours post-transfection, carefully collect the cell culture supernatant.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells.
-
-
Titer Determination: Determine the viral titer using a qPCR-based kit that measures the number of viral genomes, or by transducing a reporter cell line and counting fluorescent colonies. Aliquot the virus and store at -80°C.
Protocol 3: Lentiviral Transduction of Target Cells
This protocol describes how to infect target cells with the produced lentivirus.
Materials:
-
Target mammalian cells (e.g., MCF7 or U87MG)
-
Lentivirus stock of FKBP12 variant
-
Polybrene (hexadimethrine bromide)
-
Complete culture medium
Procedure:
-
Cell Plating: Seed target cells in a 6-well plate such that they are 50-70% confluent on the day of transduction.
-
Transduction:
-
Thaw the lentiviral aliquot rapidly at 37°C.
-
Prepare infection medium by adding Polybrene to the complete culture medium to a final concentration of 4-8 µg/mL.
-
Remove the old medium from the cells and replace it with the infection medium.
-
Add the desired amount of virus to each well to achieve the target multiplicity of infection (MOI).
-
Incubate overnight at 37°C.
-
-
Post-Transduction:
-
After 16-24 hours, replace the virus-containing medium with fresh complete medium.
-
Allow the cells to grow for another 48-72 hours to ensure expression of the FKBP12 variant. If the lentiviral vector contains a selection marker, begin selection at this time.
-
Protocol 4: Western Blot Analysis of mTORC1 Signaling
This protocol is used to measure the efficacy of this compound in rescuing RapaLink-1-mediated mTORC1 inhibition.
Materials:
-
Transduced cells expressing FKBP12 variants
-
RapaLink-1 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate the transduced cells and allow them to adhere. Treat the cells with a fixed concentration of RapaLink-1 (e.g., 10 nM) and a range of this compound concentrations for 4 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities. Normalize the phospho-S6K1 signal to the total S6K1 signal.
-
Plot the normalized signal against the this compound concentration to determine the IC50 value.
-
References
- 1. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. FKBP12_Rapamycin [collab.its.virginia.edu]
- 3. Brain-restricted mTOR inhibition with binary pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination strategy enables brain-specific kinase inhibition | BioWorld [bioworld.com]
Troubleshooting & Optimization
RapaBlock Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance to researchers, scientists, and drug development professionals utilizing RapaBlock for brain-specific mTORC1 inhibition. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, with a focus on resolving a lack of peripheral protection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound?
A1: this compound is a high-affinity ligand for the FK506 binding protein 12 (FKBP12) that is designed to be impermeable to the blood-brain barrier (BBB).[1][2][3] It is a key component of a binary drug system, intended for co-administration with a brain-permeable mTORC1 inhibitor that requires FKBP12 for its activity, such as RapaLink-1.[1][4] In peripheral tissues, this compound competitively binds to FKBP12, thereby preventing the FKBP12-dependent mTORC1 inhibitor from engaging with its target. This selective antagonism in the periphery is designed to mitigate the systemic side effects commonly associated with mTORC1 inhibition, while permitting the therapeutic agent to remain active in the central nervous system (CNS).
Q2: What are the expected outcomes of successful this compound administration?
A2: When co-administered with an appropriate FKBP12-dependent mTORC1 inhibitor, this compound is expected to provide comprehensive protection of mTORC1 activity in peripheral tissues. This should result in the prevention of common side effects associated with systemic mTORC1 inhibition, such as:
-
Reduction in body weight
-
Glucose intolerance
-
Liver toxicity
-
Thrombocytopenia
-
Hyperlipidemia
-
Impaired wound healing
-
Immune suppression
Simultaneously, the co-administered brain-permeable mTORC1 inhibitor should retain its intended therapeutic efficacy within the CNS.
Troubleshooting Guide: Lack of Peripheral Protection
This guide addresses scenarios where the expected peripheral protection by this compound is not observed, leading to systemic side effects.
Issue: Systemic side effects (e.g., weight loss, glucose intolerance) are still present despite co-administration of this compound.
This observation suggests that this compound is not effectively antagonizing the peripheral activity of the mTORC1 inhibitor. The following sections provide a systematic approach to troubleshooting this issue.
Potential Cause 1: Suboptimal Dosing of this compound
An insufficient concentration of this compound in peripheral tissues can lead to incomplete saturation of FKBP12, allowing the mTORC1 inhibitor to bind and exert its effects.
Troubleshooting Steps:
-
Verify Dosage: Confirm that the administered dose of this compound aligns with established protocols. The effective dose can be species- and model-dependent.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound required to antagonize the specific dose of the mTORC1 inhibitor being used.
Quantitative Data Summary: this compound & RapaLink-1 Dosage in Mice
| Parameter | RapaLink-1 | This compound | Reference |
| Dosage | 1 mg/kg | 40 mg/kg | |
| Rationale | Sufficient for mTORC1 inhibition without causing toxicity. | Near the solubility limit in the specified formulation. |
Potential Cause 2: Issues with Compound Formulation or Stability
The formulation and stability of this compound are critical for its bioavailability and efficacy.
Troubleshooting Steps:
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment, as compound degradation can occur over time.
-
Solubility Check: Visually inspect the this compound solution to ensure complete dissolution. The presence of precipitate indicates that the actual administered dose is lower than intended.
-
Formulation Analysis: If problems persist, consider analyzing the formulation to confirm the concentration and integrity of the active compound.
Potential Cause 3: Pharmacokinetic Mismatch
The pharmacokinetic profiles of this compound and the co-administered mTORC1 inhibitor must be appropriately matched to ensure that this compound is present at sufficient concentrations in peripheral tissues when the mTORC1 inhibitor is active.
Troubleshooting Steps:
-
Review Pharmacokinetic Data: If available, review the pharmacokinetic data for both compounds in the experimental model being used.
-
Staggered Dosing Experiment: Consider a staggered dosing regimen. For instance, administering this compound prior to the mTORC1 inhibitor may enhance its protective effects by allowing it to occupy peripheral FKBP12 binding sites first.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Activity in Peripheral Tissues
This protocol allows for the direct assessment of this compound's efficacy in protecting peripheral mTORC1 signaling.
Objective: To quantify the phosphorylation levels of downstream targets of mTORC1 (e.g., S6K1, 4E-BP1) in peripheral tissues.
Methodology:
-
Tissue Collection: Euthanize animals at a predetermined time point following drug administration and harvest peripheral tissues of interest (e.g., liver, skeletal muscle).
-
Protein Extraction: Homogenize the tissues in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total S6K1 and 4E-BP1.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection reagent.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target. A successful peripheral protection by this compound should result in a significant reduction in the phosphorylation of S6K1 and 4E-BP1 in the presence of the mTORC1 inhibitor.
Visualizations
Signaling Pathway Diagram
Caption: Simplified mTORC1 signaling pathway.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for lack of peripheral protection.
Logical Relationship Diagram
Caption: this compound's mechanism of action.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Combination strategy enables brain-specific kinase inhibition | BioWorld [bioworld.com]
- 4. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of RapaBlock in peripheral tissues.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of RapaBlock in peripheral tissues when used in conjunction with brain-permeable mTOR inhibitors like RapaLink-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a high-affinity ligand for the intracellular protein FKBP12.[1] It is designed to be brain-impermeable.[1] Its primary function is to be co-administered with a brain-permeable, FKBP12-dependent mTOR inhibitor, such as RapaLink-1.[2][3] By competitively binding to FKBP12 in peripheral tissues, this compound prevents RapaLink-1 from inhibiting the mTOR pathway outside of the central nervous system.[2] This binary system is designed to restrict mTOR inhibition to the brain, thereby mitigating systemic "on-target, off-tissue" toxicities.
Q2: What are the known systemic off-target effects of mTOR inhibitors like rapamycin or RapaLink-1 when used alone?
A2: Systemic inhibition of the mTOR pathway can lead to a range of dose-limiting adverse effects in peripheral tissues. These include metabolic disorders such as glucose intolerance and insulin resistance, liver toxicity (hepatotoxicity), and dyslipidemia (abnormal lipid profiles).
Q3: How does this compound prevent glucose intolerance and insulin resistance?
A3: Chronic systemic mTORC1 inhibition can impair glucose homeostasis. Studies in mice have shown that while RapaLink-1 administered alone can lead to glucose intolerance, co-administration with this compound protects against this effect. This compound prevents the RapaLink-1-induced increase in blood glucose levels following a glucose challenge.
Q4: What is the impact of this compound on liver function?
A4: Prolonged systemic inhibition of mTORC1 has been associated with liver toxicity, including inflammation. In preclinical studies, chronic administration of RapaLink-1 alone resulted in increased markers of liver inflammation and fibrosis. The combination of RapaLink-1 and this compound was shown to prevent these increases, suggesting that this compound protects the liver from the off-target effects of the mTOR inhibitor.
Q5: Can this compound influence lipid metabolism?
A5: Systemic mTOR inhibition with drugs like rapamycin has been associated with changes in lipid profiles, including hypercholesterolemia and hypertriglyceridemia. This is thought to be due to impaired clearance of lipids from the bloodstream. While specific quantitative data on the effects of the RapaLink-1 and this compound combination on a full lipid panel are still emerging, the principle of this compound's action is to prevent peripheral mTOR inhibition, which is implicated in these lipid-related side effects.
Troubleshooting Guides
Issue 1: Unexpected Glucose Intolerance in Experimental Animals Treated with RapaLink-1 and this compound
Possible Cause 1: Incorrect Dosing or Administration
-
Troubleshooting Step 1: Verify the correct dosage of both RapaLink-1 and this compound. A study in mice used RapaLink-1 at 1 mg/kg and this compound at 40 mg/kg.
-
Troubleshooting Step 2: Ensure proper and consistent administration of both compounds. Co-administration is crucial for the protective effect of this compound.
-
Troubleshooting Step 3: Review the formulation and solubility of both compounds to ensure they are being delivered effectively.
Possible Cause 2: Underlying Metabolic Phenotype of the Animal Model
-
Troubleshooting Step 1: Characterize the baseline glucose metabolism of your specific animal strain. Different strains of mice can have varied responses to mTOR inhibitors.
-
Troubleshooting Step 2: Consider performing a glucose tolerance test (GTT) on a cohort of animals receiving only the vehicle to establish a clear baseline for your model.
Possible Cause 3: Inaccurate GTT Protocol
-
Troubleshooting Step 1: Standardize the fasting period before the GTT. A 5-6 hour morning fast is common for mice.
-
Troubleshooting Step 2: Ensure the glucose dose is calculated correctly based on the animal's body weight (e.g., 1-2 g/kg for mice).
-
Troubleshooting Step 3: Standardize the blood sampling time points (e.g., 0, 15, 30, 60, 90, and 120 minutes post-glucose administration).
Issue 2: Elevated Liver Enzymes or Signs of Hepatotoxicity
Possible Cause 1: this compound Efficacy is Compromised
-
Troubleshooting Step 1: Confirm the integrity and stability of the this compound compound.
-
Troubleshooting Step 2: Re-evaluate the dosing and administration schedule to ensure sufficient peripheral FKBP12 engagement by this compound.
Possible Cause 2: Confounding Factors
-
Troubleshooting Step 1: Analyze the vehicle control group for any signs of liver stress to rule out vehicle-induced toxicity.
-
Troubleshooting Step 2: Review animal husbandry conditions, as other stressors can impact liver health.
-
Troubleshooting Step 3: Assess for potential interactions with other administered substances.
Possible Cause 3: Sensitivity of the Assay
-
Troubleshooting Step 1: Use multiple markers to assess liver toxicity, including serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as histological analysis of liver tissue.
-
Troubleshooting Step 2: Consider measuring markers of liver inflammation and fibrosis, such as phosphorylation of STAT3 and expression of Timp1 and Col4a1.
Data Presentation
Table 1: Effect of this compound on RapaLink-1-Induced Glucose Intolerance in Mice
| Treatment Group | Blood Glucose at 20 min (relative to vehicle) | Blood Glucose at 30 min (relative to vehicle) | Blood Glucose at 60 min (relative to vehicle) |
|---|---|---|---|
| Vehicle | 100% | 100% | 100% |
| RapaLink-1 (1 mg/kg) | Significantly Increased (p < 0.0001) | Significantly Increased (p < 0.0001) | Significantly Increased (p = 0.0003) |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Not Significantly Different from Vehicle | Not Significantly Different from Vehicle | Not Significantly Different from Vehicle |
Data summarized from a study in mice.
Table 2: Effect of this compound on RapaLink-1-Induced Liver Toxicity Markers in Mice
| Treatment Group | Phospho-STAT3 Levels (relative to vehicle) | Timp1 mRNA Levels (relative to vehicle) | Col4A1 mRNA Levels (relative to vehicle) |
|---|---|---|---|
| Vehicle | 100% | 100% | 100% |
| RapaLink-1 (1 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Not Significantly Different from Vehicle | Not Significantly Different from Vehicle | Not Significantly Different from Vehicle |
Data summarized from a study in mice.
Table 3: Representative Effects of Systemic Rapamycin Treatment on Lipid Profiles in Mice
| Treatment Group | Triglycerides | Total Cholesterol | LDL Cholesterol | HDL Cholesterol |
|---|---|---|---|---|
| Control | Baseline | Baseline | Baseline | Baseline |
| Rapamycin | Increased | Increased | Increased | No significant change or increased |
Qualitative summary based on multiple studies. The exact quantitative changes can vary based on the mouse model, duration of treatment, and diet.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
-
Sample Preparation:
-
Harvest peripheral tissues of interest (e.g., liver, skeletal muscle) and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, a wet transfer overnight at a low voltage is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total mTOR, S6K1, S6, and 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
-
Animal Preparation:
-
Fast mice for 5-6 hours with free access to water.
-
Record the body weight of each mouse.
-
-
Baseline Blood Glucose:
-
Obtain a baseline blood sample (t=0) by nicking the tail vein.
-
Measure the blood glucose concentration using a glucometer.
-
-
Glucose Administration:
-
Prepare a sterile 20% dextrose solution.
-
Administer the glucose solution via intraperitoneal (IP) injection at a dose of 1-2 g/kg body weight. The injection volume in µl is typically 10 times the body weight in grams for a 2g/kg dose of a 20% solution.
-
-
Blood Glucose Monitoring:
-
Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Protocol 3: Assessment of Hepatotoxicity in Mice
-
Serum Biomarker Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture under terminal anesthesia.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits.
-
-
Gene Expression Analysis of Fibrosis Markers:
-
Harvest liver tissue and snap-freeze in liquid nitrogen.
-
Isolate total RNA from a portion of the liver tissue using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of fibrosis markers such as Timp1 and Col4a1. Normalize the expression to a stable housekeeping gene.
-
-
Histological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess general liver morphology and signs of inflammation or necrosis.
-
Consider special stains like Masson's trichrome to visualize collagen deposition and fibrosis.
-
-
Western Blot for Inflammatory Markers:
-
Prepare protein lysates from liver tissue as described in Protocol 1.
-
Perform Western blotting to assess the phosphorylation status of inflammatory markers like STAT3.
-
Visualizations
Caption: mTOR signaling pathway and points of intervention by RapaLink-1 and this compound.
Caption: Experimental workflow for assessing this compound's protective effects in peripheral tissues.
Caption: Troubleshooting decision tree for unexpected off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Metabolic Effects Associated With Anticancer Agents Targeting the PI3K-Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Managing variability in RapaBlock experimental results.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in managing variability and troubleshooting experimental results when using RapaBlock.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a high-affinity ligand for the FK506 binding protein 12 (FKBP12).[1][2][3] It is designed to be brain-impermeable.[1][3] this compound's primary function is to be used in conjunction with a brain-permeable mTOR inhibitor, such as RapaLink-1, to achieve brain-specific mTOR inhibition. By binding to FKBP12 in peripheral tissues, this compound prevents RapaLink-1 from forming a stable inhibitory complex with mTORC1 in these tissues, thereby mitigating systemic side effects.
Q2: Can this compound inhibit mTOR on its own?
A2: No, this compound itself does not inhibit mTOR signaling. Its role is to competitively bind to FKBP12, thereby preventing FKBP12-dependent mTOR inhibitors from acting on the mTOR complex in peripheral tissues.
Q3: What is the expected outcome when co-administering this compound with RapaLink-1?
A3: When co-administered, RapaLink-1 can cross the blood-brain barrier to inhibit mTORC1 in the central nervous system. This compound, being brain-impermeable, will primarily act in peripheral tissues. In these tissues, it will bind to FKBP12, preventing RapaLink-1 from inhibiting mTORC1. This binary pharmacology allows for brain-specific mTOR inhibition while protecting peripheral tissues from the effects of mTOR inhibition.
Q4: In which experimental models has the this compound and RapaLink-1 system been validated?
A4: The dual-drug strategy of this compound and RapaLink-1 has been validated in preclinical models, including studies on alcohol use disorder and in glioblastoma xenografts.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Results
Q: I am observing high well-to-well or plate-to-plate variability in my cell-based assay when using this compound in combination with an mTOR inhibitor. What are the potential causes and solutions?
A: High variability can stem from several factors. Below is a systematic approach to troubleshoot this issue.
Potential Causes & Troubleshooting Steps:
-
Cell Health and Confluency:
-
Cause: Inconsistent cell seeding density, over-confluency, or poor cell health can significantly impact mTOR signaling and drug response.
-
Solution: Ensure a consistent cell seeding protocol. Regularly check cell morphology and viability. Avoid using cells that are of a high passage number.
-
-
Reagent Preparation and Handling:
-
Cause: Improper dissolution or storage of this compound and the mTOR inhibitor can lead to inconsistent concentrations.
-
Solution: Prepare fresh stock solutions of this compound and the mTOR inhibitor. Aliquot and store at the recommended temperature. Ensure complete dissolution before use.
-
-
Assay Protocol and Timing:
-
Cause: Variations in incubation times, reagent addition, or plate washing steps can introduce variability.
-
Solution: Standardize all incubation times. Use a multichannel pipette or automated liquid handler for reagent addition to minimize timing differences across wells. Ensure consistent and gentle washing steps.
-
Issue 2: Inconsistent Batch-to-Batch Performance of this compound
Q: I am seeing a shift in the dose-response curve of my mTOR inhibitor when using a new lot of this compound. How can I address this?
A: Batch-to-batch variation can occur. A validation protocol for new lots of this compound is recommended.
Lot Validation Protocol:
-
Prepare Standardized Reagents: Use a single, validated batch of your mTOR inhibitor and cells for the comparison.
-
Run Parallel Experiments: Test the new and old lots of this compound side-by-side in the same experiment.
-
Compare Dose-Response Curves: Generate dose-response curves for the mTOR inhibitor in the presence of a fixed concentration of both the new and old lots of this compound.
-
Analyze Key Parameters: Compare the IC50 and the maximum inhibition values between the two lots.
Expected Consistency of this compound Lots
| Parameter | Acceptance Criteria |
|---|---|
| Purity (by HPLC) | >98% |
| IC50 Shift Factor * | 0.8 - 1.2 |
*The factor by which the mTOR inhibitor's IC50 should shift in the presence of this compound compared to a historical average.
Data Presentation
Table 1: Representative Dose-Response of an mTOR Inhibitor with and without this compound in a Peripheral Cell Line
| mTOR Inhibitor (nM) | % mTOR Inhibition (without this compound) | % mTOR Inhibition (with 10µM this compound) |
| 0.1 | 5 ± 1.2 | 2 ± 0.8 |
| 1 | 25 ± 3.5 | 10 ± 2.1 |
| 10 | 75 ± 5.1 | 45 ± 4.3 |
| 100 | 95 ± 2.8 | 80 ± 3.9 |
| 1000 | 98 ± 1.9 | 92 ± 2.5 |
| IC50 (nM) | ~5 | ~20 |
Experimental Protocols
Protocol: Western Blot Analysis of mTORC1 Activity
This protocol describes the assessment of mTORC1 activity by measuring the phosphorylation of its downstream target, S6 ribosomal protein.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4 hours.
-
Pre-treat with this compound (e.g., 10 µM) for 1 hour.
-
Treat with the mTOR inhibitor (e.g., RapaLink-1) at various concentrations for 2 hours.
-
Stimulate with a growth factor (e.g., 100 ng/mL insulin) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-S6 and anti-total-S6) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Develop the blot using an ECL substrate and image.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-S6 signal to the total S6 signal.
-
Mandatory Visualizations
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
How to confirm RapaBlock is not crossing the blood-brain barrier.
This technical support guide provides researchers, scientists, and drug development professionals with information on how to confirm that RapaBlock does not cross the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary characteristic of this compound regarding the blood-brain barrier?
A1: this compound is specifically designed as a brain-impermeable small molecule.[1][2][3] It serves as a high-affinity ligand for the FK506-binding protein 12 (FKBP12) and is intended for co-administration with a brain-permeant mTOR inhibitor, such as RapaLink-1.[4][5] This binary system allows for brain-specific inhibition of mTOR, while protecting mTOR activity in peripheral tissues.
Q2: How was this compound designed to be brain-impermeable?
A2: The design of this compound involved modifying the structure of a known BBB-permeable molecule (FK506) by adding polar substituents. This strategy intentionally goes against the empirical rules for designing drugs that can cross the blood-brain barrier, thereby limiting its ability to penetrate the central nervous system.
Q3: What is the in vivo evidence that this compound does not cross the blood-brain barrier?
A3: In vivo studies in mice have demonstrated that this compound acts in the periphery but not in the central nervous system. When co-administered with RapaLink-1, this compound was shown to block the inhibitory action of RapaLink-1 on mTORC1 activity in the liver, a peripheral organ. In contrast, it did not affect mTORC1 activity in the brain. This differential activity provides strong evidence for its lack of BBB penetration.
Troubleshooting Guide
Issue: How can our lab independently verify that this compound does not cross the blood-brain barrier in our experimental models?
Solution: A combination of in vivo and in vitro experiments can be performed to confirm the brain impermeability of this compound. The choice of method will depend on the resources and specific questions of your research.
Key Experiments to Assess BBB Permeability
Below are detailed methodologies for key experiments to determine if a compound like this compound crosses the blood-brain barrier.
In Vivo Method: Brain-to-Plasma Concentration Ratio (Kp)
The brain-to-plasma concentration ratio (Kp) is a standard in vivo metric to quantify the extent of a drug's brain penetration. A low Kp value indicates poor BBB permeability.
Experimental Protocol:
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Drug Administration: Administer this compound at a desired dose via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Sample Collection: At various time points post-administration, collect blood and brain tissue samples.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of this compound in plasma and brain homogenate.
-
Calculation: Calculate the Kp value at each time point using the following formula:
-
Kp = Concentration of this compound in Brain / Concentration of this compound in Plasma
-
Data Presentation:
| Compound | Dose (mg/kg) | Time (hours) | Mean Brain Concentration (ng/g) | Mean Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) |
| This compound | 40 | 4 | [Example Value: | [Example Value] | [Example Value: Low] |
| Control (BBB Permeable) | [Dose] | 4 | [Example Value] | [Example Value] | [Example Value: High] |
| Control (BBB Impermeable) | [Dose] | 4 | [Example Value: | [Example Value] | [Example Value: Low] |
LLOQ: Lower Limit of Quantification. Data for this compound would need to be experimentally determined.
In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput in vitro screening tool to predict the passive diffusion of a compound across the blood-brain barrier.
Experimental Protocol:
-
PAMPA Plate Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) to form an artificial membrane that mimics the BBB.
-
Donor Compartment: The test compound (this compound) is added to the donor wells of the plate.
-
Acceptor Compartment: A buffer solution is added to the acceptor wells.
-
Incubation: The plate is incubated to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (-V_A / (Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Data Presentation:
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound | [Example Value: < 2.0] | Low |
| High Permeability Control | > 4.0 | High |
| Low Permeability Control | < 2.0 | Low |
Permeability values for this compound would need to be experimentally determined. Reference values for high and low permeability controls are based on established literature.
Visualizations
Below are diagrams illustrating the key concepts and workflows.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Brain-restricted mTOR inhibition with binary pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the efficacy of the RapaBlock/RapaLink-1 system.
Welcome to the technical support center for the RapaBlock/RapaLink-1 system. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this binary pharmacological system for brain-specific mTOR inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments and overcome potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound/RapaLink-1 system and how does it achieve brain-specific mTOR inhibition?
A1: The this compound/RapaLink-1 system is a binary pharmacology strategy designed to restrict the inhibition of the mTOR pathway to the central nervous system (CNS), thereby minimizing peripheral side effects.[1][2][3] It consists of two components:
-
RapaLink-1: A potent, brain-permeable, third-generation mTOR inhibitor. It is a bivalent molecule that combines the functionalities of rapamycin and a second-generation mTOR kinase inhibitor, allowing for durable and robust inhibition of mTORC1.[4][5]
-
This compound: A brain-impermeable ligand of the FKBP12 protein. RapaLink-1 requires binding to FKBP12 to inhibit mTOR. By co-administering this compound, which does not cross the blood-brain barrier, FKBP12 in peripheral tissues is occupied, preventing RapaLink-1 from inhibiting mTOR outside of the brain.
This co-treatment allows for selective mTOR inhibition within the brain, as RapaLink-1 can freely bind to FKBP12 in the CNS where this compound is absent.
Q2: What are the key advantages of using the this compound/RapaLink-1 system over other mTOR inhibitors?
A2: The primary advantage is the significant reduction of systemic side effects commonly associated with chronic mTOR inhibition. These side effects can include weight loss, glucose intolerance, and liver toxicity. By specifically targeting the brain, the this compound/RapaLink-1 system offers a wider therapeutic window for treating CNS disorders where mTOR hyperactivation is implicated.
Q3: What is the molecular weight of RapaLink-1 and this compound?
A3:
-
RapaLink-1: The molar mass is 1784.165 g/mol .
-
This compound: While the exact molecular weight is not as commonly cited, it is a derivative of FK506 (Tacrolimus).
Q4: How should RapaLink-1 be reconstituted and stored?
A4: RapaLink-1 is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 5 mg of the powder in 0.28 mL of DMSO. It is recommended to store the lyophilized product at 4°C, desiccated, where it is stable for 24 months. Once in solution, it should be stored at -20°C and used within one month to avoid loss of potency. It is also advisable to aliquot the solution to prevent multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete peripheral mTOR inhibition blockade (i.e., side effects still observed) | Insufficient dose of this compound. | Increase the dose of this compound. A common starting ratio in mice is 40 mg/kg of this compound co-administered with 1 mg/kg of RapaLink-1. Dose-response experiments may be necessary to optimize the ratio for your specific model. |
| Poor bioavailability of this compound. | Ensure proper formulation and administration of this compound. Check the solubility and stability of your this compound solution. | |
| Lack of efficacy in the CNS | Insufficient dose of RapaLink-1. | Increase the dose of RapaLink-1. Doses in mice have ranged from 0.4 mg/kg to 4 mg/kg. Titration may be required to find the optimal therapeutic dose for your application. |
| RapaLink-1 degradation. | Check the storage conditions and age of your RapaLink-1 stock solution. Prepare fresh solutions as recommended. | |
| Blood-brain barrier integrity issues in the disease model. | Assess the blood-brain barrier permeability in your specific experimental model, as alterations could affect RapaLink-1 entry. | |
| Unexpected Toxicity | Off-target effects of RapaLink-1 or this compound. | Although designed to be specific, high concentrations could lead to off-target effects. Consider reducing the dosage of both components. |
| Contamination of reagents. | Ensure all reagents and solvents are of high purity and sterile where necessary. | |
| Variability in Results | Inconsistent dosing or timing. | Maintain a strict and consistent schedule for drug administration. The timing of administration relative to the experimental endpoint is critical. |
| Biological variability between animals. | Increase the number of subjects per group to ensure statistical power. Randomize animals to different treatment groups. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound/RapaLink-1 System in Mice
| Parameter | Vehicle | RapaLink-1 (1 mg/kg) | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Reference |
| Body Weight Change (4 weeks) | No significant change | Significant loss | No significant loss | |
| Liver mTORC1 Activity (pS6/S6) | Baseline | Significantly decreased | Protected (similar to vehicle) | |
| Brain mTORC1 Activity (pS6/S6) | Baseline | Significantly decreased | Significantly decreased | |
| Glucose Tolerance | Normal | Impaired | Normal | |
| Liver Toxicity Markers (e.g., Timp1) | Baseline | Significantly increased | Protected (similar to vehicle) |
Key Experimental Protocols
Protocol 1: In Vivo Administration of this compound/RapaLink-1 in Mice
This protocol is a general guideline based on published studies. Researchers should optimize dosages and timing for their specific experimental model.
Materials:
-
RapaLink-1
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Mice (e.g., BALB/c)
-
Standard injection equipment
Procedure:
-
Reconstitution: Prepare stock solutions of RapaLink-1 and this compound in DMSO.
-
Formulation: On the day of injection, prepare the final dosing solutions by diluting the stock solutions in the vehicle to the desired concentrations (e.g., 1 mg/kg RapaLink-1 and 40 mg/kg this compound).
-
Administration: Co-administer RapaLink-1 and this compound solutions intraperitoneally (i.p.) to the mice.
-
Timing: The frequency of administration will depend on the experimental design (e.g., a single dose or chronic treatment three times a week).
-
Monitoring: Monitor the animals for any adverse effects and for the desired therapeutic outcomes.
-
Tissue Collection: At the experimental endpoint, tissues (e.g., brain, liver, muscle) can be collected for downstream analysis such as Western blotting to assess mTOR pathway inhibition.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-restricted mTOR inhibition with binary pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
How to control for the effects of RapaBlock alone in experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for the effects of RapaBlock in experiments. Adhering to these guidelines will ensure the rigorous and accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an experiment?
A1: this compound is a high-affinity ligand for the intracellular protein FKBP12.[1] It is designed to be brain-impermeable.[2][3] Its main purpose is to be co-administered with a brain-permeable, FKBP12-dependent kinase inhibitor, such as RapaLink-1.[4][5] In peripheral tissues, this compound competitively binds to FKBP12, preventing the FKBP12-dependent inhibitor from engaging its target, thereby restricting the inhibitor's activity primarily to the central nervous system (CNS).
Q2: Why is a "this compound alone" control group essential?
A2: A "this compound alone" control group is crucial to demonstrate that this compound itself does not exert any independent physiological or cellular effects on the parameters being measured. By comparing the results of the "this compound alone" group to a vehicle control, researchers can confidently attribute the observed therapeutic outcomes in the combination treatment group (e.g., RapaLink-1 + this compound) to the brain-specific action of the primary inhibitor, rather than an off-target effect of this compound.
Q3: What are the key control groups to include in an experiment involving this compound?
A3: To ensure robust and well-controlled experiments, the following groups are recommended:
-
Vehicle Control: To control for the effects of the solvent used to deliver the compounds.
-
Primary Inhibitor Alone (e.g., RapaLink-1): To determine the systemic effects of the kinase inhibitor when not restricted by this compound.
-
This compound Alone: To confirm the absence of independent effects of this compound.
-
Combination Treatment (e.g., RapaLink-1 + this compound): The experimental group to assess brain-specific inhibition and mitigation of peripheral side effects.
Q4: What is the mechanism by which this compound prevents the action of inhibitors like RapaLink-1?
A4: RapaLink-1 and similar inhibitors require binding to FKBP12 to form an active complex that can then inhibit mTOR. This compound, by competitively binding to the same site on FKBP12 in peripheral tissues, prevents the formation of this active inhibitor-FKBP12 complex. Since this compound cannot cross the blood-brain barrier, the inhibitor is free to bind to FKBP12 and exert its effects within the brain.
Troubleshooting Guide
Issue 1: Unexpected effects are observed in the "this compound alone" control group.
-
Possible Cause: Potential contamination of the this compound compound or an unexpected off-target effect in the specific experimental model.
-
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the purity of the this compound compound through analytical methods such as HPLC-MS.
-
Review Literature: Check for any published reports of this compound having off-target effects in similar models.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound alone to see if the effect is dose-dependent.
-
Consider a Different Control: In some specific contexts, a structurally similar but inactive molecule could be considered as an additional negative control.
-
Issue 2: The combination of RapaLink-1 and this compound does not show brain-specific inhibition.
-
Possible Cause: Incorrect dosage, timing of administration, or issues with the blood-brain barrier integrity in the animal model.
-
Troubleshooting Steps:
-
Confirm Dosages: Review the literature for validated dosage regimens for your specific model. A common dosage in mice is 1 mg/kg for RapaLink-1 and 40 mg/kg for this compound.
-
Optimize Administration Timing: The timing of administration of this compound relative to the primary inhibitor might be critical. Co-administration is a common practice.
-
Assess Blood-Brain Barrier Integrity: In certain disease models (e.g., advanced brain tumors), the blood-brain barrier may be compromised, allowing this compound to enter the CNS. This can be assessed using imaging techniques or histological analysis.
-
Biochemical Confirmation: Directly measure the inhibition of mTOR signaling (e.g., phosphorylation of S6) in both brain and peripheral tissues (like the liver or skeletal muscle) via immunoblotting to confirm tissue-specific activity.
-
Experimental Protocols
In Vivo Mouse Model of Brain-Specific mTOR Inhibition
This protocol is a general guideline for assessing the brain-specific inhibition of mTOR using RapaLink-1 and this compound in mice.
1. Animal Model:
-
Use an appropriate mouse strain for your research question (e.g., C57BL/6 for general studies, or a specific disease model).
-
Acclimate animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1: Vehicle (e.g., DMSO and PBS)
-
Group 2: RapaLink-1 (1 mg/kg)
-
Group 3: this compound (40 mg/kg)
-
Group 4: RapaLink-1 (1 mg/kg) + this compound (40 mg/kg)
3. Drug Preparation and Administration:
-
Dissolve RapaLink-1 and this compound in a suitable vehicle like DMSO, and then dilute with PBS for injection.
-
Administer drugs via intraperitoneal (i.p.) injection. For the combination group, co-administer the two compounds.
4. Tissue Collection and Analysis:
-
At a predetermined time point after injection (e.g., 3-4 hours), euthanize the mice.
-
Rapidly dissect the brain and a peripheral organ (e.g., liver or skeletal muscle).
-
Prepare tissue lysates for immunoblot analysis.
-
Probe for key markers of mTORC1 signaling: phosphorylated-S6 (pS6), total S6, phosphorylated-4E-BP1 (p4E-BP1), and total 4E-BP1. Use a loading control like actin or GAPDH.
5. Expected Outcomes:
-
Vehicle and this compound Alone Groups: Should show baseline levels of mTORC1 signaling in both brain and peripheral tissues.
-
RapaLink-1 Alone Group: Should show significant inhibition of mTORC1 signaling (decreased pS6 and p4E-BP1) in both brain and peripheral tissues.
-
Combination Group: Should show significant inhibition of mTORC1 signaling in the brain, but restored (or near baseline) signaling in the peripheral tissue.
Quantitative Data Summary
The following table summarizes expected immunoblotting results from a well-controlled experiment, represented as a percentage of the vehicle control's phosphorylated protein levels.
| Treatment Group | Brain pS6 Levels (% of Vehicle) | Liver pS6 Levels (% of Vehicle) |
| Vehicle | 100% | 100% |
| RapaLink-1 (1 mg/kg) | ~20% | ~25% |
| This compound (40 mg/kg) | ~100% | ~100% |
| RapaLink-1 + this compound | ~20% | ~95% |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of brain-specific mTORC1 inhibition.
Experimental Workflow Diagram
Caption: Workflow for in vivo this compound control experiments.
Logical Relationship of Controls Diagram
Caption: Logical structure of experimental controls.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Brain-restricted mTOR inhibition with binary pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RapaBlock & FKBP12 Peripheral Competition
Welcome to the technical support center for RapaBlock. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the this compound system to achieve tissue-specific drug action. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure complete and effective peripheral competition for FKBP12 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound? A1: this compound is a high-affinity, cell-permeable ligand for the intracellular protein FKBP12.[1][2] Crucially, it is designed to be impermeable to the blood-brain barrier (BBB).[1][3] Its primary function is to occupy FKBP12 binding sites in peripheral tissues (outside the central nervous system). By doing so, it competitively prevents the binding and action of other FKBP12-dependent drugs, such as the mTOR inhibitor RapaLink-1, in the periphery.[4] This binary pharmacology strategy allows the co-administered, BBB-permeable drug (e.g., RapaLink-1) to exert its effects specifically in the brain, mitigating systemic, on-target-off-tissue toxicities.
Q2: How does this compound's binding affinity for FKBP12 compare to other ligands? A2: this compound binds to FKBP12 with a potent affinity, comparable to that of the well-known immunosuppressant FK506 (tacrolimus). Unlike FK506, however, this compound has been engineered to not inhibit calcineurin, thus avoiding immunosuppressive effects.
Q3: Does this compound have its own pharmacological activity? A3: No, this compound is designed to be a pharmacologically inert FKBP12 ligand. In cultured cells, it does not affect mTOR signaling on its own, even at concentrations up to 10 µM. Its role is to act as a "gatekeeper" in peripheral tissues, controlling the activity of a co-administered FKBP12-dependent drug.
Q4: What is the recommended stoichiometry or dose ratio for this compound relative to an FKBP12-dependent inhibitor? A4: The optimal ratio is dependent on the specific inhibitor and experimental model. However, studies have shown that this compound is highly effective at blocking rapamycin's effects, restoring downstream signaling (phospho-S6) to baseline levels at a 100:1 stoichiometry in cell culture. For in vivo mouse studies, a common starting point has been the co-administration of RapaLink-1 at 1 mg/kg with this compound at 40 mg/kg.
Visualizing the Mechanism and Workflow
.dot
Caption: Mechanism of this compound's binary pharmacology system.
Troubleshooting Guide
Q: I am still observing significant mTOR inhibition in my peripheral tissue samples (e.g., liver, muscle) after co-administration with this compound. What could be wrong?
A: This indicates incomplete peripheral competition. Here are several factors to investigate:
-
This compound Dose/Concentration: The dose of this compound may be insufficient to occupy all peripheral FKBP12 binding sites. The 40 mg/kg dose used in mice is near the solubility limit for its formulation. Consider increasing the dose if possible or optimizing the formulation.
-
Pharmacokinetics and Timing: The timing between the administration of this compound and the FKBP12-dependent inhibitor is critical. Ensure that this compound has had sufficient time to distribute to peripheral tissues and engage with FKBP12 before the primary drug reaches its peak concentration.
-
Drug Stability and Formulation: Verify the stability of your this compound compound. Improper storage or handling can lead to degradation. Ensure it is fully dissolved in a consistent and appropriate vehicle for each experiment.
-
Experimental Readout: Confirm that your downstream signaling readout (e.g., p-S6 by Western blot) is robust. High basal mTOR activity or variability in sample collection can obscure the protective effect of this compound. Always include vehicle-only, this compound-only, and inhibitor-only control groups.
Q: My in vitro competition assay is not showing a clear dose-dependent rescue by this compound. What should I check?
A: Incomplete competition in a cell-based assay can often be resolved by optimizing the protocol:
-
Stoichiometry: A key finding is that a high stoichiometric ratio of this compound to the FKBP12-dependent inhibitor is needed for effective competition. If you are using a 1:1 or 10:1 ratio, try increasing it to 100:1 or higher.
-
Cell Line Choice: Different cell lines can have varying levels of FKBP12 expression and sensitivity to mTOR inhibitors. Ensure your chosen cell line expresses sufficient FKBP12. You can confirm this with a knockdown experiment; CRISPRi-mediated knockdown of FKBP12 has been shown to drastically impede the cellular activity of RapaLink-1.
-
Incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient period to allow it to enter the cells and bind to FKBP12 before adding the competing drug.
-
Compound Concentrations: Verify the concentrations of all compounds used. Serial dilution errors are a common source of variability. Run a full dose-response curve for the inhibitor alone to establish its IC50 in your specific assay, then test this compound's ability to shift that curve.
Q: How can I definitively confirm that this compound is not crossing the blood-brain barrier in my animal model?
A: While this compound is designed to be BBB-impermeable, direct verification in your model is a rigorous step. The most direct method is to perform pharmacokinetic analysis. After administering this compound to the animal, collect both brain and peripheral tissue (e.g., liver or plasma) at various time points. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound in each tissue type. A successful experiment will show significant this compound concentration in the peripheral samples but negligible or undetectable levels in the brain homogenate.
Quantitative Data Summary
Table 1: Ligand Binding Affinities for FKBP12
| Compound | Inhibition Constant (Kᵢ) | Notes | Reference |
|---|---|---|---|
| This compound | 3.1 nM | Potent, non-immunosuppressive ligand. |
| FK506 | 1.7 nM | Potent, immunosuppressive ligand. | |
Table 2: Recommended Starting Doses for In Vivo Mouse Studies
| Compound | Dose | Route | Notes | Reference |
|---|---|---|---|---|
| RapaLink-1 | 1 mg/kg | Intraperitoneal (i.p.) | Potent, BBB-permeable mTOR inhibitor. |
| This compound | 40 mg/kg | Intraperitoneal (i.p.) | BBB-impermeable competitor. Dose is near solubility limits. | |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Peripheral Competition by Western Blot
This protocol details the steps to verify that this compound protects peripheral mTORC1 signaling from an FKBP12-dependent inhibitor like RapaLink-1.
-
Animal Dosing:
-
Acclimate animals (e.g., BALB/c mice) to handling.
-
Prepare fresh drug formulations in an appropriate vehicle (e.g., DMSO/PEG/saline).
-
Divide animals into at least four groups (n=5-7 per group):
-
Group 1: Vehicle only
-
Group 2: this compound only (e.g., 40 mg/kg)
-
Group 3: RapaLink-1 only (e.g., 1 mg/kg)
-
Group 4: RapaLink-1 (1 mg/kg) + this compound (40 mg/kg)
-
-
Administer drugs via intraperitoneal injection. For the combination group, administer both compounds concurrently or pre-dose with this compound.
-
-
Tissue Collection:
-
At a predetermined time point post-injection (e.g., 3-4 hours), euthanize the animals.
-
Rapidly dissect peripheral tissues of interest (e.g., liver, skeletal muscle) and a CNS tissue (whole brain) for comparison.
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until processing.
-
-
Protein Extraction and Quantification:
-
Homogenize frozen tissues in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein samples to equal concentrations with lysis buffer and SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-S6 Ribosomal Protein (Ser240/244) - as a marker of mTORC1 activity.
-
Total S6 Ribosomal Protein.
-
A loading control (e.g., GAPDH or β-actin).
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-S6 signal to the total S6 signal and/or the loading control.
-
Compare the normalized p-S6 levels across the four treatment groups. Successful peripheral competition is indicated by significantly lower p-S6 levels in the peripheral tissues of the RapaLink-1 group compared to the Vehicle and RapaLink-1 + this compound groups.
-
.dot
Caption: Experimental workflow for in vivo peripheral competition assay.
Protocol 2: FKBP12 Competitive Binding Assay (Fluorescence Polarization)
This protocol is based on descriptions of competitive binding assays used to determine the affinity of this compound for FKBP12.
-
Reagents and Materials:
-
Recombinant human FKBP12 protein.
-
A fluorescently-labeled FKBP12 ligand (tracer), such as fluorescein-labeled rapamycin.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
This compound and other unlabeled competitor compounds (e.g., FK506).
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Prepare a serial dilution of the unlabeled competitor compounds (this compound, FK506) in assay buffer.
-
In the wells of the 384-well plate, add:
-
A fixed concentration of recombinant FKBP12.
-
A fixed concentration of the fluorescent tracer.
-
The serially diluted unlabeled competitor compounds.
-
-
Include control wells:
-
"Blank" wells with only assay buffer.
-
"Minimum polarization" wells with only the fluorescent tracer.
-
"Maximum polarization" wells with the fluorescent tracer and FKBP12 (no competitor).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization (mP) of each well using the plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Subtract the blank reading from all other wells.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
From the curve, determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer from FKBP12.
-
If the Kd of the tracer is known, the inhibition constant (Kᵢ) of the competitor can be calculated using the Cheng-Prusoff equation. This allows for a direct comparison of the binding affinities of different compounds.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Combination strategy enables brain-specific kinase inhibition | BioWorld [bioworld.com]
- 4. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting RapaBlock dosage for different animal models.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting RapaBlock dosage for different animal models. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, non-immunosuppressive, and brain-impermeable ligand for the FK506-binding protein 12 (FKBP12). It is designed to be used in combination with a brain-permeable mTOR inhibitor that requires FKBP12 for its activity, such as RapaLink-1. This compound works by binding to FKBP12 in peripheral tissues, thereby preventing the mTOR inhibitor from binding and exerting its effects outside of the central nervous system. This dual-drug strategy allows for brain-specific mTOR inhibition, minimizing systemic side effects.[1][2][3]
Q2: In which animal model has this compound dosage been established?
A2: The dosage for this compound has been most thoroughly established in mouse models.[1][4]
Q3: What is the recommended dosage of this compound and RapaLink-1 in mice?
A3: In mice, the recommended dosage is 40 mg/kg for this compound and 1 mg/kg for RapaLink-1 , administered via intraperitoneal (IP) injection. The 40 mg/kg dose for this compound is noted to be close to its solubility limit in the described formulation.
Q4: How should I approach dosing this compound in other animal models like rats?
A4: Currently, there are no published studies detailing the use of this compound in rats or other non-murine models. However, a study using RapaLink-1 in rats utilized a dosage of 2 mg/kg, which is double the effective dose in mice. This suggests that a simple weight-based dose escalation may be a reasonable starting point for RapaLink-1.
For this compound, a similar dose escalation strategy could be considered as a starting point for a dose-finding study in rats. It is crucial to perform a pilot study to determine the optimal dose of this compound that effectively blocks peripheral mTOR inhibition by RapaLink-1 without causing toxicity. Pharmacokinetic and pharmacodynamic (PK/PD) studies are highly recommended to establish the appropriate dosage in a new animal model.
Q5: Are there general principles for scaling drug doses between animal species?
A5: Yes, allometric scaling is a common method used to predict drug dosages across different species based on body weight and metabolic rate. This approach uses mathematical models to extrapolate pharmacokinetic parameters. However, the accuracy of these predictions can be variable. Therefore, it is essential to use allometric scaling as a tool to estimate a starting dose, which should then be validated through in-vivo studies in the target species.
Q6: What are the expected outcomes of using the this compound and RapaLink-1 dual-drug system?
A6: The co-administration of this compound and RapaLink-1 is designed to achieve selective inhibition of the mTOR pathway in the brain while protecting peripheral tissues from the effects of the mTOR inhibitor. This should result in the desired central nervous system effects of mTOR inhibition, such as those studied in models of glioblastoma and alcohol use disorder, without the common systemic side effects like weight loss or glucose intolerance.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Systemic side effects (e.g., weight loss, glucose intolerance) are still observed with RapaLink-1 and this compound co-administration. | Insufficient dosage of this compound to fully inhibit peripheral mTORC1. | Increase the dose of this compound in a stepwise manner in a pilot study. Confirm peripheral mTORC1 inhibition by analyzing phosphorylation of downstream targets like S6 in peripheral tissues (e.g., liver, skeletal muscle). |
| Poor bioavailability or rapid clearance of this compound in the specific animal model. | Conduct pharmacokinetic (PK) studies to determine the half-life and distribution of this compound in your model. Adjust the dosing frequency or administration route if necessary. | |
| Lack of desired therapeutic effect in the central nervous system. | Insufficient dosage of RapaLink-1 to achieve therapeutic concentrations in the brain. | Increase the dosage of RapaLink-1. A study in rats used a 2 mg/kg dose, double the standard mouse dose. Confirm central mTOR inhibition via Western blot analysis of brain tissue for phosphorylated S6 or other mTORC1 targets. |
| RapaLink-1 is not effectively crossing the blood-brain barrier in your model. | While RapaLink-1 is designed to be brain-permeable, its efficacy can vary. Confirm its presence in the brain through appropriate analytical methods if possible. | |
| Inconsistent or variable results between animals. | Improper drug formulation or administration. | Ensure this compound and RapaLink-1 are fully dissolved and administered consistently. The 40 mg/kg dose of this compound in mice is near its solubility limit, so proper preparation is critical. |
| Biological variability within the animal cohort. | Use a sufficient number of animals per group to account for biological variation. Ensure animals are age-matched and housed under identical conditions. | |
| Precipitation of this compound during preparation or administration. | This compound has limited solubility. | Adhere strictly to the recommended solvent and formulation protocols. Prepare fresh solutions for each experiment. Consider gentle warming or sonication to aid dissolution, but be cautious of compound degradation. |
Quantitative Data Summary
The following tables summarize the established dosages for this compound and RapaLink-1 in mice and a related compound in rats.
Table 1: this compound and RapaLink-1 Dosage in Mice
| Compound | Dosage | Administration Route | Animal Model | Reference |
| This compound | 40 mg/kg | Intraperitoneal (IP) | Mice | |
| RapaLink-1 | 1 mg/kg | Intraperitoneal (IP) | Mice | |
| RapaLink-1 & this compound | 1 mg/kg & 60 mg/kg | Intraperitoneal (IP) | Mice (GBM43 xenograft) | |
| RapaLink-1 | 1.2 mg/kg | Intraperitoneal (IP) | Mice (GBM43 xenograft) |
Table 2: RapaLink-1 Dosage in Rats
| Compound | Dosage | Administration Route | Animal Model | Reference |
| RapaLink-1 | 2 mg/kg | Intraperitoneal (IP) | Rats |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound and RapaLink-1 in Mice
Materials:
-
This compound
-
RapaLink-1
-
Vehicle solution (e.g., 5% DMSO, 5% TWEEN 80, 5% PEG 350 in distilled water)
-
Sterile syringes and needles
Procedure:
-
Preparation of Dosing Solutions:
-
Calculate the required amount of this compound and RapaLink-1 based on the body weight of the animals and the desired dosage (40 mg/kg for this compound, 1 mg/kg for RapaLink-1).
-
On the day of the experiment, prepare fresh dosing solutions.
-
For co-administration, this compound and RapaLink-1 can be prepared in the same solution.
-
Dissolve the compounds in the vehicle solution. Gentle vortexing may be required. Ensure the compounds are fully dissolved before administration.
-
-
Administration:
-
Accurately weigh each animal before injection.
-
Administer the prepared solution via intraperitoneal (IP) injection.
-
The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
Protocol 2: Assessment of Peripheral mTORC1 Inhibition
Objective: To verify that this compound is effectively preventing RapaLink-1 from inhibiting mTORC1 in peripheral tissues.
Procedure:
-
Animal Treatment:
-
Divide animals into three groups: Vehicle control, RapaLink-1 alone (1 mg/kg), and RapaLink-1 (1 mg/kg) + this compound (40 mg/kg).
-
Administer the treatments as described in Protocol 1.
-
-
Tissue Collection:
-
At a predetermined time point post-injection (e.g., 3 hours), euthanize the animals.
-
Rapidly dissect peripheral tissues of interest, such as the liver or skeletal muscle.
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting to assess the phosphorylation status of mTORC1 downstream targets, such as phosphorylated S6 (pS6) and total S6.
-
A successful blockade of peripheral mTORC1 by this compound will be indicated by levels of pS6 in the co-treated group that are similar to the vehicle control group and significantly higher than in the RapaLink-1 alone group.
-
Visualizations
Caption: mTOR Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential for RapaBlock to alter the metabolism of RapaLink-1.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for RapaBlock to alter the metabolism of RapaLink-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound alters the effect of RapaLink-1?
A1: The primary mechanism is pharmacodynamic, not metabolic. This compound is a brain-impermeable ligand of the FKBP12 protein. RapaLink-1, a brain-permeable mTOR inhibitor, requires binding to FKBP12 to exert its inhibitory effect on mTOR. When co-administered, this compound competes with RapaLink-1 for FKBP12 binding in peripheral tissues. Due to its inability to cross the blood-brain barrier, this compound effectively "protects" peripheral tissues from the effects of RapaLink-1, restricting its mTOR inhibitory activity to the central nervous system.[1][2][3]
Q2: Does this compound directly alter the metabolism of RapaLink-1?
A2: Currently, there is no direct evidence to suggest that this compound alters the metabolism of RapaLink-1 by inhibiting or inducing drug-metabolizing enzymes. The intended and observed interaction is at the level of target protein binding (FKBP12).[1][2]
Q3: What is the known metabolic pathway for RapaLink-1?
A3: RapaLink-1 is a bivalent molecule composed of a rapamycin moiety and a second-generation mTOR kinase inhibitor. Rapamycin is known to be metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Therefore, it is highly probable that RapaLink-1 is also a substrate for CYP3A4.
Q4: Could there be an indirect metabolic interaction between this compound and RapaLink-1?
A4: Yes, a potential for an indirect metabolic drug-drug interaction exists. This compound is a derivative of tacrolimus (FK506), which is also a known substrate of CYP3A4. If both this compound and RapaLink-1 are present in high concentrations in the liver, they could theoretically compete for the same metabolic enzyme (CYP3A4). This competition could potentially lead to decreased metabolism and increased plasma concentrations of either or both compounds. However, the primary literature focuses on the pharmacodynamic interaction at the FKBP12 level.
Q5: We are observing unexpected pharmacokinetic (PK) results in our animal studies with this compound and RapaLink-1 co-administration. What could be the cause?
A5: Please refer to the Troubleshooting Guide below for potential explanations and experimental steps to investigate unexpected PK results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected plasma concentrations of RapaLink-1 in the presence of this compound. | 1. Competition for CYP3A4 metabolism: As both compounds are likely CYP3A4 substrates, competitive inhibition at the enzyme level could be slowing the metabolism of RapaLink-1. 2. Saturation of metabolic pathways: High doses of either compound could saturate the metabolic capacity of CYP3A4. | 1. In vitro metabolism study: Perform a CYP3A4 inhibition assay with human or relevant animal liver microsomes to determine if this compound inhibits the metabolism of RapaLink-1. 2. Dose-response PK study: Conduct a pharmacokinetic study with varying doses of this compound while keeping the RapaLink-1 dose constant to assess for a dose-dependent effect on RapaLink-1 clearance. |
| Inconsistent or variable RapaLink-1 PK profiles across subjects. | 1. Genetic polymorphism in CYP3A4: Individual differences in CYP3A4 activity can lead to variability in drug metabolism. 2. Differences in liver function: Underlying liver health of the animal models can impact metabolic rates. | 1. Genotyping: If feasible, genotype the animals for common polymorphisms in the Cyp3a gene family. 2. Liver function tests: Assess baseline liver function in the animal cohort. |
| Lower than expected RapaLink-1 concentrations in the brain with this compound co-administration. | 1. This compound partially crossing the blood-brain barrier: While designed to be brain-impermeable, a small amount of this compound might cross the BBB and compete with RapaLink-1 for FKBP12 binding in the brain. 2. Altered transporter activity: this compound could potentially interact with drug transporters at the blood-brain barrier, affecting the influx or efflux of RapaLink-1. | 1. Brain tissue concentration analysis: Measure the concentration of this compound in the brain tissue of treated animals. 2. In vitro transporter assays: Use cell-based assays to investigate if this compound is a substrate or inhibitor of relevant BBB transporters (e.g., P-glycoprotein). |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay to Assess Metabolic Interaction
Objective: To determine if this compound alters the metabolic stability of RapaLink-1 in liver microsomes.
Materials:
-
RapaLink-1
-
This compound
-
Pooled human or species-specific liver microsomes (e.g., mouse, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for quenching
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of RapaLink-1 and this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate RapaLink-1 (at a fixed concentration, e.g., 1 µM) with liver microsomes and phosphate buffer at 37°C for 5 minutes. Include wells with RapaLink-1 alone and wells with RapaLink-1 plus varying concentrations of this compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of RapaLink-1 using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of RapaLink-1 in the absence and presence of this compound. A significant increase in the half-life or decrease in clearance of RataLink-1 in the presence of this compound would suggest a metabolic interaction.
Visualizations
Signaling Pathway and Drug Interaction
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination strategy enables brain-specific kinase inhibition | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Brain-Specific mTOR Inhibition: The RapaBlock-RapaLink-1 System and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in a variety of neurological disorders, including glioblastoma, tuberous sclerosis complex, and certain neurodegenerative diseases. However, systemic inhibition of mTOR often leads to significant side effects, such as immunosuppression and metabolic disturbances, limiting its therapeutic potential. This has driven the development of strategies to specifically inhibit mTOR in the brain. This guide provides a detailed comparison of the novel RapaBlock-RapaLink-1 binary system with other methods for achieving brain-specific mTOR inhibition, supported by experimental data and detailed protocols.
The this compound-RapaLink-1 Binary System: A Novel Approach to Brain-Specific Inhibition
The this compound-RapaLink-1 system is a chemically-induced proximity strategy designed to restrict mTOR inhibition to the central nervous system (CNS).[1][2][3][4][5] This innovative approach utilizes two components:
-
RapaLink-1: A brain-permeable, third-generation mTOR inhibitor. It is a bivalent molecule created by linking a rapamycin analog to a second-generation mTOR kinase inhibitor (TORKi), MLN0128. RapaLink-1's activity is dependent on its binding to the intracellular protein FKBP12.
-
This compound: A brain-impermeable ligand of FKBP12. When co-administered with RapaLink-1, this compound competes for FKBP12 binding in peripheral tissues, preventing RapaLink-1 from inhibiting mTOR systemically.
This binary approach effectively creates a "pharmacological shield" in the periphery, allowing RapaLink-1 to exert its mTOR inhibitory effects primarily within the brain.
Quantitative Comparison of Brain-Specific mTOR Inhibitors
Direct comparative studies of different brain-specific mTOR inhibition strategies in the same experimental models are limited. The following tables summarize available quantitative data for the this compound-RapaLink-1 system and other brain-penetrant mTOR inhibitors.
| Parameter | This compound | RapaLink-1 | Reference |
| Mechanism of Action | Brain-impermeable FKBP12 ligand | Brain-permeable, FKBP12-dependent mTORC1/2 inhibitor | |
| Binding Affinity (Ki) | 3.1 nM (to FKBP12) | Not explicitly stated, but dependent on FKBP12 for cellular activity | |
| In vivo Dosage (mice) | 40 mg/kg (i.p.) | 1 mg/kg (i.p.) |
| Inhibitor | Mechanism of Action | Brain-to-Plasma Ratio | In vivo Efficacy Model | Reference |
| RapaLink-1 (+ this compound) | Brain-specific mTORC1/2 inhibition | Not explicitly quantified, but brain mTOR inhibition is maintained while peripheral is blocked | Orthotopic U87MG glioblastoma xenografts | |
| PQR620 | Brain-permeable mTORC1/2 inhibitor | ~1.6 | Mouse model of chronic epilepsy | |
| PQR530 | Brain-permeable dual pan-PI3K/mTOR inhibitor | Not explicitly quantified, but brain-penetrant | Mouse model of chronic epilepsy | |
| Everolimus | Allosteric mTORC1 inhibitor | 0.016 (poor penetration) | Mouse model of chronic epilepsy | |
| Temsirolimus | mTOR inhibitor | Limited brain penetration | Recurrent glioblastoma (clinical trials) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of the this compound-RapaLink-1 system.
In Vivo Brain-Specific mTOR Inhibition in Mice
Objective: To assess the ability of this compound to prevent RapaLink-1-mediated mTOR inhibition in peripheral tissues while preserving it in the brain.
Animal Model: Healthy BALB/c nude mice.
Treatment Protocol:
-
Administer a single intraperitoneal (i.p.) injection of one of the following:
-
Vehicle control
-
RapaLink-1 (1 mg/kg)
-
This compound (40 mg/kg)
-
A combination of RapaLink-1 (1 mg/kg) and this compound (40 mg/kg)
-
-
After 4 or 24 hours, stimulate mTOR activity with an i.p. injection of insulin (250 mU).
-
Fifteen minutes after insulin stimulation, euthanize the mice and dissect brain and skeletal muscle tissues.
Analysis:
-
Prepare tissue lysates and perform Western blot analysis to assess the phosphorylation status of mTORC1 downstream targets, such as S6 ribosomal protein (p-S6) and 4E-binding protein 1 (p-4EBP1).
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of brain-specific mTOR inhibition on glioblastoma tumor growth.
Cell Line: U87MG human glioblastoma cells engineered to express luciferase (U87-MG-luc).
Animal Model: Female BALB/c nude mice (4–6 weeks old).
Procedure:
-
Intracranial Implantation: Anesthetize mice and stereotactically inject U87-MG-luc cells into the brain.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI) at regular intervals (e.g., every 3-5 days). This involves i.p. injection of D-luciferin followed by imaging with a system like the IVIS Spectrum.
-
Treatment: Once tumors are established, randomize mice into treatment groups and administer treatments as described in the in vivo inhibition protocol, typically every 5 days.
-
Endpoint Analysis: Monitor tumor burden via BLI and overall survival. At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry.
Fluorescence Polarization Assay for FKBP12 Binding
Objective: To determine the binding affinity of compounds like this compound to FKBP12.
Principle: This assay measures the change in polarization of fluorescently labeled FKBP12 ligand upon binding to the larger FKBP12 protein. Unlabeled ligands will compete for binding, causing a decrease in fluorescence polarization.
Protocol Outline:
-
Reagents:
-
Recombinant human FKBP12 protein.
-
A fluorescently labeled FKBP12 ligand (e.g., fluoresceinated rapamycin or a similar tracer).
-
Assay buffer.
-
Test compounds (e.g., this compound).
-
-
Procedure:
-
In a microplate, combine the fluorescent tracer and FKBP12 protein.
-
Add varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Mandatory Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and points of inhibition by the this compound-RapaLink-1 system.
Experimental Workflow
Caption: Workflow for evaluating the in vivo efficacy and brain specificity of mTOR inhibitors.
Logical Relationship
Caption: Mechanism of brain-specific mTOR inhibition by the this compound-RapaLink-1 binary system.
Discussion and Future Directions
The this compound-RapaLink-1 system represents a significant advancement in targeting CNS-specific pathologies by minimizing on-target, off-tissue toxicities. The provided data demonstrates its efficacy in preclinical models of glioblastoma. However, further research is needed for a comprehensive comparison with other brain-penetrant mTOR inhibitors like PQR620 and PQR530. Head-to-head studies in the same in vivo models would be invaluable for determining the relative efficacy and safety profiles of these different approaches.
Moreover, while the binary system is a powerful tool, the clinical translation will require careful consideration of the pharmacokinetics and pharmacodynamics of both components to ensure optimal brain exposure of RapaLink-1 and effective peripheral blockade by this compound. The principles of this binary pharmacology could also be extended to other kinase targets where brain-specific inhibition is desirable.
This guide provides a foundational understanding of the current landscape of brain-specific mTOR inhibition, with a focus on the this compound-RapaLink-1 system. The detailed protocols and comparative data are intended to aid researchers in designing and interpreting experiments in this promising field of neuropharmacology.
References
- 1. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of temsirolimus and perifosine for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animals and in vivo tumor xenograft assay [bio-protocol.org]
- 4. Fluorescent probes to characterise FK506-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
RapaBlock: A Comparative Guide to Specificity for Peripheral FKBP12
This guide provides a detailed comparison of RapaBlock's performance and specificity as a peripheral FKBP12 ligand. It is intended for researchers, scientists, and drug development professionals interested in achieving tissue-specific pharmacology, particularly for central nervous system (CNS) targets. The following sections include comparative binding data, detailed experimental protocols for validation, and visualizations of the underlying mechanisms and workflows.
Introduction to this compound and Binary Pharmacology
On-target, off-tissue toxicity is a significant challenge in drug development, often limiting the therapeutic window of potent molecular agents. This is particularly true for inhibitors of ubiquitous signaling proteins like the mechanistic target of rapamycin (mTOR). Systemic inhibition of mTOR can lead to a range of adverse effects, including immune suppression and metabolic dysregulation.[1]
This compound is a novel, high-affinity FKBP12 ligand designed to overcome this obstacle. It is engineered to be cell-permeable but impermeable to the blood-brain barrier (BBB).[2][3] This unique property allows it to function as a peripheral-specific blocker. When co-administered with a brain-permeable, FKBP12-dependent inhibitor (such as RapaLink-1), this compound selectively sequesters peripheral FKBP12. This action prevents the brain-penetrant drug from engaging its target in peripheral tissues, thereby confining its therapeutic activity to the CNS and mitigating systemic side effects.[1][4] This strategy is referred to as binary pharmacology.
Mechanism of Action: Enabling Brain-Specific Inhibition
The core principle of the this compound system is the differential distribution of two compounds: a brain-penetrant FKBP12-dependent inhibitor and the brain-impermeant this compound.
-
Systemic Administration : Both this compound and an FKBP12-dependent inhibitor (e.g., RapaLink-1) are administered systemically.
-
Peripheral Blockade : In peripheral tissues (e.g., liver, muscle), this compound, due to its high concentration and affinity, competitively binds to intracellular FKBP12. This prevents the FKBP12-dependent inhibitor from forming its active complex, thus protecting peripheral cells from its effects.
-
CNS Activity : this compound cannot cross the blood-brain barrier. The brain-permeable inhibitor, however, freely enters the CNS, binds to the available FKBP12, and engages its target (e.g., mTOR), exerting its therapeutic effect exclusively in the brain.
This mechanism effectively uncouples the desired central activity from the undesired peripheral effects.
Data Presentation: Specificity and Performance
This compound was designed based on the chemical scaffold of FK506 (tacrolimus), a known high-affinity FKBP12 ligand. However, a key modification to the C21 allyl group, which is responsible for binding to calcineurin, eliminates the immunosuppressive activity associated with FK506.
Table 1: Comparative Binding Affinity for FKBP12
This table compares the binding affinity of this compound to other well-known FKBP12 ligands. The data demonstrates that this compound binds to FKBP12 with an affinity comparable to that of the potent natural product FK506.
| Compound | Inhibition Constant (Ki) for FKBP12 | Brain Permeable? | Immunosuppressive? |
| This compound | 3.1 nM | No | No |
| FK506 (Tacrolimus) | 1.7 nM | Yes | Yes |
| Rapamycin (Sirolimus) | ~0.2 nM (KD) | Yes | Yes |
Table 2: In Vivo Validation of Peripheral mTOR Blockade
The following data summarizes the results from in vivo studies in mice, demonstrating this compound's ability to protect peripheral mTOR signaling from inhibition by RapaLink-1, without affecting RapaLink-1's action in the brain.
| Treatment Group | mTORC1 Activity (p-S6 Levels) in Skeletal Muscle | mTORC1 Activity (p-S6 Levels) in Brain | Systemic Side Effects (e.g., weight loss) |
| Vehicle | Normal | Normal | None |
| RapaLink-1 (1 mg/kg) | Inhibited | Inhibited | Observed |
| RapaLink-1 + this compound (40 mg/kg) | Normal (Protected) | Inhibited | Mitigated |
Experimental Protocols
The validation of this compound's specificity and efficacy relies on a series of well-defined biochemical and in vivo assays.
FKBP12 Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for FKBP12 and compare it to other ligands.
-
Assay Type: Competition Fluorescence Polarization Assay.
-
Principle: This assay measures the displacement of a fluorescently-labeled FKBP12 ligand (tracer) by an unlabeled competitor (e.g., this compound). Binding of the large FKBP12 protein to the small fluorescent tracer slows its rotation, increasing the polarization of emitted light. An unlabeled competitor displaces the tracer, which then tumbles more freely, decreasing the polarization.
-
Protocol Outline:
-
A fluorescent tracer (e.g., fluorescein-labeled rapamycin or SLF) is incubated with purified recombinant human FKBP12 protein.
-
Increasing concentrations of the unlabeled competitor compound (this compound, FK506, etc.) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The resulting data is plotted as fluorescence polarization versus competitor concentration, and the IC50 value is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Calcineurin Activity (Immunosuppression) Assay
Objective: To confirm that this compound, unlike FK506, does not inhibit calcineurin and is therefore not immunosuppressive.
-
Assay Type: NFAT-Luciferase Reporter Assay in Jurkat T-cells.
-
Principle: Calcineurin is a phosphatase that dephosphorylates the transcription factor NFAT, allowing it to enter the nucleus and activate gene expression (e.g., for IL-2). Inhibition of calcineurin prevents NFAT activation. This assay uses a Jurkat cell line engineered to express luciferase under the control of an NFAT-responsive promoter.
-
Protocol Outline:
-
Jurkat-NFAT-Luciferase cells are seeded in microplates.
-
Cells are pre-treated with various concentrations of the test compound (this compound or FK506).
-
NFAT signaling is stimulated using phorbol myristate acetate (PMA) and ionomycin.
-
After a suitable incubation period, cells are lysed, and a luciferase substrate is added.
-
Luminescence, which is proportional to NFAT activity, is measured. A decrease in luminescence indicates calcineurin inhibition. This compound shows no significant inhibition, while FK506 potently suppresses the signal.
-
In Vivo Peripheral Target Engagement Study
Objective: To demonstrate that this compound prevents the inhibition of a peripheral target (mTORC1) by a co-administered FKBP12-dependent inhibitor.
-
Animal Model: BALB/cnu/nu mice.
-
Protocol Outline:
-
Mice are randomized into treatment groups: (1) Vehicle, (2) RapaLink-1 alone, (3) RapaLink-1 and this compound combination.
-
Compounds are administered via intraperitoneal (IP) injection at specified doses (e.g., RapaLink-1 at 1 mg/kg, this compound at 40 mg/kg).
-
After a set time (e.g., 4 or 24 hours) to allow for drug distribution, mTOR activity is stimulated with an insulin injection.
-
Shortly after stimulation, mice are euthanized, and tissues (brain, skeletal muscle, liver) are rapidly dissected and flash-frozen.
-
Tissues are homogenized and lysed to extract proteins.
-
Protein lysates are analyzed by immunoblot (Western blot) using antibodies specific for phosphorylated S6 ribosomal protein (p-S6), a downstream marker of mTORC1 activity.
-
The levels of p-S6 are compared across treatment groups and tissues to determine the degree of mTORC1 inhibition.
-
Conclusion
The experimental data robustly validates this compound as a highly specific and potent ligand for peripheral FKBP12. It binds to FKBP12 with an affinity comparable to established ligands like FK506 but is critically devoid of off-target immunosuppressive activity. When used in combination with a brain-permeable, FKBP12-dependent drug, this compound effectively confines the drug's activity to the central nervous system. This binary pharmacology approach is a powerful strategy to mitigate on-target, off-tissue toxicities, potentially widening the therapeutic window for a new class of CNS-targeted therapies.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Combination strategy enables brain-specific kinase inhibition | BioWorld [bioworld.com]
A Comparative Guide to mTOR Inhibition: RapaBlock in Combination with RapaLink-1
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is implicated in a multitude of diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3] This guide provides an objective comparison of a novel third-generation mTOR inhibition strategy, RapaBlock in combination with RapaLink-1, against previous generations of mTOR inhibitors, supported by experimental data and detailed methodologies.
The Evolution of mTOR Inhibitors: A Generational Overview
The landscape of mTOR inhibitors has evolved significantly, with each generation aiming to improve upon the efficacy and specificity of its predecessors.
-
First-Generation mTOR Inhibitors (Rapalogs): This class, which includes rapamycin (sirolimus) and its analogs (everolimus, temsirolimus), allosterically inhibits mTORC1 by binding to FKBP12.[1][2] While effective in certain cancers, their therapeutic potential is often limited by incomplete mTORC1 inhibition and a feedback activation of Akt signaling.
-
Second-Generation mTOR Inhibitors (TORKi): These ATP-competitive inhibitors target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2 complexes. This dual inhibition overcomes some limitations of rapalogs by blocking the Akt feedback loop. However, their use can be associated with off-target effects and toxicities.
-
Third-Generation mTOR Inhibitors (RapaLinks): RapaLink-1 represents a novel class of bivalent mTOR inhibitors. It is ingeniously designed by chemically linking a rapamycin analog to a second-generation mTOR kinase inhibitor, MLN0128. This unique structure allows RapaLink-1 to bind to two distinct sites on the mTOR complex simultaneously: the FKBP12-rapamycin-binding (FRB) domain and the ATP-binding catalytic site. This bivalent binding leads to more potent and durable inhibition of mTORC1. RapaLink-1 has also been shown to be effective against cancer-derived activating mutants of mTOR and can cross the blood-brain barrier.
The this compound/RapaLink-1 System: A Strategy for Tissue-Specific Inhibition
A significant challenge in cancer therapy is minimizing on-target, off-tissue side effects. The combination of this compound and RapaLink-1 offers an innovative solution to this problem, particularly for neurological applications.
-
RapaLink-1: A potent, brain-permeable, third-generation mTOR inhibitor.
-
This compound: A brain-impermeable ligand that binds to FKBP12 with high affinity.
When co-administered, this compound competitively binds to FKBP12 in peripheral tissues, preventing RapaLink-1 from engaging with mTOR outside the central nervous system. Because this compound cannot cross the blood-brain barrier, RapaLink-1 retains its potent mTOR inhibitory activity within the brain. This binary approach enables brain-specific mTOR inhibition, mitigating systemic side effects.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and performance of different generations of mTOR inhibitors.
| Inhibitor Class | Examples | Mechanism of Action | Target(s) | Key Advantages | Key Limitations |
| First-Generation | Rapamycin, Everolimus, Temsirolimus | Allosteric inhibition via FKBP12 binding | mTORC1 | Well-established clinical use | Incomplete mTORC1 inhibition, Akt feedback activation |
| Second-Generation | Torin1, PP242, MLN0128 (Vistusertib) | ATP-competitive kinase inhibition | mTORC1 & mTORC2 | Overcomes Akt feedback loop | Potential for off-target effects and toxicity |
| Third-Generation | RapaLink-1 | Bivalent: Allosteric and ATP-competitive | Primarily mTORC1 (highly potent) | High potency, durable inhibition, overcomes resistance, brain-permeable | Potential for systemic side effects when used alone |
| Binary System | RapaLink-1 + this compound | Brain-specific bivalent mTOR inhibition | Brain mTORC1 | Mitigates systemic toxicity, enables targeted CNS therapy | Requires co-administration of two compounds |
| Feature | Rapalogs (e.g., Rapamycin) | TORKi (e.g., MLN0128) | RapaLink-1 | RapaLink-1 + this compound |
| mTORC1 Inhibition | Partial | Complete | Complete and Durable | Brain-Specific and Complete |
| mTORC2 Inhibition | Minimal (chronic exposure may affect) | Yes | Dose-dependent, but highly selective for mTORC1 at low doses | Brain-Specific and Dose-Dependent |
| Overcoming Resistance | Susceptible to resistance mutations in FRB domain | Can be overcome by mutations in the kinase domain | Effective against known resistance mutations | Effective against known resistance mutations in the brain |
| Blood-Brain Barrier Penetration | Limited | Variable | Yes | RapaLink-1: Yes; this compound: No |
| Systemic Side Effects | Yes | Yes | Yes | Minimized |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate and compare mTOR inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of compounds on mTOR kinase activity.
Methodology:
-
Reagents: Recombinant active mTOR protein, substrate (e.g., recombinant 4E-BP1), ATP (radiolabeled or with a detection system), kinase assay buffer, and test compounds (RapaLink-1, MLN0128, rapamycin).
-
Procedure: a. In a microplate, combine the mTOR enzyme, substrate, and varying concentrations of the test inhibitor in the kinase assay buffer. b. For FKBP12-dependent inhibitors (rapamycin, RapaLink-1), pre-incubate the compound with recombinant FKBP12. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using methods such as phosphorimaging for radiolabeled ATP or specific antibodies in an ELISA-based format.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of mTOR inhibitors on cancer cell lines.
Methodology:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., U87MG glioblastoma, MCF-7 breast cancer).
-
Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the mTOR inhibitors for a specified duration (e.g., 72 hours). c. Assess cell viability/proliferation using a suitable method, such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Western Blot Analysis of mTOR Signaling
Objective: To evaluate the effect of inhibitors on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Methodology:
-
Cell Treatment and Lysis: a. Culture cells to approximately 80% confluency and treat with mTOR inhibitors at various concentrations and time points. b. Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a BCA or Bradford assay. b. Separate equal amounts of protein by SDS-PAGE.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt, Akt). d. Wash and incubate with a corresponding HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
mTOR Signaling Pathway and Inhibitor Targets
References
A Comparative Guide: RapaBlock Binary System vs. Nanoparticle-Based Delivery of mTOR Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the mammalian target of rapamycin (mTOR) have shown significant promise.[1][2] However, their systemic administration is often associated with dose-limiting toxicities and pharmacokinetic challenges.[2][3] To address these limitations, two distinct and innovative delivery strategies have emerged: the RapaBlock binary system for tissue-specific inhibition and nanoparticle-based systems for enhanced tumor targeting. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Mechanism of Action and Core Principles
This compound Binary System: Achieving Tissue-Specific Inhibition
The this compound binary system is a pharmacological strategy designed to restrict mTOR inhibition to a specific tissue, most notably the brain.[3] This approach utilizes two components:
-
RapaLink-1: A brain-permeable, potent, third-generation mTOR inhibitor that requires binding to the intracellular protein FKBP12 for its activity.
-
This compound: A brain-impermeable ligand of FKBP12.
When co-administered, RapaLink-1 can cross the blood-brain barrier to inhibit mTOR in the central nervous system (CNS). In peripheral tissues, however, the brain-impermeable this compound competes with RapaLink-1 for FKBP12 binding, thereby preventing mTOR inhibition and mitigating systemic side effects. This binary pharmacology allows for on-target efficacy in the desired tissue while minimizing on-target, off-tissue toxicity.
Figure 1: Mechanism of the this compound binary system.
Nanoparticle-Based Delivery: Enhancing Tumor Accumulation and Bioavailability
Nanoparticle-based delivery systems aim to improve the therapeutic index of mTOR inhibitors by altering their pharmacokinetic properties. These systems encapsulate mTOR inhibitors, such as rapamycin or its analogs (rapalogs), within various nanocarriers like liposomes, polymeric nanoparticles (e.g., PLGA), and solid lipid nanoparticles (SLNs). The primary goals of this approach are:
-
Improved Bioavailability: To overcome the poor solubility and bioavailability of many mTOR inhibitors.
-
Enhanced Permeability and Retention (EPR) Effect: To passively target solid tumors, where leaky vasculature and poor lymphatic drainage lead to nanoparticle accumulation.
-
Controlled Release: To provide sustained release of the drug at the tumor site, maintaining therapeutic concentrations over time.
-
Reduced Systemic Exposure: To minimize exposure of healthy tissues to the drug, thereby reducing side effects.
Figure 2: Nanoparticle-based delivery of mTOR inhibitors.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies for both the this compound system and various nanoparticle-based mTOR inhibitor delivery systems.
Table 1: this compound Binary System Performance
| Parameter | RapaLink-1 Alone | RapaLink-1 + this compound | Tissue | Study Model | Reference |
| mTORC1 Inhibition (p-S6 levels) | Potent Inhibition | No significant inhibition | Skeletal Muscle | Healthy BALB/cnu/nu mice | |
| mTORC1 Inhibition (p-S6 levels) | Potent Inhibition | Potent Inhibition | Brain | Healthy BALB/cnu/nu mice | |
| Tumor Growth | Significant Regression | Significant Regression | Brain (Orthotopic) | Glioblastoma (U87MG) Xenograft | |
| Body Weight Change | Significant Decrease | No significant change | - | Chronic treatment in mice | |
| Blood Glucose Levels | Significant Increase | No significant change | - | Chronic treatment in mice |
Table 2: Nanoparticle-Based mTOR Inhibitor Delivery Performance
| Nanoparticle System | mTOR Inhibitor | Key Finding | Study Model | Reference |
| Solid Lipid Nanoparticles (SLNs) | Rapamycin | Higher cell uptake and more sustained mTORC1 inhibition compared to free rapamycin. | SH-SY5Y neuroblastoma cells | |
| PLGA Nanoparticles | Rapamycin | Significantly reduced IC50 compared to free rapamycin. | T24 bladder cancer cells | |
| PEGylated AZD8055 Nanoblocker | AZD8055 | Significantly suppressed tumor outgrowth compared to free agent. | Subcutaneous and orthotopic liver tumor models | |
| Peptide Amphiphile Micelles (PAMs) | Rapamycin, Everolimus, RapaLink-1 | Enhanced anti-proliferative effect compared to free drugs. | Human cortical collecting duct cells |
Experimental Protocols
This compound Binary System: In Vivo Efficacy in Glioblastoma Xenograft Model
This protocol is based on studies evaluating the brain-specific mTOR inhibition of the this compound system.
-
Animal Model: Nude mice (e.g., BALB/cnu/nu) are intracranially implanted with human glioblastoma cells (e.g., U87MG) expressing luciferase.
-
Treatment Groups: Mice are randomized into groups receiving: (1) Vehicle, (2) this compound alone, (3) RapaLink-1 alone, and (4) a combination of RapaLink-1 and this compound.
-
Drug Administration: Drugs are administered intraperitoneally at specified doses (e.g., RapaLink-1 at 1 mg/kg, this compound at 40 mg/kg) and schedules (e.g., every 5 days).
-
Efficacy Assessment: Tumor growth is monitored via bioluminescence imaging. Mouse weight and overall health are also recorded.
-
Pharmacodynamic Assessment: At the end of the study, or at specific time points, brain and peripheral tissues (e.g., skeletal muscle, liver) are harvested.
-
Western Blot Analysis: Tissue lysates are analyzed by immunoblotting for phosphorylated levels of mTORC1 downstream targets, such as p-S6 and p-4EBP1, to assess the degree of mTOR inhibition.
Figure 3: this compound system experimental workflow.
Nanoparticle-Based Delivery: In Vitro and In Vivo Evaluation
This is a generalized protocol based on common methodologies for assessing nanoparticle-based drug delivery systems.
-
Nanoparticle Formulation: The mTOR inhibitor is encapsulated within the chosen nanoparticle (e.g., PLGA) using methods like emulsion-solvent evaporation.
-
Characterization: Nanoparticles are characterized for size, surface charge, drug loading efficiency, and in vitro drug release profile.
-
In Vitro Cytotoxicity: Cancer cell lines (e.g., T24 bladder cancer cells) are treated with the free drug and the nanoparticle formulation at various concentrations. Cell viability is assessed using assays like MTT to determine the half-maximal inhibitory concentration (IC50).
-
In Vitro Cell Migration: A wound healing (scratch) assay is performed to evaluate the effect of the nanoparticle formulation on cancer cell migration.
-
In Vivo Efficacy (Xenograft Model):
-
Animal Model: Immunocompromised mice are subcutaneously injected with cancer cells.
-
Treatment: Once tumors are established, mice are treated with the free drug, empty nanoparticles, and the drug-loaded nanoparticle formulation via intravenous or intraperitoneal injection.
-
Assessment: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, western blot).
-
Figure 4: Nanoparticle delivery experimental workflow.
Signaling Pathway
Both the this compound system and nanoparticle-based delivery ultimately target the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Most mTOR inhibitors, including rapamycin and its analogs, primarily target mTORC1. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.
Figure 5: Simplified mTOR signaling pathway.
Conclusion: A Comparative Outlook
The this compound binary system and nanoparticle-based delivery of mTOR inhibitors represent two distinct, yet valuable, strategies to improve the therapeutic window of this important class of drugs.
-
Specificity vs. Generality: The this compound system offers a highly specific solution for achieving tissue-restricted, particularly brain-specific, drug activity. This is ideal for treating CNS disorders like glioblastoma or tuberous sclerosis complex, where systemic immunosuppression and metabolic side effects are major concerns. Nanoparticle-based delivery is a more generalizable platform that can be applied to a wider range of solid tumors by leveraging the EPR effect, though with potentially less tissue-specificity.
-
Mechanism of Action: The this compound system relies on a sophisticated pharmacological interaction between three molecules (RapaLink-1, FKBP12, and this compound) to spatially control drug activity. Nanoparticle systems primarily alter the pharmacokinetics and biodistribution of the encapsulated drug.
-
Challenges: A key challenge for the this compound system is the need to develop specific brain-permeable inhibitors and corresponding impermeable blockers for other kinase targets. For nanoparticles, overcoming the low efficiency of tumor delivery (often less than 1% of the injected dose reaches the tumor) and ensuring consistent manufacturing remain significant hurdles.
References
A Head-to-Head Comparison: RapaBlock vs. Genetic Models for Tissue-Specific mTOR Knockout
For researchers in cellular biology, neuroscience, and drug development, achieving tissue-specific modulation of the mechanistic target of rapamycin (mTOR) is crucial for dissecting its complex roles in health and disease. The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a wide range of pathologies, including cancer, metabolic disorders, and neurological diseases. This guide provides an objective comparison of two prominent methods for achieving tissue-specific mTOR modulation: the chemical-genetic approach using RapaBlock and traditional genetic models, primarily the Cre-Lox system for conditional knockout.
This comparison will delve into the mechanisms, performance, and practical considerations of each method, supported by experimental data. We will present quantitative data in structured tables, provide detailed experimental protocols for key assays, and visualize complex biological and experimental workflows using diagrams.
At a Glance: this compound vs. Genetic Models
| Feature | This compound (with RapaLink-1) | Genetic Models (Cre-Lox) |
| Approach | Chemical-genetic, pharmacological | Genetic knockout/modification |
| Mechanism | Binary drug system: a brain-permeable mTOR inhibitor (RapaLink-1) and a brain-impermeable protector (this compound) that competitively binds FKBP12 in peripheral tissues. | Site-specific DNA recombination leading to gene excision. |
| Specificity | High tissue specificity (e.g., brain vs. periphery) determined by the differential distribution of this compound.[1][2][3][4][5] | High cellular and tissue specificity determined by the promoter driving Cre recombinase expression. |
| Temporal Control | Acute, dose-dependent, and reversible upon drug withdrawal. | Can be inducible (e.g., with tamoxifen), but the genetic alteration is permanent. |
| Reversibility | Yes, mTOR inhibition ceases upon clearance of the drugs. | No, the gene knockout is irreversible. |
| Off-Target Effects | Potential for off-target effects of the small molecules, though this compound itself is designed to be inert. RapaLink-1 can have systemic effects if not paired with this compound. | Potential for Cre recombinase toxicity and off-target recombination at cryptic LoxP sites. Tamoxifen used for induction can have its own biological effects. |
| Model Development | No genetic modification of the animal model is required. | Requires extensive breeding to generate tissue-specific knockout lines. |
| Typical Application | Brain-specific mTOR inhibition for studying neurological disorders and cancers. | Studying the function of mTOR in specific cell types or developmental stages throughout the organism. |
In-Depth Analysis
This compound: A Chemical Approach to Spatial Control
This compound is part of a novel, binary chemical-genetic system designed for achieving tissue-restricted mTOR inhibition. This system utilizes two components:
-
RapaLink-1: A potent, brain-permeable mTOR inhibitor.
-
This compound: A brain-impermeable molecule that binds to the same intracellular protein as RapaLink-1 (FKBP12) but does not inhibit mTOR.
When co-administered, RapaLink-1 can cross the blood-brain barrier to inhibit mTOR in the central nervous system. In peripheral tissues, the high concentration of this compound competitively inhibits the binding of RapaLink-1 to FKBP12, thus "blocking" its mTOR-inhibitory activity outside the brain. This approach offers a powerful tool for studying the brain-specific functions of mTOR without the confounding systemic side effects of global mTOR inhibition.
Genetic Models: Precision Through Gene Editing
Genetic models, most notably the Cre-LoxP system, provide a powerful method for achieving tissue-specific gene knockout. This system involves two transgenic mouse lines:
-
LoxP-flanked (floxed) mouse: The target gene (in this case, Mtor) is flanked by LoxP DNA sequences.
-
Cre recombinase mouse: The enzyme Cre recombinase, which recognizes and excises DNA between two LoxP sites, is expressed under the control of a tissue-specific promoter.
By crossing these two lines, the Mtor gene is knocked out only in the cells where the specific promoter is active. Furthermore, inducible systems, such as Cre-ERT2, allow for temporal control of the knockout through the administration of tamoxifen. This provides a high degree of spatial and temporal specificity for studying gene function.
Quantitative Data Comparison
The following tables summarize quantitative data from studies utilizing this compound and genetic models for mTOR modulation.
Table 1: this compound Performance in Mice
| Parameter | Treatment | Brain (NAc) mTORC1 Activity (% of Vehicle) | Liver mTORC1 Activity (% of Vehicle) | Systemic Side Effects | Reference |
| pS6 Levels | RapaLink-1 (1 mg/kg) | Decreased | Significantly Decreased | Weight loss, glucose intolerance | |
| pS6 Levels | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Decreased | Protected (no significant change) | Mitigated weight loss and glucose intolerance | |
| p4E-BP1 Levels | RapaLink-1 (1 mg/kg) | Decreased | Significantly Decreased | - | |
| p4E-BP1 Levels | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | Decreased | Protected (no significant change) | - |
Table 2: Phenotypic Outcomes in Tissue-Specific mTOR Knockout Mice (Cre-Lox)
| Mouse Model | Target Tissue | Key Phenotype | mTORC1/mTORC2 Activity | Reference |
| Syn-Cre/Pten HOM | Neurons | Increased survival with everolimus (mTOR inhibitor) treatment | Increased mTORC1 activity (S6 phosphorylation) | |
| Raptor-KO | Hippocampal Neurons | Reduced soma area (~20% decrease) and dendritic length | Decreased mTORC1 activity (pS6 levels reduced by ~75%) | |
| Rictor-KO | Hippocampal Neurons | Reduced soma area (~16% decrease) and dendritic length | Decreased mTORC2 activity (pAkt levels reduced by ~44%) |
Experimental Protocols
This compound Administration in Mice
This protocol is based on studies investigating brain-specific mTOR inhibition.
-
Preparation of Reagents:
-
RapaLink-1 is dissolved in a vehicle solution (e.g., 4% ethanol, 5% Tween 80, and 5% PEG400 in saline).
-
This compound is dissolved in a similar vehicle.
-
-
Dosing:
-
A typical dose for RapaLink-1 is 1 mg/kg body weight.
-
A typical dose for this compound is 40 mg/kg body weight.
-
-
Administration:
-
Administer RapaLink-1 and this compound (or vehicle) via intraperitoneal (i.p.) injection.
-
For acute studies, tissues are typically harvested 3 hours after a single injection.
-
For chronic studies, injections can be administered three times a week for several weeks.
-
-
Analysis:
-
Harvest tissues of interest (e.g., brain, liver) and peripheral blood.
-
Analyze mTOR pathway activity by Western blotting for phosphorylated downstream targets (e.g., pS6, p4E-BP1).
-
Monitor for systemic side effects such as changes in body weight and glucose tolerance.
-
Tamoxifen-Inducible Cre-Lox mTOR Knockout in Mice
This protocol provides a general guideline for inducing Cre recombinase activity in Cre-ERT2 mouse models.
-
Preparation of Tamoxifen:
-
Dissolve tamoxifen in corn oil to a concentration of 20 mg/ml. This may require shaking overnight at 37°C.
-
Protect the solution from light.
-
-
Dosing:
-
A standard dose is approximately 75 mg of tamoxifen per kg of body weight. For an adult mouse, this is often around 100 µl of the 20 mg/ml solution.
-
-
Administration:
-
Administer tamoxifen via i.p. injection once daily for 5 consecutive days.
-
Alternatively, tamoxifen can be administered orally mixed with food.
-
-
Post-Induction:
-
Allow a waiting period of at least 7 days after the final injection for Cre-mediated recombination to be completed and for the acute effects of tamoxifen to subside.
-
-
Analysis:
-
Confirm gene knockout by PCR genotyping of the target tissue.
-
Assess the reduction in mTOR protein levels and pathway activity via Western blotting.
-
Conduct phenotypic analysis relevant to the tissue of interest.
-
Western Blotting for mTOR Pathway Activity
This is a standard protocol for assessing the phosphorylation status of mTOR downstream targets.
-
Protein Extraction:
-
Homogenize harvested tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR targets (e.g., p-S6, S6, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and key downstream effectors.
This compound Experimental Workflow
Caption: Mechanism of this compound for brain-specific mTOR inhibition.
Cre-Lox System for Tissue-Specific mTOR Knockout
Caption: Workflow for generating a tissue-specific mTOR knockout mouse using the Cre-Lox system.
References
- 1. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
RapaBlock's Brain-Specific mTOR Inhibition: A Comparative Analysis in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RapaBlock, a key component of a binary drug strategy designed to achieve brain-specific mTOR inhibition, in various preclinical disease models. By objectively evaluating its performance against alternative mTOR-targeted therapies and detailing the supporting experimental data, this document serves as a valuable resource for researchers in neuro-oncology, addiction, and other neurological disorders.
Executive Summary
This compound is a novel, brain-impermeable ligand for the FKBP12 protein. It is not a therapeutic agent on its own but is co-administered with a brain-permeable mTOR inhibitor, RapaLink-1. This innovative binary system is engineered to restrict mTOR inhibition to the central nervous system (CNS), thereby mitigating the systemic side effects commonly associated with mTOR inhibitors. Preclinical studies in glioblastoma and alcohol use disorder models have demonstrated the efficacy of this approach, showcasing its potential to widen the therapeutic window for mTOR-targeted therapies in neurological diseases.
Mechanism of Action: The this compound/RapaLink-1 Binary System
RapaLink-1 is a third-generation, bivalent mTOR inhibitor that combines the structural features of rapamycin and a second-generation mTOR kinase inhibitor, MLN0128.[1] This design allows for potent and durable inhibition of mTOR Complex 1 (mTORC1).[1][2] The activity of RapaLink-1 is dependent on its binding to the intracellular protein FKBP12.[3]
This compound functions by competing with RapaLink-1 for FKBP12 binding in peripheral tissues.[3] Due to its inability to cross the blood-brain barrier, this compound does not affect the binding of RapaLink-1 to FKBP12 in the brain. This selective peripheral competition effectively "shields" systemic tissues from the inhibitory effects of RapaLink-1, while allowing for targeted mTOR inhibition within the CNS.
Figure 1: Simplified mTOR signaling pathway and the mechanism of the RapaLink-1/RapaBlock binary system.
Preclinical Efficacy in Glioblastoma
Glioblastoma (GBM) is an aggressive brain tumor with frequent hyperactivation of the mTOR pathway. The this compound/RapaLink-1 system has been evaluated in orthotopic xenograft models of GBM.
Comparative Efficacy Against Vehicle and RapaLink-1 Alone
Studies in mice with established intracranial U87MG and GBM43 xenografts demonstrated that the combination of RapaLink-1 and this compound significantly reduced tumor growth and prolonged survival compared to vehicle-treated animals. Importantly, the anti-tumor efficacy of the combination therapy was comparable to that of RapaLink-1 administered alone, indicating that this compound does not compromise the therapeutic effect of RapaLink-1 in the brain.
| Treatment Group | Tumor Bioluminescence (vs. Vehicle) | Median Survival (vs. Vehicle) | Reference |
| RapaLink-1 | Significantly Reduced | Significantly Increased | |
| RapaLink-1 + this compound | Significantly Reduced | Significantly Increased | |
| This compound alone | No Significant Difference | No Significant Difference |
Table 1: Summary of this compound/RapaLink-1 Efficacy in Glioblastoma Xenograft Models.
Comparison with Other mTOR Inhibitors
In in vitro studies using GBM cell lines, RapaLink-1 demonstrated superior potency in inhibiting cell growth and inducing cell cycle arrest at the G0/G1 phase compared to the first-generation mTOR inhibitor rapamycin and the second-generation mTOR kinase inhibitor MLN0128. RapaLink-1 effectively inhibited the phosphorylation of both p-RPS6 and p-4EBP1, key downstream effectors of mTORC1, at nanomolar concentrations. In contrast, rapamycin only partially inhibited p-RPS6 and had a lesser effect on p-4EBP1 phosphorylation.
| Inhibitor | Cell Growth Inhibition (IC50) | p-4EBP1 Inhibition | p-RPS6 Inhibition | Reference |
| RapaLink-1 | More Potent | Strong | Strong | |
| Rapamycin | Less Potent | Weak | Partial | |
| MLN0128 | Less Potent | Strong | Strong |
Table 2: In Vitro Comparison of RapaLink-1 with Other mTOR Inhibitors in Glioblastoma Cell Lines.
Preclinical Efficacy in Alcohol Use Disorder
The mTORC1 signaling pathway in the brain is implicated in the neuroadaptations underlying alcohol use disorder (AUD). The this compound/RapaLink-1 system has been tested in mouse models of AUD to assess its ability to reduce alcohol consumption while avoiding systemic side effects.
Reduction of Alcohol Intake and Seeking Behavior
In a two-bottle choice paradigm modeling binge drinking, co-administration of RapaLink-1 and this compound significantly reduced alcohol intake and preference in mice. The effect was comparable to that of RapaLink-1 alone, demonstrating that the brain-specific mTORC1 inhibition is sufficient to modulate alcohol-related behaviors. Furthermore, the combination therapy was effective in reducing alcohol self-administration and seeking behavior in an operant conditioning model.
| Treatment Group | Alcohol Intake (vs. Vehicle) | Alcohol Preference (vs. Vehicle) | Alcohol Seeking (vs. Vehicle) | Reference |
| RapaLink-1 | Significantly Reduced | Significantly Reduced | Not explicitly stated | |
| RapaLink-1 + this compound | Significantly Reduced | Significantly Reduced | Significantly Reduced | |
| This compound alone | No Significant Difference | No Significant Difference | No Significant Difference |
Table 3: Efficacy of this compound/RapaLink-1 in Mouse Models of Alcohol Use Disorder.
Mitigation of Systemic Side Effects
A key advantage of the this compound/RapaLink-1 binary system is the prevention of side effects associated with chronic systemic mTORC1 inhibition. Chronic administration of RapaLink-1 alone in mice led to significant body weight loss and glucose intolerance. However, co-administration of this compound completely prevented these adverse effects.
| Treatment Group (Chronic) | Body Weight Change | Glucose Tolerance | Reference |
| RapaLink-1 | Significant Loss | Impaired | |
| RapaLink-1 + this compound | No Significant Change | Normal |
Table 4: this compound's Protective Effect Against Systemic Side Effects of Chronic RapaLink-1 Treatment.
Experimental Protocols
Glioblastoma Xenograft Model
-
Cell Lines: U87MG or GBM43 cells expressing luciferase.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Stereotactic intracranial injection of tumor cells.
-
Treatment Regimen: Intraperitoneal (i.p.) injections of vehicle, RapaLink-1 (1 mg/kg), this compound (40 mg/kg), or a combination of RapaLink-1 and this compound, typically administered every 5 days.
-
Efficacy Assessment: Tumor growth monitored by bioluminescence imaging. Survival was a primary endpoint.
Figure 2: Experimental workflow for the glioblastoma preclinical model.
Alcohol Use Disorder Model (Intermittent Access Two-Bottle Choice)
-
Animal Model: C57BL/6J mice.
-
Paradigm: Intermittent access to 20% ethanol and water for several weeks to establish a baseline of heavy drinking.
-
Treatment: A single i.p. injection of vehicle, RapaLink-1 (1 mg/kg), this compound (40 mg/kg), or the combination, administered 3 hours before the drinking session.
-
Data Collection: Alcohol and water consumption were measured at 4 and 24 hours. Alcohol preference was calculated.
-
Chronic Side Effect Study: Repeated dosing three times a week for four weeks, with monitoring of body weight and glucose tolerance tests.
Figure 3: Experimental workflow for the alcohol use disorder preclinical model.
Conclusion
The this compound/RapaLink-1 binary drug system represents a significant advancement in the development of mTOR inhibitors for neurological disorders. By restricting the activity of a potent mTOR inhibitor to the brain, this strategy effectively mitigates systemic side effects without compromising therapeutic efficacy in preclinical models of glioblastoma and alcohol use disorder. This approach holds considerable promise for improving the safety and applicability of mTOR-targeted therapies for a range of CNS diseases. Further investigation into the long-term efficacy and safety of this binary system is warranted to pave the way for potential clinical translation.
References
Assessing the Long-Term Safety of the RapaBlock and RapaLink-1 Combination: A Comparative Guide
For researchers and professionals in drug development, understanding the long-term safety profile of novel therapeutic strategies is paramount. This guide provides an objective comparison of the RapaBlock and RapaLink-1 combination, a brain-specific mTOR inhibitor strategy, with other third-generation mTOR inhibitors. The information is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The combination of this compound and RapaLink-1 is a novel binary drug strategy designed to mitigate the systemic side effects commonly associated with mTOR inhibitors. RapaLink-1 is a third-generation, brain-permeable mTOR inhibitor. When administered systemically, it can lead to undesirable peripheral effects. To counteract this, this compound, a brain-impermeable ligand of the FKBP12 protein, is co-administered. This compound binds to FKBP12 in peripheral tissues, preventing RapaLink-1 from inhibiting mTOR outside of the central nervous system.[1] This approach aims to confine the therapeutic action of mTOR inhibition to the brain, thereby improving the long-term safety and tolerability of the treatment.
Quantitative Safety Data Comparison
The following tables summarize the key preclinical safety findings from a 4-week study in mice, comparing the effects of RapaLink-1 alone to the this compound and RapaLink-1 combination.
Table 1: Body Weight Changes in Mice Over 4 Weeks
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Percentage Change |
| Vehicle | ~25 | ~27 | ~+8% |
| RapaLink-1 (1 mg/kg) | ~25 | ~23 | ~-8% |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | ~25 | ~27 | ~+8% |
Data extracted from a 4-week preclinical study in mice.[2]
Table 2: Glucose Tolerance Test (GTT) in Mice After 4 Weeks of Treatment
| Treatment Group | Fasting Blood Glucose (mg/dL) | Peak Blood Glucose (mg/dL) at 20 min |
| Vehicle | ~150 | ~250 |
| RapaLink-1 (1 mg/kg) | ~150 | >400 |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | ~150 | ~250 |
Data extracted from a 4-week preclinical study in mice.[2]
Table 3: Liver Toxicity Markers in Mice After 4 Weeks of Treatment
| Treatment Group | p-STAT3 (Tyr705) Levels (relative to vehicle) | Timp1 mRNA Levels (relative to vehicle) | Col4a1 mRNA Levels (relative to vehicle) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| RapaLink-1 (1 mg/kg) | Increased | Increased | Increased |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | ~1.0 | ~1.0 | ~1.0 |
Data extracted from a 4-week preclinical study in mice, indicating that RapaLink-1 alone increases markers of liver inflammation and fibrosis, while the combination with this compound prevents these effects.[2]
Comparison with Alternative Third-Generation mTOR Inhibitors
Direct long-term preclinical safety data for other third-generation mTOR inhibitors is not as readily available in the public domain. However, clinical trial data for compounds like sapanisertib and vistusertib provide some insights into their safety profiles in humans, primarily in the context of cancer treatment.
Sapanisertib (TAK-228): In clinical trials involving patients with advanced solid malignancies, the most frequent adverse events associated with sapanisertib were gastrointestinal disturbances and hyperglycemia.[3] A phase 2 study in patients with refractory metastatic renal cell carcinoma reported poor tolerability and minimal activity, with side effects including nausea, fatigue, diarrhea, and dehydration.
Vistusertib (AZD2014): In a phase I study of patients with glioblastoma, vistusertib was generally well-tolerated, with the most common treatment-related adverse events being fatigue, gastrointestinal symptoms, and rash. A phase II study in combination with anastrozole for endometrial cancer showed manageable adverse events, with the most common being fatigue, lymphopenia, hyperglycemia, and diarrhea.
It is crucial to note that these clinical data are from patient populations with underlying diseases and may not be directly comparable to the preclinical data from healthy mice for the this compound and RapaLink-1 combination. However, they highlight that even the newer generation of mTOR inhibitors can have significant side effects.
Experimental Protocols
Chronic Administration and Safety Monitoring in Mice
-
Animals: Male C57BL/6J mice.
-
Treatment Groups:
-
Vehicle control
-
RapaLink-1 (1 mg/kg)
-
RapaLink-1 (1 mg/kg) + this compound (40 mg/kg)
-
-
Administration: Intraperitoneal (IP) injections three times a week for 4 weeks.
-
Monitoring:
-
Body Weight: Measured weekly throughout the 4-week treatment period.
-
Glucose Tolerance Test (GTT): Performed during the fourth week of treatment.
-
Liver Toxicity Assessment: Livers were harvested 24 hours after the last drug administration for analysis.
-
Glucose Tolerance Test (GTT) Protocol
-
Fasting: Mice are fasted for 16 hours (overnight) with free access to water before the test.
-
Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.
-
Glucose Administration: Mice are injected intraperitoneally with a glucose solution (1.5 g/kg body weight).
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose injection.
Liver Toxicity Assessment Protocol
-
Tissue Collection: Livers are dissected and harvested 24 hours after the final drug administration.
-
Western Blot Analysis:
-
Liver tissue is lysed to extract proteins.
-
Protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Following incubation with secondary antibodies, protein bands are visualized and quantified.
-
-
Quantitative RT-PCR:
-
Total RNA is extracted from liver tissue.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative PCR is performed using specific primers for Timp1 and Col4a1 to measure their mRNA expression levels.
-
Visualizations
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cell signaling, forming two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.
Caption: Simplified mTOR signaling pathway.
Experimental Workflow for Long-Term Safety Assessment
This diagram outlines the workflow for the 4-week in vivo study assessing the safety of the this compound and RapaLink-1 combination.
Caption: In vivo long-term safety assessment workflow.
Logical Relationship of the this compound and RapaLink-1 Combination
This diagram illustrates the mechanism of action for the brain-specific mTOR inhibition achieved by the dual-drug strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
RapaBlock vs. Direct Intracranial Injection: A Comparative Guide to Brain-Specific mTOR Inhibition
For researchers, scientists, and drug development professionals seeking to modulate the mTOR pathway within the central nervous system (CNS), the method of delivery is a critical consideration that profoundly impacts both efficacy and safety. While direct intracranial injection of mTOR inhibitors offers a straightforward approach to bypass the blood-brain barrier (BBB), the innovative RapaBlock system presents a non-invasive alternative with distinct advantages. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform the selection of the most appropriate technique for preclinical and clinical research.
Executive Summary
The primary challenge in targeting mTOR signaling in the brain is overcoming the BBB, which restricts the passage of most therapeutic agents. Direct intracranial injection circumvents this barrier but at the cost of significant invasiveness and potential complications. The this compound/RapaLink-1 binary system achieves brain-specific mTOR inhibition through systemic administration, offering a paradigm shift in CNS drug delivery. RapaLink-1 is a brain-permeable mTOR inhibitor, while this compound is a co-administered, brain-impermeable agent that selectively blocks the action of RapaLink-1 in peripheral tissues. This innovative approach avoids the systemic side effects of mTOR inhibition and the risks associated with direct injection.
Comparison of Key Attributes
| Feature | This compound with RapaLink-1 | Direct Intracranial Injection of mTOR Inhibitors |
| Administration Route | Systemic (e.g., intraperitoneal) | Direct injection into brain parenchyma or cerebrospinal fluid |
| Invasiveness | Non-invasive | Highly invasive, requires surgery |
| Risk of Infection | Low | High |
| Risk of Tissue Damage | Low | High (e.g., hemorrhage, inflammation) |
| Drug Distribution | Potentially broader and more uniform distribution throughout the brain | Uneven and limited diffusion from the injection site[1] |
| Systemic Side Effects | Minimized by peripheral blockade | Avoided |
| Dosing Flexibility | Allows for repeated and chronic dosing with ease | Repeated dosing is complex and increases risks |
| Translational Potential | High, due to non-invasive nature | Limited, primarily for localized conditions |
Mechanism of Action: The this compound/RapaLink-1 System
The efficacy of the this compound system hinges on a sophisticated "binary pharmacology" strategy.[2] Both RapaLink-1 and many mTOR inhibitors require binding to the intracellular protein FKBP12 to exert their inhibitory effect on the mTORC1 signaling complex.
-
RapaLink-1: A potent, brain-permeable mTORC1 inhibitor. When administered systemically, it can cross the BBB to reach the CNS.[3][4]
-
This compound: A high-affinity FKBP12 ligand that is chemically modified to be impermeable to the BBB.[2]
When co-administered, this compound circulates in the periphery and binds to FKBP12, preventing RapaLink-1 from forming its active complex and inhibiting mTORC1 in peripheral organs. However, in the brain, where this compound cannot penetrate, RapaLink-1 is free to bind to FKBP12 and inhibit mTORC1, achieving brain-specific modulation of the pathway.
Disadvantages of Direct Intracranial Injection
Direct intracranial injection, while effective at bypassing the BBB, is fraught with challenges that limit its clinical and research applicability.
-
Invasiveness and Associated Risks: The procedure is inherently invasive, requiring surgical intervention that carries risks of infection, hemorrhage, and direct tissue damage. These complications can introduce confounding variables in research settings and pose significant safety concerns for patients.
-
Uneven Drug Distribution: Following a direct injection, the therapeutic agent diffuses passively through the brain parenchyma, leading to a high concentration at the injection site and a steep decline further away. This results in uneven drug distribution and may not be suitable for targeting diffuse or widespread neurological conditions.
-
Limited Repeat Dosing: The invasive nature of the procedure makes chronic or repeated dosing challenging and increases the risk of complications with each administration. This is a significant limitation for studying the long-term effects of mTOR inhibition or for therapeutic regimens that require sustained treatment.
-
Potential for Off-Target Effects: While avoiding systemic side effects, high local concentrations of the inhibitor can lead to off-target effects within the brain, potentially causing neuronal damage or other unintended consequences.
Experimental Data: this compound/RapaLink-1 Efficacy and Safety
Preclinical studies have demonstrated the effectiveness of the this compound/RapaLink-1 system in achieving brain-specific mTORC1 inhibition and mitigating the peripheral side effects associated with systemic mTOR inhibitors.
Table 1: Effect of RapaLink-1 and this compound on mTORC1 Activity in Peripheral Tissues and Brain
| Treatment Group | Peripheral mTORC1 Activity (e.g., Liver) | Brain mTORC1 Activity | Reference |
| Vehicle | Normal | Normal | |
| RapaLink-1 alone | Significantly Inhibited | Significantly Inhibited | |
| RapaLink-1 + this compound | Not Significantly Inhibited | Significantly Inhibited |
Table 2: Systemic Side Effects of Chronic mTOR Inhibition with and without this compound
| Parameter | RapaLink-1 alone | RapaLink-1 + this compound | Reference |
| Body Weight | Significant Decrease | No Significant Change | |
| Glucose Tolerance | Impaired | Normal | |
| Liver Toxicity Markers | Elevated | Normal |
Experimental Protocols
In Vivo Assessment of Brain-Specific mTORC1 Inhibition:
-
Animal Model: Male C57BL/6J mice.
-
Treatment Groups:
-
Vehicle (control)
-
RapaLink-1 (1 mg/kg, i.p.)
-
RapaLink-1 (1 mg/kg, i.p.) + this compound (40 mg/kg, i.p.)
-
-
Procedure:
-
Administer treatments via intraperitoneal (i.p.) injection.
-
After a specified time (e.g., 3 hours), euthanize the animals and harvest brain and peripheral tissues (e.g., liver).
-
Prepare tissue lysates and perform Western blot analysis for key mTORC1 downstream targets, such as phosphorylated S6 ribosomal protein (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1), to assess mTORC1 activity. Total S6 and 4E-BP1 are used as loading controls.
-
Assessment of Peripheral Side Effects:
-
Animal Model: Male C57BL/6J mice.
-
Treatment Groups:
-
Vehicle (control)
-
RapaLink-1 (e.g., 1 mg/kg, i.p., administered chronically, e.g., 3 times a week for 4 weeks)
-
RapaLink-1 + this compound (dosed as above)
-
-
Procedures:
-
Body Weight: Monitor and record body weight regularly throughout the study.
-
Glucose Tolerance Test: Perform a glucose tolerance test by administering a bolus of glucose and measuring blood glucose levels at various time points.
-
Liver Function: At the end of the study, collect blood and analyze serum levels of liver enzymes (e.g., ALT, AST).
-
Conclusion
The this compound/RapaLink-1 binary system represents a significant advancement in the quest for brain-specific mTOR inhibition. By offering a non-invasive, systemic administration route that effectively minimizes peripheral side effects, it overcomes the major limitations and risks associated with direct intracranial injection. For researchers in neuroscience and drug development, this system provides a powerful and more clinically translatable tool for investigating the role of mTOR signaling in a wide range of neurological disorders. The ability to achieve sustained and well-tolerated brain-specific mTOR inhibition opens new avenues for both basic research and the development of novel therapeutics.
References
- 1. Bypassing the Blood–Brain Barrier: Direct Intracranial Drug Delivery in Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mighty RapaLink-1 vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Validating the Therapeutic Window of RapaLink-1: A Comparative Analysis With and Without RapaBlock
A deep dive into the enhanced therapeutic potential of the third-generation mTOR inhibitor, RapaLink-1, when combined with the peripherally-acting protective agent, RapaBlock. This guide provides an objective comparison of RapaLink-1's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
RapaLink-1 is a novel, third-generation bivalent inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. By combining the functionalities of rapamycin and the mTOR kinase inhibitor MLN0128, RapaLink-1 acts as a potent dual inhibitor of both mTORC1 and mTORC2 complexes.[1][2] This dual-action mechanism offers enhanced efficacy compared to earlier generation mTOR inhibitors.[3][4] However, systemic inhibition of mTOR can lead to on-target, off-tissue toxicities, limiting the therapeutic window.
To address this challenge, this compound, a brain-impermeable ligand of FKBP12, has been developed. When co-administered with RapaLink-1, this compound competitively binds to FKBP12 in peripheral tissues, thereby preventing RapaLink-1 from inhibiting mTOR outside the central nervous system (CNS).[5] This innovative binary pharmacology approach aims to widen the therapeutic window of RapaLink-1 for the treatment of CNS disorders like glioblastoma by mitigating systemic side effects while maintaining therapeutic efficacy in the brain.
This guide presents a comprehensive comparison of the therapeutic window of RapaLink-1, both as a standalone agent and in combination with this compound, supported by experimental data from preclinical studies.
Data Presentation
In Vitro Efficacy of RapaLink-1
RapaLink-1 has demonstrated potent inhibition of cancer cell growth across various cell lines. The following table summarizes its inhibitory activity.
| Cell Line/Organoid | Cancer Type | IC50 (nM) | Reference |
| U87MG | Glioblastoma | ~1.56 (for inhibition of p-RPS6 and p-4EBP1) | |
| LN229 | Glioblastoma | Not specified, but potent growth inhibition observed | |
| SU-R-786-o | Sunitinib-Resistant Renal Cell Carcinoma | Significantly greater growth suppression than temsirolimus at 100 nM | |
| 786-o | Renal Cell Carcinoma | Significantly reduced viability at 100 nM | |
| A498 | Renal Cell Carcinoma | Significantly reduced viability at 100 nM |
In Vivo Efficacy: RapaLink-1 vs. Alternatives and in Combination with this compound
Preclinical xenograft models have been instrumental in evaluating the anti-tumor efficacy of RapaLink-1.
| Treatment Group | Dosing Schedule | Mean Tumor Bioluminescence (Photons/s) on Day 20 | Survival Outcome | Reference |
| Vehicle | Every 5 days | ~1.5 x 108 | Median survival ~25 days | |
| This compound | 40 mg/kg, every 5 days | ~1.4 x 108 | Not significantly different from vehicle | |
| RapaLink-1 | 1 mg/kg, every 5 days | ~0.2 x 108 | Significantly improved survival (p≤0.001) | |
| RapaLink-1 + this compound | 1 mg/kg + 40 mg/kg, every 5 days | ~0.3 x 108 | Significantly improved survival (p≤0.01), similar to RapaLink-1 alone |
| Treatment Group | Average Tumor Volume Reduction | Reference |
| Temsirolimus | 37% | |
| RapaLink-1 | 79% |
Systemic Toxicity Profile: The Protective Effect of this compound
A key advantage of the RapaLink-1 and this compound combination is the mitigation of systemic side effects associated with mTOR inhibition.
| Treatment Group (Chronic Dosing) | Body Weight Change | Blood Glucose Levels (Post-Glucose Challenge) | Reference |
| Vehicle | Stable | Normal | |
| RapaLink-1 (1 mg/kg) | Significant decrease | Markedly increased | |
| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | No significant decrease (similar to vehicle) | Similar to vehicle-treated |
Experimental Protocols
Western Blotting for mTOR Pathway Analysis
This protocol is essential for assessing the inhibition of mTORC1 and mTORC2 signaling pathways.
-
Cell Lysis: Treat cells with RapaLink-1 at desired concentrations (e.g., 0.39-12.5 nM) for a specified time (e.g., 3 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel. Due to the large size of mTOR (~289 kDa), a low-percentage (e.g., 6%) or gradient gel is recommended.
-
Protein Transfer: Transfer proteins to a PVDF membrane. For high molecular weight proteins, a wet transfer at 100V for 2 hours or overnight at a lower voltage is optimal.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, p-4EBP1, p-S6, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (XTT Assay)
This colorimetric assay measures cellular metabolic activity to determine cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of RapaLink-1 or control compounds for the desired duration (e.g., 24-96 hours).
-
XTT Reagent Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 2-4 hours, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of the samples in a multi-well spectrophotometer at a wavelength of 450-500 nm. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy and systemic effects of RapaLink-1 and this compound.
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., U87MG, SU-R-786-o) into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize mice into treatment groups.
-
Treatment Administration: Administer vehicle, RapaLink-1, this compound, or the combination via intraperitoneal (i.p.) injection according to the specified dosing schedule (e.g., RapaLink-1 at 1 mg/kg every 5 days, this compound at 40 mg/kg every 5 days).
-
Efficacy Monitoring: Measure tumor volume with calipers or via bioluminescence imaging at regular intervals. Monitor animal body weight and overall health.
-
Toxicity Assessment: At the end of the study, collect blood samples for analysis of glucose levels and other clinical chemistry parameters.
-
Tissue Analysis: Harvest tumors and peripheral organs (e.g., liver, skeletal muscle) for pharmacodynamic analysis (e.g., Western blotting) and histopathology.
Mandatory Visualization
Caption: mTOR signaling pathway and points of intervention by RapaLink-1 and this compound.
Caption: Experimental workflow for validating the therapeutic window of RapaLink-1.
References
- 1. Potential new therapy of Rapalink‐1, a new generation mammalian target of rapamycin inhibitor, against sunitinib‐resistant renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mighty RapaLink-1 vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]
- 4. A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RapaBlock: A Procedural Guide for Laboratory Professionals
For researchers and drug development professionals, the proper handling and disposal of novel chemical entities like RapaBlock are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, its identity as a potent, non-immunosuppressive FKBP12 ligand and a derivative of Tacrolimus (FK506) necessitates that it be treated as a hazardous chemical waste.[1] This guide synthesizes best practices for the safe handling and disposal of this compound, drawing from general principles of laboratory safety and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Given its biological activity, all handling of this compound should be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Use if there is a risk of aerosol generation outside of a fume hood.[2] |
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound should follow a structured plan that ensures safety and compliance with institutional and regulatory standards.
1. Waste Segregation and Container Management:
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal. Waste containing this compound should be classified as hazardous chemical waste.
Table 2: this compound Waste Container Management
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and date of accumulation start. |
| Liquid Waste | Sealable, compatible plastic or glass container with a tightly fitting cap | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and date of accumulation start. |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Key Practices:
-
Always keep waste containers closed except when adding waste.[3]
-
Store containers of incompatible materials separately.[3]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal of Unused or Expired this compound:
Unused or expired this compound should be disposed of in its original container if possible, with the label intact.[3] If the original container is compromised, transfer the material to a suitable, properly labeled waste container.
3. Decontamination of Labware:
Glassware and other lab equipment that have come into contact with this compound should be decontaminated. A common procedure involves:
-
Rinsing with a suitable solvent (e.g., ethanol or DMSO, in which similar compounds are soluble) to remove the bulk of the compound. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Washing with a laboratory detergent and water.
-
For acutely hazardous materials, a triple rinse may be required. The rinsate from the initial rinses should be treated as hazardous waste.
4. Spill Management:
In the event of a spill, take the following steps:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if the spill generates dust or aerosols.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust.
-
For a liquid spill, absorb with a chemical spill pillow or other absorbent material.
-
Carefully sweep or collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate the area after cleanup is complete.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Experimental Protocols Cited
The information provided in this guide is based on established best practices for laboratory chemical waste management rather than specific experimental protocols for this compound disposal. Key principles are derived from guidelines for handling potent pharmaceutical compounds and hazardous materials. For instance, the general guidance for managing accidental releases, such as sweeping up solid material carefully to avoid dust and transferring to a chemical waste container, is a standard procedure for many chemical agents in a research setting.
Disclaimer: This document provides general guidance based on available information for similar chemical compounds. It is not a substitute for a manufacturer's Safety Data Sheet. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for RapaBlock
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and proper chemical handling. This document provides essential safety and logistical information for the handling and disposal of RapaBlock, a potent, non-immunosuppressive, and brain-impermeable FKBP12 ligand. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Handling Plan
Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent small molecule inhibitors and analogous compounds such as Rapamycin and FK506 (Tacrolimus). It is imperative to obtain and review the official SDS from the supplier before handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Check for any signs of degradation and change gloves frequently. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | For handling the solid powder to avoid inhalation. A NIOSH-approved respirator may be required for certain operations; consult your institution's safety officer. |
Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperature is -20°C for long-term stability.
2. Handling and Preparation of Solutions:
-
All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Avoid generating dust or aerosols.
-
Use dedicated, clearly labeled equipment for handling this compound.
3. Spill and Exposure Procedures:
-
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves the solid form.
-
Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
For solid spills, carefully sweep or vacuum (with HEPA filter) the material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
In case of skin contact:
-
Immediately wash the affected area with copious amounts of soap and water.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek medical attention.
-
-
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
In case of ingestion:
-
Do NOT induce vomiting.
-
Wash out the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless deemed compatible.
-
Empty Containers: "Empty" containers that held solid this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
This compound Properties
The following table summarizes the available information on this compound. The lack of quantitative physical and toxicological data underscores the importance of obtaining the official SDS.
| Property | Data | Source |
| Molecular Formula | C52H71N3O11 | Inferred from structure |
| Function | Potent, non-immunosuppressive, brain-impermeable FKBP12 ligand.[1] Used to block peripheral mTORC1 inhibition by RapaLink-1. | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Vapor Pressure | Data not available | - |
| Toxicity (e.g., LD50) | Data not available | - |
| Environmental Hazards | Data not available | - |
Experimental Protocols and Workflows
While specific experimental protocols will vary, the following provides a general workflow for the use of this compound in a research setting, based on its intended application.
Representative Experimental Workflow: Co-administration with RapaLink-1
Caption: A generalized experimental workflow for using this compound in conjunction with RapaLink-1.
This compound's Mechanism of Action: A Logical Relationship
To understand the critical role of this compound in targeted drug studies, the following diagram illustrates its logical relationship with RapaLink-1 and the mTORC1 pathway in different biological compartments.
Caption: this compound selectively blocks RapaLink-1's access to FKBP12 in peripheral tissues.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
